1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(oxan-2-yl)indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-4-5-11-10(7-9)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJUQSXOGLRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656772 | |
| Record name | 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-28-2 | |
| Record name | 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid structure
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid
Introduction: Deconstructing a Privileged Scaffold Intermediate
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery.[1] Its structure is a composite of three key functional components: a bicyclic aromatic indazole core, a reactive carboxylic acid group, and a tetrahydropyranyl (THP) protecting group.[1] This strategic combination makes it a versatile intermediate for synthesizing more complex molecules, particularly novel therapeutic agents.[2]
The indazole moiety is recognized as a "privileged scaffold" in pharmacology, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[3][4] The carboxylic acid at the 5-position serves as a critical synthetic handle, allowing for the formation of amides, esters, and other derivatives to modulate the compound's physicochemical properties and biological target interactions.[1][5]
The defining feature of this specific molecule is the THP group attached to the N1 position of the indazole ring. The indazole N-H proton is acidic and can interfere with reactions targeting the carboxylic acid. The THP group acts as a temporary mask, or protecting group, rendering the nitrogen unreactive.[6][7] It is favored for its ease of introduction and its stability under a variety of non-acidic conditions, including exposure to basic reagents, organometallics, and hydrides.[8] This guide provides a detailed examination of the structure, synthesis, analysis, and applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The compound's utility is underpinned by its specific chemical and physical characteristics. These properties are essential for handling, reaction setup, and purification.
Core Structural Features
The molecule's architecture is key to its function in multi-step synthesis. The indazole ring provides a rigid, aromatic framework, while the THP group introduces a chiral center, and the carboxylic acid acts as the primary point for chemical modification.
Caption: Key functional components of the title compound.
Quantitative Data Summary
The following table summarizes the key identification and handling parameters for this compound.
| Property | Value | Source(s) |
| CAS Number | 1000576-28-2 | [1][9] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][10] |
| Molecular Weight | 246.26 - 246.27 g/mol | [1][9][10] |
| Appearance | Yellowish orange powder | [1] |
| Purity | ≥ 95% (typically by HPLC) | [1] |
| MDL Number | MFCD09870060 | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Synonyms | 5-Carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | [10][11] |
Synthesis and Purification: The Role of N-Protection
The synthesis of the title compound is a foundational example of protecting group strategy in organic chemistry. The primary objective is to selectively mask the indazole N-H to allow for unambiguous modification of the carboxylic acid group in subsequent steps.
Causality of Experimental Design: Why Protect the Indazole?
The proton on the indazole nitrogen is weakly acidic. In the presence of bases or nucleophiles, which are often required for reactions involving the carboxylic acid (e.g., activation for amide coupling), this N-H group can be deprotonated. This creates a competing nucleophilic site, leading to undesired side products and reduced yield of the target molecule. The THP group is an acetal, stable to basic and nucleophilic conditions, thus ensuring that chemistry occurs exclusively at the desired carboxylic acid function.[6][8]
Caption: Logic of N-protection for selective amide coupling.
Experimental Protocol: Synthesis via N-Tetrahydropyranylation
This protocol describes a general method for the protection of 1H-indazole-5-carboxylic acid using 3,4-dihydro-2H-pyran (DHP).
Materials:
-
1H-Indazole-5-carboxylic acid[4]
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-TsOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq). Stir the mixture at room temperature.
-
Rationale: DHP is the reagent that provides the THP group. An excess is used to ensure complete reaction of the starting material. Anhydrous solvent is critical as water can interfere with the acid catalyst.[12]
-
-
Catalysis: Add a catalytic amount of PPTS (0.1 eq) to the solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: The reaction requires an acid catalyst to activate the double bond of DHP for nucleophilic attack by the indazole nitrogen.[8] PPTS is a mild, organic-soluble acid catalyst that minimizes potential side reactions.
-
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous washes remove the neutralized catalyst and any water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield a yellowish-orange powder.[1]
Analytical Characterization
Validation of the product's identity and purity is a critical, self-validating step in the workflow.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method to assess the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥95%.[1] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or TFA modifier) would be used for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Successful synthesis is confirmed by the disappearance of the characteristic broad N-H proton signal from the starting indazole (typically >10 ppm) and the appearance of a complex set of new signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the THP ring.
-
¹³C NMR: The appearance of new carbon signals corresponding to the five unique carbons of the THP group confirms its incorporation.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 247.11.
Applications in Drug Discovery and Development
This molecule is not an active pharmaceutical ingredient itself but rather a crucial building block. Its structure allows for the systematic synthesis of libraries of compounds for screening and optimization.
-
Intermediate for Kinase Inhibitors: Many modern cancer therapies, such as Axitinib, are kinase inhibitors that feature an indazole core.[3] This THP-protected intermediate is ideal for synthesizing analogs of such drugs, where the carboxylic acid is converted into various amides to probe the binding pocket of the target kinase.[2]
-
Scaffold for Neurological Agents: The indazole scaffold is also present in drugs targeting the central nervous system.[1][13] This building block enables researchers to develop novel compounds for neurological disorders by creating derivatives with improved potency, selectivity, and metabolic stability.[2]
-
Enzyme Inhibition Studies: The ability to easily derivatize the carboxylic acid makes this compound valuable for creating focused libraries of potential enzyme inhibitors for various biochemical targets.[1][4]
Deprotection: Releasing the Core Scaffold
Once the desired chemical modifications have been made to the carboxylic acid moiety, the THP group can be easily removed to reveal the N-H of the indazole ring, which may be critical for final biological activity. This is typically achieved through acid-catalyzed hydrolysis.[6][12]
General Deprotection Protocol:
-
Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid and work up the reaction to isolate the deprotected product.
This final step highlights the strategic utility of the THP group: it serves its purpose of shielding the nitrogen during synthesis and is then cleanly removed under mild conditions to yield the final target molecule.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid [myskinrecipes.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 10. This compound [cymitquimica.com]
- 11. This compound CAS#: 1000576-28-2 [amp.chemicalbook.com]
- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
biological activity of THP-indazole carboxylic acid
An In-Depth Technical Guide to the Biological Activity of THP-Indazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] When functionalized with a carboxylic acid group, this scaffold gains a critical interaction point for various biological targets. The introduction of a tetrahydropyranyl (THP) group, either as a stable modification to the core structure or as a strategic protecting group during synthesis, adds another layer of chemical and pharmacological complexity. This guide provides a detailed exploration of the biological activities associated with THP-indazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas, including immunomodulation via CRAC channel inhibition and anti-cancer activity through kinase pathway modulation, offering field-proven insights for professionals in drug discovery and development.
The Indazole-Carboxylic Acid Scaffold: A Privileged Core
The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of novel therapeutics due to its ability to mimic purine bases and engage in diverse non-covalent interactions with biological macromolecules.[1] The addition of a carboxylic acid functional group, or its bioisosteres like tetrazoles, provides a strong hydrogen bond donor and acceptor, often serving as a crucial anchor to the active site of enzymes or receptors.[2][3][4] This combination has led to the discovery of potent inhibitors and modulators for a wide range of biological targets.
Derivatives of the indazole-carboxylic acid core have demonstrated a vast spectrum of pharmacological activities, including:
The versatility of this scaffold allows for fine-tuning of its properties through substitution at various positions on the indazole ring, making it a highly "tunable" framework for targeted drug design.
The Role of the Tetrahydropyranyl (THP) Moiety
The term "THP-indazole carboxylic acid" can refer to two distinct chemical scenarios, each with important implications for the drug development process.
2.1 THP as a Protective Group in Synthesis
The THP group is widely recognized in organic synthesis as a robust and reliable protecting group for alcohols and, in some cases, indazole nitrogens.[10][11] It is typically introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under acidic conditions and is valued for its stability across a wide range of non-acidic reagents.[12][13] Its removal is conveniently achieved with mild acid, making it compatible with complex multi-step syntheses.[10][12] In the context of indazole carboxylic acid synthesis, the THP group can be used to temporarily block a reactive nitrogen on the indazole ring, directing subsequent reactions like lithiation and carboxylation to a specific position (e.g., C3) before being cleanly removed to yield the final active compound.[7]
Caption: General synthetic workflow using THP as a protecting group.
2.2 THP as a Structural Component
Beyond its role in synthesis, the THP moiety can be incorporated as a permanent part of the final molecular structure. In this capacity, the bulky and lipophilic THP group can significantly alter the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the parent molecule. It can increase lipophilicity, potentially enhancing membrane permeability and oral absorption, while also influencing metabolic stability and receptor binding interactions.
Key Biological Activities & Mechanisms of Action
Anti-inflammatory and Immunomodulatory Activity: CRAC Channel Inhibition
A prominent mechanism of action for certain indazole-3-carboxamides is the inhibition of the Calcium-Release Activated Calcium (CRAC) channel.[14][15] The CRAC channel is critical for calcium signaling in immune cells, particularly mast cells and T-lymphocytes.[14] Aberrant activation of these cells contributes to a host of inflammatory and autoimmune diseases.
Mechanism:
-
Activation of cell surface receptors leads to the production of inositol triphosphate (IP3).
-
IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the depletion of stored Ca²⁺.
-
This depletion is sensed by STIM proteins, which then aggregate and activate ORAI proteins, the pore-forming units of the CRAC channel at the plasma membrane.
-
The open CRAC channel permits a sustained influx of extracellular Ca²⁺.
-
Elevated intracellular Ca²⁺ triggers downstream events like mast cell degranulation (release of histamine, TNF-α) and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[14]
Indazole-3-carboxamide derivatives can potently block this Ca²⁺ influx, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators.[14][15]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Dabrafenib (GSK2118436), a Potent BRAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known as GSK2118436, is a pivotal therapeutic agent in the field of precision oncology. It is a potent and selective inhibitor of mutated BRAF kinase, an enzyme implicated in the signaling cascade of various cancers.[1][2][3][4][5] This guide provides an in-depth exploration of the molecular mechanism of action of Dabrafenib, its interaction with the MAPK signaling pathway, and the experimental frameworks used to validate its function. While the CAS number 1000576-28-2 is associated with a chemical intermediate, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid[6][7][8][9][10], the therapeutic agent of interest in this context is Dabrafenib.
Core Mechanism of Action: Targeting the Aberrant MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[11][12] In a significant subset of cancers, particularly melanoma, this pathway is constitutively activated due to mutations in key signaling proteins.[1]
The Role of BRAF and the V600E Mutation
BRAF, a serine/threonine-protein kinase, is a central component of the MAPK pathway.[3] The most prevalent oncogenic mutation is a single substitution of valine with glutamic acid at codon 600 (V600E), which mimics phosphorylation, locking the kinase in a constitutively active state.[13] This leads to persistent downstream signaling, driving uncontrolled cell proliferation and tumor growth.[3][4][11] Dabrafenib is designed to selectively target this mutated BRAF V600E protein.[3][4]
Dabrafenib's ATP-Competitive Inhibition
Dabrafenib functions as an ATP-competitive inhibitor.[1][2][14] It binds to the ATP-binding site of the mutated BRAF V600E kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3][15] This blockade of MEK activation subsequently inhibits the phosphorylation of ERK, the final kinase in the cascade.[1][3] The ultimate consequence is the suppression of proliferative signals, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[1][16]
Signaling Pathway Visualization
The following diagram illustrates the canonical MAPK pathway and the inhibitory action of Dabrafenib.
Caption: Dabrafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling cascade.
Paradoxical Activation: A Key Consideration
An important aspect of Dabrafenib's mechanism is the phenomenon of "paradoxical activation." In cells with wild-type (non-mutated) BRAF but upstream RAS mutations, Dabrafenib can paradoxically activate the MAPK pathway.[1] This occurs because BRAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of CRAF by inhibitor-bound BRAF, ultimately resulting in increased ERK signaling. This mechanism is thought to contribute to certain side effects, such as the development of secondary cutaneous squamous cell carcinomas.[1] The combination of Dabrafenib with a MEK inhibitor, such as Trametinib, can mitigate this effect.[1][12]
Quantitative Profile of Dabrafenib
The potency of Dabrafenib has been characterized through various in vitro assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | B-RafV600E | 0.6 nM | Enzyme Assay | [14] |
| IC50 | C-Raf | 5 nM | Enzyme Assay | [14] |
| IC50 | SKMEL28 (B-RafV600E) | 3 nM | Cell Proliferation | [17][18] |
| IC50 | A375P F11 (B-RafV600E) | 8 nM | Cell Proliferation | [17][18] |
| IC50 | Colo205 (B-RafV600E) | 7 nM | Cell Proliferation | [17][18] |
| IC50 | HFF (Wild-type B-Raf) | 3.0 µM | Cell Proliferation | [17][18] |
Experimental Validation of Mechanism of Action
The mechanism of action of Dabrafenib has been elucidated through a series of biochemical and cell-based assays.
This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of purified BRAF kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BRAF V600E and its substrate, inactive MEK, are purified.
-
Reaction Setup: The kinase reaction is performed in a buffer containing ATP and the purified enzyme and substrate.
-
Inhibitor Addition: Dabrafenib is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for MEK phosphorylation.
-
Detection: The level of phosphorylated MEK is quantified using methods such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate from ATP.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.
This assay confirms that Dabrafenib inhibits BRAF activity within a cellular context by measuring the phosphorylation of its downstream effector, ERK.
Protocol:
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured to sub-confluency.
-
Treatment: Cells are treated with varying concentrations of Dabrafenib for a specified duration (e.g., 2-6 hours).
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities for p-ERK are normalized to t-ERK to determine the dose-dependent inhibition of ERK phosphorylation.[17]
This assay assesses the impact of Dabrafenib on the viability and proliferation of cancer cells.[19]
Protocol:
-
Cell Seeding: BRAF V600E mutant and wild-type cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Dabrafenib or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The IC50 for cell proliferation is calculated by plotting the percentage of cell viability against the logarithm of the Dabrafenib concentration.[20]
Experimental Workflow Diagram
Caption: A streamlined workflow for characterizing the mechanism of action of Dabrafenib.
Clinical Implications and Future Directions
Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600 mutation-positive metastatic melanoma and other solid tumors.[15][21][22] However, acquired resistance is a common challenge, often arising from the reactivation of the MAPK pathway through various mechanisms.[1] Current research focuses on overcoming resistance through combination therapies, such as the co-administration of Dabrafenib with MEK inhibitors like Trametinib, which has shown improved progression-free and overall survival rates.[2][12][15][23] Ongoing clinical trials continue to explore the potential of Dabrafenib in various cancer types and in combination with other targeted agents and immunotherapies.[21][24][25]
Conclusion
Dabrafenib is a highly selective and potent inhibitor of the mutated BRAF kinase, a key driver of oncogenesis in numerous cancers. Its mechanism of action, centered on the ATP-competitive inhibition of BRAF V600E and the subsequent suppression of the MAPK signaling pathway, has been robustly validated through a suite of biochemical and cellular assays. Understanding the nuances of its action, including the phenomenon of paradoxical activation, is crucial for its effective clinical application and the development of next-generation therapeutic strategies to combat drug resistance.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. 1000576-28-2 | MFCD09870060 | this compound [aaronchem.com]
- 7. 1000576-28-2 | CAS DataBase [m.chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 10. 1-(Tetrahydropyranyl)-1H-indazole-5-carboxylic acid_1000576-28-2_Hairui Chemical [hairuichem.com]
- 11. medschool.co [medschool.co]
- 12. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 13. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Facebook [cancer.gov]
- 22. dermnetnz.org [dermnetnz.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors [mdanderson.org]
- 25. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]
discovery and significance of indazole carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery and Significance of Indazole Carboxylic Acid Derivatives in Modern Drug Development
Abstract
Indazole and its derivatives represent a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of indazole carboxylic acid derivatives, a subclass that has yielded significant therapeutic agents. We will explore the foundational discovery, key synthetic methodologies, and the profound significance of these compounds, with a focus on landmark drugs such as Lonidamine and Gamendazole. By dissecting their mechanisms of action, structure-activity relationships (SAR), and clinical applications, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Indazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Indazole Heterocycle
Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] This ten-π electron system exhibits annular tautomerism, with the proton on the nitrogen atom capable of residing on either nitrogen, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2] This structural feature, combined with its relative planarity and capacity for diverse functionalization, makes the indazole nucleus a versatile scaffold for interacting with various biological targets.[3]
The Significance of the Carboxylic Acid Moiety
The incorporation of a carboxylic acid group, particularly at the 3-position, is a critical design element in many active derivatives. This functional group serves multiple roles:
-
Key Interaction Point: It can act as a hydrogen bond donor and acceptor or form salt bridges with basic residues (e.g., arginine, lysine) in a protein's active site.
-
Modulation of Physicochemical Properties: The carboxylic acid group significantly impacts solubility and pharmacokinetic properties. It can be esterified to create more lipophilic prodrugs that are later hydrolyzed in vivo to the active acid form.[4]
-
Synthetic Handle: It provides a reactive site for further chemical modification, such as the formation of amides and esters, allowing for the generation of extensive compound libraries for SAR studies.[5][6][7]
Broad-Spectrum Biological Activity
The indazole scaffold is of immense pharmacological importance, forming the core of compounds with applications across numerous disease areas.[8] Derivatives have demonstrated promising anticancer, anti-inflammatory, and neuroprotective activities.[3][8] This wide range of biological activities has cemented the indazole ring as a key building block in the development of novel therapeutic agents for protein kinase-related disorders, cancer, and neurodegeneration.[8][9]
Foundational Synthetic Strategies: Accessing the Core Scaffold
Rationale for Synthetic Route Selection
The choice of a synthetic route is governed by factors such as the availability of starting materials, desired substitution patterns, and scalability. A primary challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can yield mixtures of N-1 and N-2 isomers.[10][11] The selection of the base and solvent system is therefore critical to direct the reaction towards the desired isomer.
Method 1: N-Alkylation and Hydrolysis
This is a common and direct approach, particularly for derivatives like Lonidamine. The strategy involves the N-alkylation of an indazole-3-carboxylic ester, followed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine)
Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid methyl ester
-
To a solution of 1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in a suitable aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Scientist's Rationale: NaH is a non-nucleophilic strong base that efficiently deprotonates the indazole nitrogen, forming the indazolide anion. This anion is a potent nucleophile, primed for the subsequent alkylation step. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the anion.
-
Add 2,4-dichlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product via column chromatography to isolate the desired N-1 alkylated ester.[12]
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 60-70 °C) for 18 hours.[12]
-
Scientist's Rationale: Basic hydrolysis (saponification) is a robust method for converting esters to carboxylic acids. The use of excess base and heat ensures the reaction goes to completion.
-
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and acidify to pH ~1 with concentrated hydrochloric acid (HCl).
-
The precipitated solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum to yield pure Lonidamine.[12]
Caption: General workflow for the synthesis of Lonidamine.
Method 2: Ring Formation from Acyclic Precursors
An alternative to modifying a pre-existing indazole ring is to construct the ring itself from acyclic starting materials. One such method involves the reaction of a phenylhydrazine with a glyoxylate derivative, followed by cyclization.
Experimental Protocol: Diazonium-Free Synthesis of 1H-Indazole-3-carboxylic acid
-
Hydrazone Formation: React phenylhydrazine with benzaldehyde to yield benzaldehyde phenylhydrazone.[13]
-
Acylation: Treat the resulting hydrazone with oxalyl chloride to form an intermediate acyl chloride.[13]
-
Scientist's Rationale: Oxalyl chloride is a highly reactive diacyl chloride that effectively adds a two-carbon unit required for the subsequent cyclization.
-
-
Friedel-Crafts Cyclization: Subject the intermediate to a Lewis acid, such as aluminum chloride (AlCl₃), to catalyze an intramolecular Friedel-Crafts reaction, forming a benzylideneaminoisatin.[13]
-
Scientist's Rationale: This key step constructs the bicyclic core. The Lewis acid activates the aromatic ring towards electrophilic attack by the acyl group, leading to ring closure.
-
-
Hydrolysis and Rearrangement: Hydrolyze the resulting isatin derivative under basic conditions (e.g., NaOH) to induce ring opening and rearrangement, yielding 1H-indazole-3-carboxylic acid.[13] This method avoids the use of potentially hazardous diazonium intermediates.
Caption: Diazonium-free synthesis of the indazole-3-carboxylic acid core.
Landmark Derivatives & Their Mechanisms of Action
Case Study 1: Lonidamine - The Progenitor Targeting Cancer Metabolism
Lonidamine (LND) was one of the first indazole carboxylic acid derivatives to achieve clinical significance. Initially investigated as an antispermatogenic agent, its ability to interfere with cellular energy metabolism led to its development as an anticancer drug.[14][15][16]
Mechanism of Action: Unlike traditional cytotoxic agents, Lonidamine's efficacy stems from its disruption of the unique metabolic phenotype of cancer cells, often referred to as the "Warburg effect."[16] It exerts its effects through multiple mechanisms:
-
Inhibition of Hexokinase: LND inhibits mitochondrially-bound hexokinase (HK-II), a key enzyme that catalyzes the first step of glycolysis.[17][18] This is a critical choke point for cancer cells that are highly dependent on glycolysis for ATP production.
-
Inhibition of Mitochondrial Pyruvate Carrier (MPC): LND is a potent inhibitor of the MPC, preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[19][20]
-
Inhibition of Monocarboxylate Transporters (MCTs): It also inhibits MCTs, which are responsible for exporting lactate, a byproduct of glycolysis. This leads to intracellular acidification and further metabolic stress.[19]
This multi-pronged attack on both glycolysis and mitochondrial respiration leads to a severe depletion of cellular ATP, inducing cell death.[18][21]
Caption: Lonidamine's multi-target inhibition of cancer cell metabolism.
Case Study 2: Gamendazole - A Modern Derivative for Non-Hormonal Male Contraception
Building on the antispermatogenic observations from Lonidamine, Gamendazole was developed as a potent, orally active, non-hormonal male contraceptive agent.[22] It represents a significant advancement in the field, demonstrating high efficacy in preclinical models.[22]
Mechanism of Action: Gamendazole induces infertility by disrupting the process of spermatogenesis, specifically by causing the premature release of spermatids from the Sertoli cells in the testes.[23][24] This effect is not mediated by hormonal changes but through direct interaction with specific protein targets within the Sertoli cells.[22] Affinity purification studies identified two key binding targets:
-
Heat Shock Protein 90 Beta (HSP90AB1/HSP90BETA): A molecular chaperone involved in protein folding and stability.[23][24]
-
Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): A key protein in the translational machinery.[23][24]
Binding of Gamendazole to these targets is proposed to disrupt Sertoli cell-spermatid junctional complexes, leading to the sloughing of immature sperm and resulting in infertility.[23][24] This targeted mechanism represents a novel approach to male contraception.
Caption: Proposed mechanism of action for Gamendazole in Sertoli cells.
Case Study 3: Indazole-3-Carboxamides - Modulators of Inflammatory Pathways
The versatility of the indazole-3-carboxylic acid scaffold is further highlighted by the discovery of its carboxamide derivatives as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channel.[25][26] These channels are crucial for immune cell function, making them an attractive target for treating inflammatory and autoimmune diseases.[26]
Critical Structure-Activity Relationships (SAR): SAR studies revealed that the biological activity of these compounds is exquisitely sensitive to their chemical structure. A key finding was the critical importance of the amide linker's regiochemistry.[25][26]
-
Indazole-3-carboxamides (-CO-NH-Ar): Derivatives with this orientation proved to be potent CRAC channel blockers.
-
"Reverse" Amide Isomers (-NH-CO-Ar): These were found to be largely inactive.
This stark difference in activity underscores the precise structural requirements for binding to the target and highlights the importance of careful synthetic design in lead optimization.[25][26]
Table 1: SAR of Indazole-3-Carboxamide CRAC Channel Blockers
| Compound ID | Linker Type | Ar Moiety | IC₅₀ (µM) for Ca²⁺ Influx Inhibition |
|---|---|---|---|
| 12a | -CO-NH-Ar | 2,6-difluorophenyl | 1.51 |
| 12d | -CO-NH-Ar | 3-fluoro-4-pyridyl | 0.67 |
| 9b | -NH-CO-Ar | 2,6-difluorophenyl | 29 |
| 9c | -NH-CO-Ar | 3-fluoro-4-pyridyl | >100 (inactive) |
Data synthesized from reference[25].
The Future of Indazole Carboxylic Acid Derivatives in Drug Discovery
The remarkable success and chemical tractability of the indazole carboxylic acid scaffold ensure its continued relevance in drug discovery. Current and future research is focused on several key areas:
-
Expanding Therapeutic Horizons: The scaffold is being actively explored for new applications, including as nicotinic α-7 receptor partial agonists for neurological disorders like Alzheimer's disease and as inhibitors of various protein kinases implicated in cancer and other diseases.[13][27]
-
Innovations in Synthesis: The development of more efficient, scalable, and environmentally friendly ("green") synthetic methods will accelerate the discovery of new derivatives.[9]
-
Structure-Based Drug Design: As high-resolution crystal structures of indazole derivatives bound to their targets become available, computational and structure-based design will guide the creation of next-generation inhibitors with enhanced potency and selectivity.[28]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bloomtechz.com [bloomtechz.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]
- 13. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 14. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 17. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lonidamine - Wikipedia [en.wikipedia.org]
- 19. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of lonidamine on protein synthesis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 25. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.psu.edu [pure.psu.edu]
The Strategic Intermediate: A Deep Dive into 1-(THP)-1H-Indazole-5-Carboxylic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of targeted therapies. This guide delves into the synthesis, characterization, and strategic application of a key building block, 1-(Tetrahydropyran-2-yl)-1H-indazole-5-carboxylic acid , a pivotal intermediate in the synthesis of potent therapeutics, including the PARP inhibitor Niraparib.
The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and exhibits a wide range of biological activities.[1] This scaffold is present in a variety of approved drugs and clinical candidates targeting diverse therapeutic areas such as oncology, inflammation, and infectious diseases.[2] The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can effectively bind to biological targets.
Synthesis of 1-(THP)-1H-Indazole-5-Carboxylic Acid: A Tale of Protection and Strategy
The synthesis of 1-(THP)-1H-indazole-5-carboxylic acid is a critical process for its utilization as a building block. The tetrahydropyranyl (THP) group serves as a robust and readily cleavable protecting group for the N-H of the indazole ring, preventing unwanted side reactions during subsequent synthetic transformations.
Protection of 1H-Indazole-5-Carboxylic Acid
The introduction of the THP protecting group onto the indazole nitrogen is a crucial first step. This is typically achieved by reacting 1H-indazole-5-carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Caption: THP protection of 1H-indazole-5-carboxylic acid.
Experimental Protocol: THP Protection of 1H-Indazole-5-Carboxylic Acid
A general procedure for the THP protection of indazoles involves the following steps:
-
Dissolution: Dissolve 1H-indazole-5-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of DHP: Add a slight excess (typically 1.1 to 1.5 equivalents) of 3,4-dihydro-2H-pyran (DHP).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 1-(THP)-1H-indazole-5-carboxylic acid.
A mild and efficient method for THP protection of indazoles has also been developed in water using Tween 20 as a surfactant, offering a more environmentally friendly approach.
Physicochemical and Spectroscopic Characterization
Accurate characterization of 1-(THP)-1H-indazole-5-carboxylic acid is paramount for its use in regulated pharmaceutical manufacturing. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole core protons, the protons of the tetrahydropyranyl ring, and the acidic proton of the carboxylic acid. The anomeric proton of the THP group typically appears as a downfield multiplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indazole ring, and the aliphatic carbons of the THP group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H and C-N stretches of the aromatic and aliphatic moieties.
Application in the Synthesis of Niraparib: A Case Study
1-(THP)-1H-indazole-5-carboxylic acid is a crucial intermediate in some synthetic routes towards Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The carboxylic acid functionality allows for amide bond formation with a chiral amine synthon, a key step in constructing the final drug molecule.
Caption: Synthetic route to Niraparib utilizing 1-(THP)-1H-indazole-5-carboxylic acid.
Experimental Workflow: Amide Coupling and Deprotection
-
Amide Coupling:
-
Activation: The carboxylic acid of 1-(THP)-1H-indazole-5-carboxylic acid is activated using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.
-
Coupling: The activated acid is then reacted with the key chiral amine intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, to form the corresponding amide.[1]
-
Work-up and Purification: The reaction mixture is worked up by aqueous extraction and the crude product is purified by chromatography.
-
-
Deprotection:
-
The THP protecting group is cleaved under acidic conditions. A common method involves treating the protected amide with a solution of hydrochloric acid in an organic solvent such as dioxane or methanol.
-
This step simultaneously removes the Boc protecting group from the piperidine nitrogen, yielding Niraparib.
-
The final product is then isolated and purified, often by crystallization of a salt form.
-
Conclusion: Enabling the Synthesis of Complex Therapeutics
1-(THP)-1H-indazole-5-carboxylic acid serves as a testament to the importance of strategic protecting group chemistry in the multi-step synthesis of complex pharmaceutical agents. Its robust synthesis and the lability of the THP group under specific conditions make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity is essential for the efficient and scalable production of life-saving medicines like Niraparib, underscoring the critical role of well-characterized intermediates in the drug development pipeline.
References
The Strategic Role of the Tetrahydropyran (THP) Group in the Design of Indazole-Based Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to explore the multifaceted role of the tetrahydropyran (THP) group in the design and development of indazole-based therapeutics. We will move beyond simple descriptions to analyze the causal relationships between the incorporation of the THP moiety and the resulting modulation of physicochemical properties, metabolic stability, target engagement, and overall drug-like character.
Foundational Scaffolds: Indazole and Tetrahydropyran
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique electronic and geometric framework capable of engaging in a wide array of intermolecular interactions, including hydrogen bonding and π-stacking.[3][4] This versatility has led to its incorporation into numerous FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, which are used in cancer chemotherapy.[1]
The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form in most biological and chemical contexts.[1][4] This tautomerism is a critical consideration in synthetic strategies, as the position of substitution on the nitrogen atoms can profoundly influence the molecule's biological activity and pharmacokinetic profile. The diverse pharmacological activities associated with indazole derivatives—spanning anticancer, anti-inflammatory, anti-HIV, and antimicrobial applications—underscore its importance as a foundational core for novel therapeutic agents.[2][4][5]
The Tetrahydropyran (THP) Moiety: A Versatile Modulator
The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a prevalent structural motif in numerous natural products and therapeutic agents.[6][7] While historically known in synthetic chemistry as a robust protecting group for alcohols, its role in modern medicinal chemistry has evolved significantly.[8][9] The THP group is now strategically employed as a key building block to fine-tune the properties of drug candidates.[8][10]
Its non-planar, conformationally restricted chair-like structure allows it to act as a three-dimensional scaffold, orienting substituents in well-defined spatial vectors. The ether oxygen can serve as a hydrogen bond acceptor, while the aliphatic carbon backbone can engage in favorable van der Waals or hydrophobic interactions within a target's binding pocket.[11][12] Crucially, the THP moiety is often used to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable tool for lead optimization.[11]
The THP Group as a Physicochemical and Pharmacokinetic Modulator
The deliberate incorporation of a THP ring onto an indazole scaffold is a strategic decision aimed at optimizing the molecule's drug-like properties.
Modulation of Lipophilicity and Solubility
A central challenge in drug design is balancing lipophilicity (for membrane permeability) and aqueous solubility (for dissolution and distribution). The THP group offers a mechanism to modulate these properties. As a cyclic ether, it is less lipophilic than a corresponding carbocyclic ring (e.g., cyclohexane) but more lipophilic than more polar acyclic ethers. This allows for fine-tuning of the overall compound LogP.[13][14]
The partial miscibility of tetrahydropyran with water gives it unique hydrophobic characteristics.[15] When appended to a planar aromatic system like indazole, the THP group can disrupt crystal lattice packing, which may lead to improved aqueous solubility. Furthermore, the ether oxygen provides a hydrogen bond acceptor site, which can enhance interactions with water molecules.[12][16]
Table 1: Predicted Physicochemical Properties of Indazole vs. N1-THP-Indazole
| Property | Indazole (Parent Core) | N1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Rationale for Change |
| Molecular Weight | 118.14 g/mol | 202.26 g/mol | Addition of C5H9O group. |
| LogP (Predicted) | ~1.8 | ~2.5 - 2.8 | The aliphatic THP ring increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 28.8 Ų | 38.0 Ų | The ether oxygen in the THP ring adds a polar surface. |
| Hydrogen Bond Donors | 1 (N-H) | 0 | The indazole N-H is substituted. |
| Hydrogen Bond Acceptors | 1 (pyridine-like N) | 2 (pyridine-like N, THP oxygen) | The THP ether oxygen adds an acceptor site. |
Note: LogP and TPSA values are estimations and can vary based on the prediction algorithm used. The table serves to illustrate the general trends upon THP substitution.
Enhancing Metabolic Stability
Metabolic instability is a primary cause of drug candidate failure. The THP ring is generally considered to be metabolically robust. Its saturated nature makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic or unsaturated systems.[17] By introducing a THP group at a metabolically labile position on an indazole derivative, medicinal chemists can effectively "shield" that site from enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[18]
The THP Ring as a Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization, where one functional group is replaced by another with similar steric and electronic properties to improve the overall molecular profile.[19][20] The THP ring is an effective bioisostere for various groups.[21] For example, it can replace a metabolically vulnerable N-isopropyl or tert-butyl group, maintaining steric bulk while improving metabolic stability.[22] It can also serve as a conformationally restricted alternative to flexible alkoxy chains, reducing the entropic penalty upon binding to a biological target.[11]
Structural Roles in Target Engagement
The rigid, three-dimensional nature of the THP ring plays a critical role in how a molecule interacts with its biological target.
Vectorial Projection and Conformational Rigidity
Unlike flexible alkyl chains, the THP ring holds substituents in specific spatial orientations. This conformational pre-organization can be crucial for optimal binding. By locking a key pharmacophoric element into its bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and potency.[11] This is particularly relevant in the design of inhibitors for targets with well-defined binding pockets, such as kinase ATP sites.
Hydrogen Bonding and Hydrophobic Interactions
The THP moiety can participate in multiple types of non-covalent interactions. As previously mentioned, the ether oxygen is a competent hydrogen bond acceptor. In the context of a kinase inhibitor, for instance, this oxygen could form a crucial hydrogen bond with a backbone amide in the hinge region of the kinase. Simultaneously, the non-polar methylene faces of the THP ring can engage in favorable hydrophobic interactions within the pocket, further anchoring the inhibitor.[11][12]
Synthetic Strategies and Methodologies
The successful synthesis of THP-indazole compounds hinges on controlling the regioselectivity of the key bond-forming reactions.
Regioselective N-Functionalization of the Indazole Core
Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers. Achieving regioselectivity is paramount, as the biological activity of the N1 and N2 isomers can differ dramatically. The choice of base, solvent, and reaction conditions dictates the outcome. For instance, using inorganic bases like sodium bicarbonate in an aqueous medium has been shown to favor the formation of the N1-substituted product.[23]
Experimental Protocol 1: N1-Selective THP Protection of Indazole
This protocol is adapted from methodologies that favor the thermodynamically stable N1 product.[23][24]
-
Objective: To synthesize 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with high regioselectivity.
-
Materials:
-
1H-Indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO3) (1.5 equiv)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
-
Procedure:
-
To a round-bottom flask, add 1H-indazole and deionized water.
-
Add sodium bicarbonate to the suspension and stir vigorously at room temperature for 15 minutes.
-
Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-THP-indazole product.
-
-
Validation: The structure and regiochemistry of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The N1 isomer can typically be distinguished from the N2 isomer by characteristic shifts in the aromatic proton signals.
Deprotection Strategies
The THP group is valued for its stability in neutral to basic conditions and its facile removal under acidic conditions.[9]
Experimental Protocol 2: Acidic Deprotection of N1-THP-Indazole
This is a standard protocol for removing a THP protecting group to regenerate the free N-H of the indazole.[23][25]
-
Objective: To deprotect 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid (as an example substrate).
-
Materials:
-
N1-THP-protected indazole derivative (1.0 equiv)
-
6N Aqueous Hydrochloric Acid (HCl)
-
Methanol or Tetrahydrofuran (THF) as a co-solvent (optional, to aid solubility)
-
-
Procedure:
-
Dissolve the N1-THP-protected indazole substrate in a suitable solvent like methanol or THF in a round-bottom flask.
-
Add 6N aqueous HCl to the solution.
-
Heat the reaction mixture to a temperature between 50-100°C, depending on the substrate's reactivity. For many substrates, refluxing may be required.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Basify the crude residue with an aqueous sodium bicarbonate solution to neutralize the excess acid.
-
If the product precipitates, it can be collected by filtration. If not, extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic extracts to yield the deprotected indazole compound.
-
-
Validation: Confirm the removal of the THP group and the integrity of the indazole core via NMR and mass spectrometry. The reappearance of the N-H proton signal in the 1H NMR spectrum is a key indicator of successful deprotection.
Case Study: Tetrahydroindazole-Based Sigma-2 Receptor Ligands
A compelling example of the strategic use of the THP scaffold is in the development of potent and selective sigma-2 receptor ligands.[26] The sigma-2 receptor is a target for CNS disorders and cancer.
-
Rationale for Scaffold: Researchers started with a tetrahydroindazole core, which provides a rigid framework for orienting substituents towards key receptor interactions.
-
Structure-Activity Relationship (SAR) Analysis: Through systematic modification, it was determined that specific substitutions on the tetrahydroindazole core were critical for potency and selectivity. The SAR exploration led to a pharmacophore model that defined the essential features for high-affinity binding.
-
Impact on ADME Properties: Crucially, the study evaluated not just potency but also drug-like properties. Several of the developed compounds exhibited promising aqueous solubility and metabolic stability in microsomal assays. This demonstrates a holistic approach where the core scaffold (tetrahydroindazole, a THP analog) contributes not only to target binding but also to a favorable pharmacokinetic profile, making these compounds viable leads for further development.[26]
Table 2: Summary of Properties for Tetrahydroindazole Ligand Series
| Compound Feature | Observation from Study | Implication for Drug Design |
| Core Scaffold | Rigid tetrahydroindazole | Provides conformational constraint, improving binding affinity. |
| Substituent SAR | Specific aromatic and basic groups required | Defines the pharmacophore for sigma-2 receptor binding. |
| Solubility | Several compounds showed good aqueous solubility | Essential for formulation and bioavailability. |
| Microsomal Stability | Key compounds were stable in microsomal assays | Indicates potential for good in vivo half-life. |
This table is a qualitative summary based on the findings reported in the cited literature.[26]
Conclusion and Future Perspectives
The tetrahydropyran group is far more than a passive linker or protecting group in the context of indazole-based drug discovery. It is a strategic tool that medicinal chemists can wield to exert precise control over a molecule's three-dimensional architecture, physicochemical properties, and metabolic fate.
The key takeaways are:
-
Physicochemical Modulation: THP can be used to optimize solubility and lipophilicity, navigating the narrow window required for a successful drug candidate.
-
Metabolic Shielding: Its inherent stability can protect metabolically weak spots, enhancing bioavailability and half-life.
-
Enhanced Target Binding: The conformational rigidity and hydrogen bonding capacity of the THP ring can lead to superior potency and selectivity.
Future efforts will likely focus on developing novel synthetic methods for accessing more complex and stereochemically defined THP-indazole scaffolds. As our understanding of target biology deepens, the ability of the THP group to present pharmacophoric elements in precise 3D vectors will become even more critical for designing the next generation of highly selective and effective indazole-based therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. guidechem.com [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tetrahydropyran (CAS 142-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. baranlab.org [baranlab.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem-space.com [chem-space.com]
- 23. rroij.com [rroij.com]
- 24. researchgate.net [researchgate.net]
- 25. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
- 26. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its unique bioisosteric relationship with indole allows it to interact with a variety of biological targets, yet its distinct electronic properties often lead to improved metabolic stability and pharmacokinetic profiles. This guide focuses on a key derivative, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid, a versatile building block in the synthesis of advanced pharmaceutical intermediates. The incorporation of a tetrahydropyran (THP) group at the N-1 position serves as a crucial protecting group, enabling selective functionalization at other positions of the indazole ring. The carboxylic acid moiety at the 5-position provides a reactive handle for amide bond formation and other derivatizations, making it a valuable precursor for creating libraries of bioactive molecules, particularly in the pursuit of novel kinase inhibitors for oncology and neurology.[2][3]
Physicochemical and Structural Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [3][4] |
| Molecular Weight | 246.27 g/mol | [3][4] |
| CAS Number | 1000576-28-2 | [4] |
| Appearance | Yellowish-orange powder | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Predicted Boiling Point | 480.1 ± 35.0 °C | [4] |
| Predicted Density | 1.42 ± 0.1 g/cm³ | [4] |
| Storage Conditions | 0-8 °C | [3] |
Structural Elucidation: A Spectroscopic Overview
-
¹H NMR: The spectrum is expected to show characteristic signals for the indazole core protons, the THP protecting group, and the carboxylic acid proton. The protons on the indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The anomeric proton of the THP group would be a downfield multiplet (around δ 5.5-6.0 ppm), and the remaining methylene protons of the THP ring would be observed in the upfield region (δ 1.5-4.0 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the indazole ring (δ 110-145 ppm), the carbonyl carbon of the carboxylic acid (δ >165 ppm), the anomeric carbon of the THP group (around δ 85-90 ppm), and the aliphatic carbons of the THP ring (δ 20-70 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the indazole ring (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process: N-protection of the indazole starting material followed by hydrolysis of an ester precursor. The following protocol is a representative procedure based on established methods for the N-protection of indazoles and subsequent ester hydrolysis.[6]
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
-
Reaction Setup: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Acid Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-THP protected ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Base Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Biological Activity and Mechanism of Action
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
While specific biological data for this compound is not extensively published, its structural features suggest it is a valuable intermediate for the synthesis of kinase inhibitors. The carboxylic acid group can be readily converted to a variety of amides, which can then interact with other regions of the kinase active site to enhance potency and selectivity. For instance, many potent kinase inhibitors feature an indazole core with substituents at the 5-position that extend into the solvent-exposed region of the ATP-binding pocket.
Representative Signaling Pathway: PI3K/Akt/mTOR Pathway
A common target for indazole-based inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of derivatives of this compound as kinase inhibitors, a common method is an in vitro kinase assay. The following is a representative protocol for a luminescence-based kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PI3K, Akt)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (synthesized from the title compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its protected indazole core and reactive carboxylic acid functionality make it an ideal starting point for the synthesis of diverse compound libraries. The insights provided in this guide regarding its physicochemical properties, a plausible synthetic route, and its potential as a precursor for kinase inhibitors underscore its value to researchers in drug discovery and development. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.
References
- 1. 1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-imidazole-5-carboxylic acid derivatives - Patent 0277384 [data.epo.org]
- 4. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to a Privileged Scaffold: Foundational Synthetic Pathways to Substituted Indazoles
Foreword: The Enduring Allure of the Indazole Core
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands as a testament to this concept. Its presence in a multitude of clinically significant agents, from the potent PARP inhibitor Niraparib to the multi-targeted kinase inhibitor Pazopanib, underscores its profound impact on modern drug discovery.[1][2][3] The strategic synthesis of substituted indazoles is, therefore, a cornerstone of contemporary pharmaceutical research, demanding a deep understanding of both classical and modern synthetic methodologies.
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative of scientific progression, from foundational methods to sophisticated catalytic systems. We will delve into the "why" behind the "how," exploring the mechanistic underpinnings that govern each transformation and offering field-proven insights for the discerning researcher. Our focus is on the initial, core synthesis of the indazole ring system, providing the foundational knowledge required for further elaboration in drug development campaigns.
Chapter 1: Classical Approaches - The Bedrock of Indazole Synthesis
The earliest forays into indazole synthesis laid the groundwork for a century of innovation. These methods, while sometimes supplanted by more modern techniques, remain valuable for their use of simple, inexpensive starting materials and their foundational chemical logic.
The Jacobson Indazole Synthesis and Related Diazotization Strategies
One of the most traditional and enduring methods for constructing the 1H-indazole core involves the diazotization of ortho-substituted anilines, followed by intramolecular cyclization. The quintessential example is the synthesis from o-toluidine.[4][5]
Causality of Experimental Choices:
The core principle here is the in situ generation of a reactive diazonium salt from the primary amine of the o-toluidine. The adjacent methyl group, upon deprotonation, acts as an internal nucleophile, attacking the diazonium moiety to initiate ring closure. The choice of reagents is critical:
-
Nitrous Acid Source: Sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) is the classic method for generating nitrous acid (HONO) in situ. For more controlled reactions, organic nitrites like tert-butyl nitrite (TBN) can be employed, often under milder, non-aqueous conditions.[6]
-
Solvent and Temperature: Diazotization reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the often-explosive diazonium salt intermediate.[4] The subsequent cyclization may require heating.
Logical Workflow: Diazotization of o-Toluidine
Caption: Diazotization-cyclization of o-toluidine.
Representative Protocol: Synthesis of 1H-Indazole from o-Toluidine [4][5]
-
Acetylation (Protection/Activation): To a flask containing acetic anhydride and glacial acetic acid, slowly add o-toluidine. The exothermic reaction yields N-acetyl-o-toluidine.
-
Nitrosation: Cool the mixture in an ice bath to between 1-4 °C. Introduce nitrous gases (generated by the action of nitric acid on sodium nitrite) into the solution. Maintain the low temperature throughout the addition. The reaction is complete when a permanent dark green-black color persists, indicating the formation of N-nitroso-o-acetotoluidide.
-
Cyclization and Isolation: Pour the reaction mixture onto ice. The N-nitroso compound separates as an oil. Extract the oil with benzene. The benzene solution, upon standing or gentle warming, undergoes rearrangement and cyclization to form 1H-indazole.
-
Purification: Wash the benzene extract with water, and purify the resulting indazole by distillation or recrystallization.
Chapter 2: The Rise of Named Reactions - Elegant Solutions for Specific Isomers
As synthetic chemistry evolved, more refined methods emerged, offering greater control and access to specific indazole isomers that were challenging to obtain through classical routes.
The Davis-Beirut Reaction: A Gateway to 2H-Indazoles
The Davis-Beirut reaction is a powerful N-N bond-forming heterocyclization that provides an efficient route to 2H-indazoles and indazolones.[7][8] A key advantage of this reaction is its use of inexpensive starting materials and the avoidance of toxic heavy metals.[7] The reaction typically proceeds from an o-nitrobenzylamine in the presence of a base.
Mechanistic Insights:
The currently accepted mechanism in a basic medium involves the deprotonation of the carbon adjacent to the amine, forming a carbanion.[7] This carbanion then orchestrates an internal redox reaction, abstracting an oxygen atom from the nitro group. Subsequent dehydration and cyclization lead to the 2H-indazole product. The reaction can also proceed under acidic conditions, albeit through a different mechanistic pathway involving a carbocation intermediate.[7][8]
Logical Workflow: Base-Catalyzed Davis-Beirut Reaction
Caption: The Davis-Beirut reaction pathway.
Representative Protocol: Synthesis of a 2-Amino-2H-indazole Derivative [8]
-
Starting Material Synthesis: React an appropriate o-nitrobenzaldehyde with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) to form the corresponding imine. Reduce the imine with sodium borohydride (NaBH₄) to yield the o-nitrobenzylamine precursor.
-
Davis-Beirut Cyclization: Dissolve the o-nitrobenzylamine in an anhydrous solvent such as tetrahydrofuran (THF). Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product using silica gel column chromatography to isolate the desired 2-amino-2H-indazole.
Chapter 3: The Modern Era - Transition Metal Catalysis
The advent of transition metal catalysis revolutionized organic synthesis, and the construction of the indazole core was no exception. Palladium and copper catalysts, in particular, have enabled highly efficient and regioselective syntheses under mild conditions, with broad functional group tolerance.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis offers a direct and elegant way to form the N-N bond of the indazole ring via intramolecular C-H amination of readily accessible arylhydrazones.[9][10] This approach avoids the need for pre-functionalized starting materials (like aryl halides) and often proceeds with high efficiency.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[10]
-
Oxidant: The catalytic cycle requires an oxidant to regenerate the active Pd(II) species from the Pd(0) formed after reductive elimination. Copper(II) salts, such as Cu(OAc)₂, and silver salts are often used for this purpose.[10]
-
Ligand: While some reactions are ligand-free, the addition of ligands like 1,10-phenanthroline can be crucial for stabilizing the palladium catalyst and promoting the desired reactivity, particularly in C-H activation/arylation reactions.[11]
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) are typically employed to facilitate the reaction.[10][11]
Logical Workflow: Pd-Catalyzed Synthesis from Hydrazones
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore of Indazole-5-Carboxylic Acids
For Immediate Release
[City, State] – Indazole-5-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core pharmacophoric features of this versatile molecule. It synthesizes technical accuracy with field-proven insights to provide a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and biological applications of indazole-5-carboxylic acid derivatives.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a sought-after pharmacophore.[1][2] The incorporation of a carboxylic acid group at the 5-position further enhances its potential, providing a key interaction point with biological targets and improving physicochemical properties. Derivatives of indazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and even contraceptive activities.[1][3][4] This guide will explore the essential structural motifs and chemical properties that define the therapeutic utility of indazole-5-carboxylic acids.
Synthetic Strategies: Building the Indazole Core
The synthesis of the indazole ring is a critical first step in the development of new therapeutic agents. Various methods have been reported, ranging from classical approaches to more modern, efficient techniques.[1]
Classical Indazole Synthesis
A common historical method for synthesizing the indazole nucleus involves the cyclization of ortho-substituted phenylhydrazines. For instance, the Fisher indazole synthesis and related methods have been foundational in this area.[1] Another established route is the reaction of o-toluidine with nitrous gases, followed by cyclization.[5]
Modern Synthetic Methodologies
More contemporary approaches offer improved yields and milder reaction conditions. One-pot reductive cyclization methods have gained prominence for their efficiency and sustainability.[6] For example, the reaction of an appropriate nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite can directly yield the indazole core.[6]
Experimental Protocol: One-Pot Synthesis of a Benzimidazole-5-Carboxylic Acid Derivative (Illustrative of Reductive Cyclization)
This protocol is adapted from a method for a related heterocyclic system and illustrates the principles of reductive cyclization.[6]
-
Reaction Setup: In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent), the desired aldehyde (1 equivalent), and sodium dithionite (4 equivalents) in dimethyl sulfoxide (DMSO).
-
Reaction Execution: Stir the mixture and heat to 90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: Collect the resulting solid by filtration and dry to yield the intermediate ester.
-
Hydrolysis: Hydrolyze the ester using a solution of sodium hydroxide in ethanol under reflux to obtain the final carboxylic acid derivative.
Elucidating the Pharmacophore of Indazole-5-Carboxylic Acids
The pharmacophore of a molecule defines the essential spatial arrangement of features that are necessary for its biological activity. For indazole-5-carboxylic acids, the key elements of the pharmacophore can be broken down as follows:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the indazole carboxylic acid derivative, tolnidamine, on testicular function: I. Early changes in androgen binding protein secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group on the Indazole Ring
Introduction
Indazole, a bicyclic aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, gracing the structures of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The fusion of a benzene ring with a pyrazole ring results in a stable 10-π electron aromatic system that exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant.[2][3] When functionalized with a carboxylic acid group, typically at the C3 position, the indazole ring system becomes a versatile building block for drug development, offering a reactive handle for the introduction of diverse functionalities and the modulation of physicochemical properties.
This guide provides an in-depth exploration of the reactivity of the carboxylic acid group appended to the indazole ring. We will delve into the electronic interplay between the indazole nucleus and the carboxyl moiety, and detail the primary transformations this functional group can undergo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for the chemical manipulation of indazole carboxylic acids.
The Electronic Influence of the Indazole Ring
The reactivity of a carboxylic acid is intrinsically tied to the electrophilicity of its carbonyl carbon. The indazole ring, being an aromatic heterocycle with two nitrogen atoms, exerts a significant electronic influence on an attached carboxylic acid group. The overall effect is a combination of the electron-withdrawing inductive effect of the nitrogen atoms and the electron-donating or -withdrawing resonance effects of the heterocyclic system.[4][5]
The indazole ring system is considered a bioisostere of indole.[2] The nitrogen at position 2 (N2) has a pyridine-like character, while the nitrogen at position 1 (N1) is more pyrrole-like. This duality influences the electron density distribution within the ring and, consequently, the reactivity of its substituents. The precise electronic effect on the C3-carboxylic acid group can be modulated by substituents on the indazole ring itself, which can either enhance or diminish the electrophilicity of the carboxyl carbon. For instance, electron-withdrawing groups on the benzene portion of the indazole ring are expected to increase the reactivity of the carboxylic acid towards nucleophiles.[6]
Logical Diagram: Electronic Influence on Reactivity
Caption: Logical flow of electronic effects on the reactivity of the indazole carboxylic acid.
Key Transformations of the Indazole Carboxylic Acid Group
The carboxylic acid group on the indazole ring can undergo a variety of chemical transformations, with amide bond formation, esterification, reduction, and decarboxylation being the most synthetically valuable in drug discovery.
Amide Bond Formation: The Gateway to Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a key structural feature of many biologically active compounds, including peptides and proteins.[7] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures.[8] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[9][10]
Mechanism of Amide Bond Formation
The general strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[9] This is typically achieved using coupling agents like carbodiimides (e.g., EDC) in the presence of an additive such as HOBt or by converting the carboxylic acid to a more reactive species like an acid chloride.[7][11] The activated carboxylic acid derivative then readily reacts with an amine nucleophile to form a tetrahedral intermediate, which subsequently collapses to yield the amide and a stable byproduct.[11][12]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and robust method for the synthesis of indazole-3-carboxamides.[1][13]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (aryl or aliphatic)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
10% Methanol in Chloroform
-
Ice
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the activated ester intermediate.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with 10% methanol in chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-indazole-3-carboxamide.
Causality Behind Experimental Choices:
-
EDC.HCl: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14]
-
HOBt: Acts as a catalyst and suppresses side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts, by converting the O-acylisourea into a less reactive but more selective HOBt-ester.
-
TEA: A base used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its nucleophilic free base form.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and intermediates.
Visualization of Amide Coupling Workflow
Caption: Workflow for the EDC/HOBt mediated synthesis of indazole carboxamides.
Esterification
Esterification of indazole carboxylic acids is another fundamental transformation, often employed to modify drug candidates' solubility, membrane permeability, and metabolic stability (e.g., prodrug strategies).
Fischer Esterification
A classic method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of methyl indazole-3-carboxylate.[15]
Materials:
-
Indazole-3-carboxylic acid
-
Methanol
-
Methanesulfonic acid (or concentrated sulfuric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
Suspend indazole-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of methanesulfonic acid.
-
Heat the mixture at reflux for 5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with an excess of saturated aqueous sodium bicarbonate solution.
-
Collect the precipitated solid by filtration.
-
Dissolve the wet solid in methylene chloride, separate from any aqueous layer, and dry the organic phase with magnesium sulfate.
-
Concentrate the methylene chloride solution to yield the indazole-3-carboxylic acid methyl ester.[15]
Trustworthiness of the Protocol: This is a standard, well-established method for esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. The workup procedure effectively removes the acid catalyst and unreacted starting material.
Reduction of the Carboxylic Acid Group
Reduction of the carboxylic acid on the indazole ring to the corresponding primary alcohol provides a valuable synthetic intermediate. This transformation opens up avenues for further functionalization, such as etherification or oxidation to the corresponding aldehyde.
Challenges and Solutions
Direct reduction of carboxylic acids requires powerful and often unselective reducing agents like lithium aluminum hydride (LiAlH₄).[16] A milder approach involves the in situ activation of the carboxylic acid followed by reduction.[16] For instance, the carboxylic acid can be converted to a mixed anhydride with ethyl chloroformate, which is then reduced with a milder reducing agent like sodium borohydride.[16] This two-step, one-pot procedure avoids the harsh conditions associated with direct LiAlH₄ reduction.
Decarboxylation
Decarboxylation, the removal of the carboxylic acid group, can be a useful transformation for accessing C-H functionalized indazoles. However, this reaction can sometimes be accompanied by ring-opening, particularly for 1-arylindazole-3-carboxylic acids, especially when the aryl substituent bears electron-withdrawing groups.[6][17]
Reaction Conditions
Decarboxylation of 1-arylindazole-3-carboxylic acids has been reported to occur in boiling quinoline.[6] This process can lead to a mixture of the expected 1-arylindazole and an isomeric N-arylanthranilonitrile, a product of heterocyclic ring fission.[6] The propensity for ring-opening highlights the influence of substituents on the stability and reactivity of the indazole core under thermal stress.
Summary of Reactivity
The carboxylic acid group on the indazole ring is a versatile functional handle that can be readily transformed into a variety of other functionalities. The choice of reaction and conditions allows for the tailored synthesis of diverse indazole derivatives for applications in drug discovery and materials science.
| Transformation | Reagents | Key Considerations |
| Amide Formation | Coupling agents (EDC, HBTU), Amine | Requires activation of the carboxylic acid. A robust and widely used method for library synthesis.[1][18] |
| Esterification | Alcohol, Acid catalyst | A standard method for modifying physicochemical properties.[15][19] |
| Reduction | Strong reducing agents (LiAlH₄) or in situ activation followed by milder reductants | Provides access to the corresponding primary alcohol.[16] |
| Decarboxylation | High temperature (e.g., boiling quinoline) | Can lead to ring-fission byproducts, especially with electron-withdrawing groups on the N1-substituent.[6] |
Conclusion
This guide has provided a detailed overview of the reactivity of the carboxylic acid group on the indazole ring, a critical functional group in the design and synthesis of novel therapeutic agents. By understanding the electronic properties of the indazole system and mastering the key chemical transformations of the carboxyl group, researchers can effectively leverage indazole carboxylic acids as versatile building blocks in their synthetic endeavors. The provided protocols and mechanistic insights serve as a practical resource for scientists in the field of drug development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Relationship between electronic structure and eadioprotective activity of some indazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 19. research.rug.nl [research.rug.nl]
Methodological & Application
Synthesis Protocol for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid: An Application Note
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Protected Indazole Carboxylic Acid
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The synthesis of complex molecules often necessitates a strategic approach involving the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, thiols, and N-H bonds in heterocyclic compounds due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal.[4][5][6]
This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid. This compound serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7][8] The carboxylic acid functionality at the 5-position of the indazole ring provides a versatile handle for further chemical modifications, such as amide bond formation.[2] The THP group at the N-1 position ensures regioselective reactions at other sites of the molecule. This guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound, this compound, is efficiently achieved through a two-step process starting from commercially available 1H-indazole-5-carboxylic acid methyl ester.
The overall synthetic transformation involves:
-
Protection of the Indazole Nitrogen: The N-H of the indazole ring is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
-
Hydrolysis of the Methyl Ester: The methyl ester at the 5-position is hydrolyzed to the corresponding carboxylic acid under basic conditions.
This strategy is logical as it protects the more reactive N-H proton before subjecting the molecule to the basic conditions required for ester hydrolysis, which could otherwise lead to undesired side reactions.
Visualizing the Synthesis Workflow
Caption: A high-level overview of the two-step synthesis protocol.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
Rationale: The protection of the indazole nitrogen is a critical first step. The use of 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is a standard and effective method for introducing the THP protecting group.[9] This reaction proceeds via an acid-catalyzed addition of the indazole N-H to the double bond of DHP. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1H-Indazole-5-carboxylic acid methyl ester[10] | 176.17 | 10.0 g | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 7.16 g | 1.5 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 0.54 g | 0.05 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add 1H-indazole-5-carboxylic acid methyl ester (10.0 g, 56.76 mmol).
-
Add 200 mL of dichloromethane (DCM) and stir until the solid is completely dissolved.
-
To the solution, add 3,4-dihydro-2H-pyran (DHP) (7.78 mL, 85.14 mmol, 1.5 equiv.).
-
Add p-toluenesulfonic acid monohydrate (0.54 g, 2.84 mmol, 0.05 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate as a solid.
Part 2: Synthesis of this compound
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. A mixture of lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water is a common and effective reagent for this transformation. LiOH is a strong base that saponifies the ester, and the THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate | 260.29 | 10.0 g | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.22 g | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask, dissolve methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (10.0 g, 38.42 mmol) in 100 mL of tetrahydrofuran (THF).
-
In a separate beaker, dissolve lithium hydroxide monohydrate (3.22 g, 76.84 mmol, 2.0 equiv.) in 50 mL of water.
-
Add the aqueous lithium hydroxide solution to the THF solution of the ester.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Reaction Mechanism Visualization
Caption: A simplified representation of the reaction mechanisms for both synthetic steps.
Concluding Remarks for the Practicing Scientist
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. The selection of the THP protecting group is advantageous due to its stability in subsequent reaction steps that may involve basic or nucleophilic reagents. The successful execution of this synthesis relies on careful monitoring of the reaction progress by TLC and appropriate purification techniques. This versatile building block can be further elaborated to access a diverse range of indazole-based compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid [myskinrecipes.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Amide Coupling of 1-(THP)-1H-Indazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of modern drug discovery and development, linking key molecular fragments to build complex and biologically active molecules.[1] 1-(THP)-1H-indazole-5-carboxylic acid is a valuable building block in medicinal chemistry, with the indazole scaffold being a privileged structure in numerous therapeutic agents.[2][3] The tetrahydropyranyl (THP) group serves as a common and robust protecting group for the N-H functionality of the indazole ring, preventing unwanted side reactions during synthetic transformations.[4][5]
This comprehensive guide provides detailed application notes and protocols for the successful amide coupling of 1-(THP)-1H-indazole-5-carboxylic acid with various amines. We will delve into the mechanistic rationale behind the selection of common coupling reagents, offering field-proven insights to navigate potential challenges and optimize reaction outcomes.
Understanding the Substrate: 1-(THP)-1H-Indazole-5-Carboxylic Acid
The successful coupling of 1-(THP)-1H-indazole-5-carboxylic acid hinges on understanding its key structural features:
-
The Carboxylic Acid: The target for activation by the coupling reagent.
-
The Indazole Ring: An aromatic heterocyclic system that can influence the reactivity of the carboxylic acid through its electronic properties.
-
The THP Protecting Group: A bulky acetal that protects the N1 position of the indazole. While essential for directing the reaction, its steric bulk may influence the choice of coupling reagent and reaction conditions. The THP group is stable under basic and nucleophilic conditions but is readily removed under acidic conditions.[5][6]
Selecting the Optimal Amide Coupling Strategy
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be activated using a coupling reagent. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), and the desired reaction conditions.
Herein, we present detailed protocols for three widely used and effective classes of coupling reagents: uronium/aminium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and phosphonium anhydrides (T3P).
Comparative Overview of Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions/Considerations |
| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 70-98% | High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[8][9][10] | Can react with the amine if not pre-activated with the carboxylic acid.[8] |
| EDC/HOBt | HOBt | DIPEA, TEA, NMM | DCM, DMF, Water | 2-12 hours | 60-95% | Water-soluble byproducts, cost-effective, mild reaction conditions.[11] | Potential for racemization (minimized by HOBt), formation of N-acylurea byproduct.[8] |
| T3P® | None | Pyridine, DIPEA, TEA | Ethyl Acetate, THF, DCM | 1-6 hours | 75-95% | Water-soluble byproducts, low toxicity, minimal epimerization, broad functional group tolerance.[12][13] | Requires stoichiometric amounts of base. |
Protocol 1: HATU-Mediated Amide Coupling
Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate then readily reacts with the amine to form the desired amide with minimal risk of racemization.[8][9][14] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the reaction through neighboring group participation.[9]
Diagram of HATU Activation and Coupling:
Caption: HATU-mediated activation and subsequent aminolysis.
Materials:
-
1-(THP)-1H-indazole-5-carboxylic acid
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)[15]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(THP)-1H-indazole-5-carboxylic acid (1 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Reagent Addition: Add the amine (1.1 equivalents), followed by HATU (1.1 equivalents).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (2-3 equivalents) dropwise. Rationale: Adding the base last and at a low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.[15] For reactions in DMF, washing with 5% aqueous LiCl can help to remove the solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then reacts with the amine to yield the desired amide with suppressed racemization.[8][11]
Diagram of EDC/HOBt Activation and Coupling:
Caption: EDC/HOBt mediated activation and coupling pathway.
Materials:
-
1-(THP)-1H-indazole-5-carboxylic acid
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA or N-methylmorpholine (NMM) (2-3 equivalents)
-
Anhydrous DMF or DCM
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 1-(THP)-1H-indazole-5-carboxylic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Reagent Addition: Add EDC·HCl (1.2 equivalents) to the solution.
-
Base Addition: Cool the flask to 0 °C and add DIPEA or NMM (2-3 equivalents). Rationale: The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl or 5% citric acid, saturated aqueous NaHCO₃, and brine.[16] The aqueous washes effectively remove the water-soluble EDC-urea byproduct and excess HOBt.[16]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
Principle: Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent that acts as a powerful dehydrating agent. It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate, which is highly reactive towards amines.[12][13] A key advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[12][13]
Diagram of T3P® Activation and Coupling:
Caption: T3P®-mediated activation and subsequent aminolysis.
Materials:
-
1-(THP)-1H-indazole-5-carboxylic acid
-
Amine (1.1 equivalents)
-
T3P® (typically a 50% solution in ethyl acetate or DMF) (1.5 equivalents)
-
Pyridine or DIPEA (3-4 equivalents)
-
Anhydrous ethyl acetate or THF
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a dry flask, dissolve 1-(THP)-1H-indazole-5-carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in anhydrous ethyl acetate or THF.
-
Base Addition: Add pyridine or DIPEA (3-4 equivalents) to the mixture. Rationale: T3P® reactions require at least two equivalents of base to deprotonate the carboxylic acid and neutralize the phosphonic acid byproduct.
-
T3P® Addition: Cool the reaction to 0 °C. Slowly add the T3P® solution (1.5 equivalents) dropwise, maintaining the temperature below 20 °C.
-
Reaction Progression: Stir the reaction at room temperature for 1-6 hours. Monitor its completion by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous washes.[12]
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Post-Coupling: THP Deprotection
Once the amide bond is successfully formed, the THP protecting group can be removed under mild acidic conditions to yield the final N-H indazole product.
Diagram of THP Deprotection Workflow:
Caption: General workflow for THP group deprotection.
Protocol for THP Deprotection:
Materials:
-
THP-protected amide
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (e.g., 4M HCl in dioxane) or p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Dissolution: Dissolve the THP-protected amide in MeOH or EtOH.
-
Acidification: Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl or a small amount of p-TsOH.[5][6]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Neutralize the reaction mixture with a mild base, such as saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the final product by chromatography or recrystallization as needed.
Conclusion
The amide coupling of 1-(THP)-1H-indazole-5-carboxylic acid is a versatile and crucial transformation in the synthesis of potential pharmaceutical agents. By carefully selecting the appropriate coupling reagent—be it the highly efficient HATU, the cost-effective EDC/HOBt system, or the easily purified T3P®—and by following these detailed protocols, researchers can reliably and efficiently synthesize a diverse array of indazole-based amides. The subsequent straightforward deprotection of the THP group provides access to the final target compounds, ready for biological evaluation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. peptide.com [peptide.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. HATU - Enamine [enamine.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 14. apexbt.com [apexbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
using CAS 1000576-28-2 in fragment-based drug discovery
An Application Guide for the Use of CAS 1000576-28-2 in Fragment-Based Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] This methodology relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality binders that can be optimized into potent, drug-like leads.[1][3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practical application of FBDD, using 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid (CAS 1000576-28-2) as an exemplary fragment. We will cover the entire workflow, from fragment library considerations and primary screening using advanced biophysical techniques to hit validation and strategies for fragment evolution.
The Rationale for Fragment-Based Drug Discovery (FBDD)
The core principle of FBDD is that the vastness of chemical space (estimated at ~10^60 molecules) is more effectively explored using smaller, less complex molecules.[3][5] While HTS campaigns screen millions of larger, drug-like compounds to find potent (nM to low µM) binders, FBDD screens libraries of just a few thousand fragments.[6] These fragments, due to their simplicity, have a higher probability of finding a complementary binding pocket on a protein target.
The initial hits from an FBDD screen are typically weak, with binding affinities in the high micromolar (µM) to millimolar (mM) range.[1][3] However, they form highly efficient interactions, meaning they have a high binding energy per atom. This efficiency provides a more optimal starting point for medicinal chemistry optimization.[7] Sensitive biophysical techniques are therefore essential to detect and characterize these weak binding events accurately.[3][8]
Advantages of the FBDD Approach:
-
Higher Hit Rates: Fragment libraries often yield more hits compared to HTS libraries for challenging targets.[9]
-
Efficient Chemical Space Exploration: Smaller libraries can provide broader coverage of chemical and property space.[3][7]
-
Superior Starting Points: Fragment hits often possess better physicochemical properties and provide a clearer path for rational, structure-guided optimization.[7]
-
Tackling "Undruggable" Targets: FBDD has proven successful against targets long considered intractable, such as protein-protein interactions and KRAS.[1][10]
The Anatomy of a Fragment: Introducing CAS 1000576-28-2
The success of an FBDD campaign is intrinsically linked to the quality of the fragment library.[11] A well-designed fragment should possess specific physicochemical properties that maximize its potential for forming favorable interactions while maintaining solubility and synthetic tractability. The widely accepted "Rule of Three" (Ro3) provides a useful set of guidelines for fragment selection.[11]
The "Rule of Three" Guidelines:
-
Molecular weight < 300 Da
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
-
Calculated logP (cLogP) ≤ 3
This compound (CAS 1000576-28-2) serves as an excellent model fragment that aligns with these principles. Its properties make it a suitable candidate for inclusion in a fragment library for screening against a wide range of biological targets.
Table 1: Physicochemical Properties of CAS 1000576-28-2
| Property | Value | Source |
| CAS Number | 1000576-28-2 | [12] |
| Molecular Formula | C13H14N2O3 | [12] |
| Molecular Weight | 246.26 g/mol | [12] |
| Boiling Point | 480.1±35.0 °C (Predicted) | [12][13] |
| Density | 1.42±0.1 g/cm3 (Predicted) | [12][13] |
| pKa | 4.00±0.30 (Predicted) | [12][13] |
| Storage Temperature | 2-8°C | [12][13] |
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals and is used in biochemical research to study enzyme inhibition.[14] Its structure contains both hydrogen bond donors and acceptors, providing opportunities for specific interactions within a protein binding site.
The FBDD Experimental Workflow: A Comprehensive Guide
A successful FBDD campaign is a multi-stage process that requires careful planning and execution. It begins with a primary screen to identify initial hits, followed by a rigorous validation cascade to eliminate false positives, and concludes with structural and thermodynamic characterization to guide lead optimization.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. nanotempertech.com [nanotempertech.com]
- 12. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 13. 1000576-28-2 | CAS DataBase [m.chemicalbook.com]
- 14. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the HPLC Purification of Indazole Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for Indazole Carboxylic Acid Derivatives
Indazole carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions. The precise biological activity and safety profile of these compounds are intrinsically linked to their purity. Minor impurities, such as regioisomers (e.g., N1 vs. N2 isomers), diastereomers, enantiomers, or residual starting materials, can lead to altered efficacy, unforeseen toxicity, or complications in downstream formulation and development.[1][2] Consequently, robust and efficient purification methodologies are paramount.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purification of these complex molecules. Its high resolution, adaptability, and scalability make it an indispensable tool for isolating target compounds to the stringent purity levels required for pharmaceutical research and development. This guide provides a comprehensive overview of the principles and a detailed protocol for the HPLC purification of indazole carboxylic acid derivatives, addressing both achiral and chiral separations.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
Successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. For a representative compound like 1H-Indazole-3-carboxylic acid, the following properties are key considerations:
-
pKa: The predicted pKa is approximately 3.03.[3] This acidic nature dictates that the compound's ionization state is highly dependent on the mobile phase pH. At a pH above the pKa, the carboxylic acid will be deprotonated, existing as a more polar anion.
-
LogP: The calculated XLogP3 is 1.4, indicating moderate lipophilicity.[4] This property suggests that reversed-phase HPLC will be a suitable purification strategy.
-
UV Absorbance: The indazole ring system possesses a strong chromophore, allowing for sensitive detection using UV-Vis detectors, typically in the range of 210-300 nm.
These properties guide the initial selection of the stationary and mobile phases for achieving optimal separation.
Method Development for Achiral Purification: A Rational Approach
The goal of achiral purification is to separate the target indazole carboxylic acid derivative from impurities generated during synthesis. Common impurities may include starting materials, reagents, by-products, and structural isomers.[5]
Stationary Phase Selection: The Foundation of Separation
For moderately polar compounds like indazole carboxylic acid derivatives, reversed-phase chromatography is the most common and effective approach.
-
C18 (Octadecylsilane) Columns: These are the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules. A C18 column is the recommended starting point for method development.
-
Polar-Embedded and Polar-Endcapped Phases: For more polar indazole derivatives or to improve peak shape, columns with polar-embedded or polar-endcapped functionalities can be advantageous. These stationary phases provide alternative selectivity and are more stable in highly aqueous mobile phases.
-
Phenyl Phases: Given the aromatic nature of the indazole core, phenyl-based stationary phases can offer unique selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.
Mobile Phase Optimization: Driving Selectivity and Resolution
The mobile phase composition is a powerful tool for manipulating retention and selectivity.
-
Solvents: A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Deionized water is the standard.
-
Organic Modifier: Acetonitrile is often the preferred organic solvent due to its low viscosity and UV transparency. Methanol is a suitable alternative that can offer different selectivity.
-
-
pH Control and Additives: Due to the acidic nature of indazole carboxylic acids, controlling the mobile phase pH is critical.
-
Acidic Additives: To suppress the ionization of the carboxylic acid group and promote retention on a reversed-phase column, an acidic modifier is typically added to the mobile phase. This also helps to achieve sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase.
-
Formic Acid (0.1%): This is an excellent choice for general-purpose purification and is compatible with mass spectrometry (MS), making it ideal for mass-directed purification.
-
Trifluoroacetic Acid (TFA) (0.1%): TFA is a stronger ion-pairing agent and can significantly improve peak shape for basic impurities. However, it can be difficult to remove from the final product and can suppress ionization in MS detection.
-
Phosphoric Acid: While effective for UV-based purification, phosphoric acid is not volatile and therefore incompatible with MS detection.
-
-
Gradient Elution: The Key to Resolving Complex Mixtures
A gradient elution, where the concentration of the organic modifier is increased over time, is almost always necessary for purifying crude reaction mixtures containing components with a wide range of polarities. A typical starting point is a linear gradient from a low percentage of organic modifier (e.g., 5-10%) to a high percentage (e.g., 95-100%).
Advanced Purification Strategies
For more challenging separations or to enhance workflow efficiency, advanced techniques can be employed.
Mass-Directed Purification: Precision and Automation
In a drug discovery setting, where numerous compounds are synthesized and purified, mass-directed HPLC is a powerful tool.[6][7] This technique uses a mass spectrometer as the detector to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compound.
Advantages of Mass-Directed Purification:
-
Specificity: Only the fractions containing the compound of interest are collected, even if it co-elutes with other UV-active impurities.
-
Efficiency: It streamlines the workflow by automating the identification and isolation of the target molecule.
-
Reduced Post-Purification Analysis: The identity of the collected fractions is already confirmed by mass.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase.[8][9] It has emerged as a powerful technique for both achiral and chiral purifications, offering several advantages over traditional HPLC.
Benefits of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for faster separations.
-
Reduced Solvent Consumption: It significantly reduces the use of organic solvents, making it a more environmentally friendly "green" chemistry technique.
-
Faster Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies and speeds up sample dry-down.
Protocol: Preparative Reversed-Phase HPLC Purification of an Indazole Carboxylic Acid Derivative
This protocol provides a general method for the purification of a crude indazole carboxylic acid derivative. It should be used as a starting point and may require optimization for specific compounds.
Sample Preparation
-
Dissolve the crude sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices for initial dissolution due to their strong solvating power.
-
If the sample is not fully soluble, sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC System and Conditions
The following table outlines a typical set of starting conditions for preparative HPLC.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 19 x 100 mm | Standard reversed-phase chemistry suitable for a wide range of compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier to suppress ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting the compound. |
| Gradient | 10-95% B over 15 minutes | A broad gradient to elute compounds with varying polarities. |
| Flow Rate | 20 mL/min | Appropriate for the column dimensions. |
| Detection | UV at 254 nm and/or Mass Spectrometry | 254 nm is a common wavelength for aromatic compounds. MS allows for mass-directed collection. |
| Injection Volume | 100-500 µL | Dependent on sample concentration and column loading capacity. |
| Fraction Collection | Peak-based (UV or MS) | Collect fractions based on the elution of the target peak. |
Purification Workflow
Caption: HPLC Purification Workflow Diagram.
Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot of each collected fraction by analytical HPLC to determine the purity.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Evaporation: Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the purified solid compound.
Chiral Purification of Indazole Carboxylic Acid Derivatives
Many indazole-based drug candidates are chiral, and the separation of enantiomers is a critical step in their development. Direct separation using chiral stationary phases (CSPs) is the most common approach.[10][11]
Chiral Stationary Phase (CSP) Screening
The selection of the optimal CSP is often empirical. A screening approach using a set of complementary chiral columns is highly recommended. For acidic compounds like indazole carboxylic acid derivatives, polysaccharide-based and anion-exchange type CSPs are good starting points.[12]
Recommended CSPs for Screening:
-
Polysaccharide-based (e.g., derivatized cellulose or amylose): These are versatile CSPs that can be used in normal-phase, reversed-phase, and polar organic modes.
-
Anion-exchange type (e.g., quinine or quinidine-based): These CSPs are specifically designed for the separation of acidic compounds.
Mobile Phase Considerations for Chiral Separations
-
Normal-Phase: Typically uses a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol). Acidic or basic additives (e.g., TFA or diethylamine) are often required to improve peak shape and resolution.
-
Reversed-Phase: Uses aqueous buffers and organic modifiers, similar to achiral separations.
-
SFC: Utilizes supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). Additives are also commonly used. SFC is often faster and more efficient for chiral separations than HPLC.[9][13]
Protocol: Chiral SFC Screening
Caption: Chiral SFC Screening Workflow.
-
Prepare a racemic standard of the indazole carboxylic acid derivative in a suitable solvent (e.g., methanol).
-
Screen a diverse set of chiral columns (e.g., polysaccharide and anion-exchange types).
-
Use a generic gradient with a common co-solvent like methanol.
-
Evaluate the chromatograms for any signs of enantiomeric separation.
-
Optimize the separation on the most promising column by adjusting the co-solvent, additives, temperature, and back-pressure.
Conclusion
The purification of indazole carboxylic acid derivatives by HPLC is a critical process in drug discovery and development. A systematic approach to method development, beginning with an understanding of the analyte's physicochemical properties, is essential for success. Reversed-phase HPLC with a C18 column and an acidified mobile phase provides a robust starting point for achiral separations. For more complex purifications and higher throughput, mass-directed HPLC and SFC offer significant advantages. Chiral separations are best approached through a screening of various chiral stationary phases, with SFC often providing a faster and more efficient solution. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate high-purity indazole carboxylic acid derivatives for their research and development needs.
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. Indazole-3-carboxylic acid CAS#: 4498-67-3 [m.chemicalbook.com]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. lcms.cz [lcms.cz]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Use and Removal of the Tetrahydropyranyl (THP) Group in Indazole Synthesis
An Application Note and Protocol for the Deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid
In the multi-step synthesis of complex pharmaceutical compounds, the transient masking of reactive functional groups is a cornerstone of success. The indazole nucleus is a prominent scaffold in medicinal chemistry, and its N-H proton can interfere with desired chemical transformations. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, thiols, and, pertinently, the nitrogen atoms of heterocyclic systems like indazoles.[1][2][3] Its appeal lies in its low cost, ease of introduction, and robust stability across a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[4][5]
The THP group transforms the N-H of the indazole into a hemiaminal acetal. This protection is crucial for reactions such as directed ortho-metalation, cross-coupling, or modifications to the carboxylic acid moiety where the acidic N-H proton would otherwise be problematic. However, the ultimate success of this strategy hinges on the efficient and clean removal of the THP group to reveal the final, unprotected indazole.
This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound to yield 1H-indazole-5-carboxylic acid. We will explore the underlying reaction mechanism, provide a validated step-by-step procedure, and discuss critical aspects of reaction monitoring, work-up, and product characterization.
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The deprotection of a THP-protected indazole proceeds via an acid-catalyzed hydrolysis mechanism.[4][6] The process is initiated by the protonation of the ether-like oxygen atom within the tetrahydropyran ring, significantly weakening the C-O bond connected to the indazole nitrogen.
The key mechanistic steps are:
-
Protonation: A proton (H⁺) from the acid catalyst protonates the oxygen atom of the THP ring, converting it into a good leaving group.
-
Cleavage: The bond between the indazole nitrogen and the anomeric carbon of the THP group cleaves. The indazole nitrogen is reprotonated, yielding the desired deprotected product.
-
Carbocation Formation: This cleavage results in the formation of a resonance-stabilized oxocarbenium ion intermediate from the THP moiety.[6][7]
-
Nucleophilic Quench: The carbocation is rapidly quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to form a harmless byproduct like 2-hydroxytetrahydropyran (which exists in equilibrium with 5-hydroxypentanal).[4]
Caption: Simplified workflow of the acid-catalyzed THP deprotection mechanism.
Experimental Protocol
This protocol describes a reliable and scalable method for the THP deprotection using p-toluenesulfonic acid (p-TsOH) in methanol. The choice of an alcohol as the solvent is advantageous as it effectively dissolves the starting material and facilitates the reaction, often leading to precipitation of the deprotected product upon completion, simplifying isolation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-(THP)-1H-indazole-5-carboxylic acid | >95% Purity | N/A | Starting material. |
| Methanol (MeOH) | Anhydrous | Major suppliers | Reaction solvent. |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ACS Reagent Grade | Major suppliers | Acid catalyst. |
| Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) | ACS Reagent Grade | Major suppliers | For washing the final product. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab-prepared | For neutralization during work-up (if required). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Major suppliers | For drying organic extracts (if required). |
Reaction Workflow
Caption: Step-by-step experimental workflow for THP deprotection.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approx. 10-20 mL per gram of starting material). Stir until a clear solution is obtained.
-
Rationale: Methanol is an excellent solvent for both the starting material and the acid catalyst. It also acts as the nucleophile to quench the THP-derived carbocation.[6]
-
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1-0.2 eq.). A smaller catalytic amount is often sufficient.
-
Rationale: p-TsOH is a strong, solid acid that is easy to handle and provides the necessary protons to initiate catalysis without being overly harsh, which could risk side reactions on the indazole core.[7]
-
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). In many cases, the deprotected product, 1H-indazole-5-carboxylic acid, is less soluble in methanol and will begin to precipitate out of the solution as a white or off-white solid.
-
Rationale: The reaction is typically efficient at room temperature. Precipitation of the product drives the reaction equilibrium towards completion (Le Châtelier's principle) and simplifies isolation.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: A typical mobile phase is 10:1 Dichloromethane:Methanol or 5-10% Methanol in Ethyl Acetate. The starting material (THP-protected) will be less polar (higher Rf) than the product (free N-H and COOH), which will be more polar (lower Rf).
-
Rationale: Monitoring is crucial to ensure the reaction goes to completion and to avoid unnecessary reaction time. This is a key component of a self-validating protocol.[6]
-
-
Work-up and Isolation:
-
Scenario A (Product Precipitates): Once the reaction is complete (typically 2-6 hours), cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold methanol and then with diethyl ether or MTBE to remove any soluble impurities. Dry the product under vacuum.
-
Scenario B (Product Remains in Solution): If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and adjust the pH to ~3-4 with a dilute acid (e.g., 1M HCl) if necessary to ensure the carboxylic acid is protonated. Extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The product obtained by precipitation (Scenario A) is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed. For products obtained from extraction (Scenario B), purification by column chromatography on silica gel may be necessary.
Characterization
The final product, 1H-indazole-5-carboxylic acid, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of the characteristic THP protons (typically broad multiplets between 1.5-2.0 ppm and 3.5-4.0 ppm, and a distinct signal for the anomeric proton around 5.5-6.0 ppm). The appearance of a broad N-H proton signal (often >13 ppm) is indicative of successful deprotection.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1H-indazole-5-carboxylic acid (C₈H₆N₂O₂ = 162.15 g/mol ).
-
HPLC: Purity should be assessed by HPLC, aiming for >98% for most applications.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Add an additional portion of p-TsOH (0.05 eq.). If no change, allow the reaction to stir for a longer period or warm gently to 30-40 °C. |
| Low Yield | Product is partially soluble in the reaction solvent. | After filtering the precipitate, concentrate the mother liquor and perform an extractive work-up (Work-up Scenario B) to recover dissolved product. |
| Side Product Formation | Reaction conditions are too harsh. | Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).[6] Alternatively, use a buffered system like acetic acid in THF/water.[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
experimental procedure for esterification of 1-(THP)-1H-indazole-5-carboxylic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The functionalization of the indazole core, particularly at the 5-position with a carboxylic acid group, provides a versatile handle for the synthesis of novel therapeutic agents.[1][3] Esterification of this carboxylic acid is a common and crucial step in drug development, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
This application note provides a detailed experimental procedure for the esterification of 1-(THP)-1H-indazole-5-carboxylic acid. The protocol utilizes the robust and well-established Fischer-Speier esterification method.[4] We will delve into the mechanistic underpinnings of this reaction, the rationale behind the choice of reagents and conditions, and provide a comprehensive guide to reaction setup, work-up, purification, and characterization of the final ester product.
Scientific Principles and Experimental Rationale
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed as a byproduct is removed.[7][8]
The Role of the Acid Catalyst
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][10]
The Tetrahydropyranyl (THP) Protecting Group
The indazole nitrogen (N1) is protected with a tetrahydropyranyl (THP) group. The THP group is an acid-labile protecting group, stable under basic, oxidative, and reductive conditions.[11][12] Its presence is crucial to prevent unwanted side reactions at the N1 position of the indazole ring during subsequent synthetic steps. However, the acidic conditions of the Fischer esterification can potentially lead to the cleavage of the THP group.[13][14] Therefore, careful control of the reaction conditions, such as temperature and reaction time, is essential to favor esterification while minimizing deprotection.
Experimental Protocol
This protocol outlines the esterification of 1-(THP)-1H-indazole-5-carboxylic acid with methanol to yield methyl 1-(THP)-1H-indazole-5-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(THP)-1H-indazole-5-carboxylic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available |
| Hexanes | ACS Reagent | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Heating mantle | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Reaction Setup and Procedure
Figure 1. Step-by-step workflow for the esterification of 1-(THP)-1H-indazole-5-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(THP)-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), add a magnetic stir bar.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.[8][15] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[15] Be cautious of gas evolution (CO₂).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[16]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the purified methyl 1-(THP)-1H-indazole-5-carboxylate by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[17][18][19][20]
-
Reaction Mechanism
The Fischer esterification proceeds through a series of equilibrium steps, as illustrated below.
Figure 2. Simplified mechanism of Fischer Esterification.
The key steps involve the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate.[5][10][21] A proton transfer then occurs, followed by the elimination of a water molecule to yield a protonated ester, which is subsequently deprotonated to give the final product and regenerate the acid catalyst.[9]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of sulfuric acid. The use of a large excess of the alcohol as the solvent helps to drive the equilibrium towards the product side.[7]
-
Deprotection of THP Group: If significant cleavage of the THP protecting group is observed, reduce the reaction temperature or the amount of acid catalyst. Alternatively, milder esterification methods that do not require strong acidic conditions, such as those using coupling reagents like DCC/DMAP or EDC, could be employed.[22]
-
Purification Challenges: The polarity of the ester product will be significantly different from the starting carboxylic acid. This difference is exploited during column chromatography for effective purification.
Conclusion
The Fischer esterification is a reliable and cost-effective method for the synthesis of esters from carboxylic acids.[5] This application note provides a detailed and practical guide for the successful esterification of 1-(THP)-1H-indazole-5-carboxylic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired indazole ester, a key intermediate for the development of novel therapeutics. The provided protocol, along with the troubleshooting tips, should serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceready.com.au [scienceready.com.au]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Indazole Intermediates in Drug Discovery
Introduction: The Central Role of Indazoles and the Imperative for Rigorous Characterization
Indazole, a fused aromatic heterocyclic system comprising a benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] Given that 59% of all unique small-molecule drugs contain a nitrogen heterocycle, the indazole core represents a critical area of focus in pharmaceutical development.[6]
The journey from a novel synthetic route to a viable drug candidate is paved with analytical data. For indazole intermediates, which are the foundational building blocks of these potential therapeutics, unambiguous characterization is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance.[7][8] The identity, purity, and stability of an intermediate directly dictate the quality and safety of the final Active Pharmaceutical Ingredient (API). An impurity or a misidentified isomer at an early stage can lead to significant downstream consequences, including failed clinical trials and compromised patient safety.[7]
This guide provides a detailed, experience-driven framework for the comprehensive characterization of indazole intermediates. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to build a self-validating analytical workflow. We will explore the synergistic application of chromatographic and spectroscopic methods, culminating in a holistic understanding of the molecule's identity, purity, and structure.
The Analytical Workflow: An Integrated Strategy
A robust characterization strategy is not linear but iterative, where insights from one technique inform the next. The goal is to build a cohesive and irrefutable data package that confirms the structure and purity of the indazole intermediate. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the characterization of indazole intermediates.
Chromatographic Techniques: Establishing Purity and Identity
The first questions to answer for any new intermediate are "Is it pure?" and "Is it the right mass?". High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorses for this initial assessment.[9]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC, particularly in a reverse-phase setup, is the cornerstone for purity assessment.[10][11] Its purpose is to separate the target compound from unreacted starting materials, byproducts, and degradation products. A Diode Array Detector (DAD) is chosen over a simple UV detector because it provides spectral information across a range of wavelengths, which can help distinguish between impurities that might co-elute and confirm the spectral homogeneity of the main peak.
Protocol: HPLC Purity Determination of an Indazole Intermediate
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.[10]
-
Column Selection: A robust C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point for many indazole derivatives.[10] C8 columns are slightly less retentive than C18 and can be advantageous for more hydrophobic indazoles, preventing excessively long run times.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water. Causality: The acid protonates residual silanols on the stationary phase, reducing peak tailing, and provides protons for efficient ionization in subsequent MS analysis.
-
Solvent B: Acetonitrile. Causality: Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol, leading to better efficiency.
-
-
Chromatographic Conditions:
-
Gradient Program: A scouting gradient (e.g., 5% to 95% B over 20 minutes) is essential to determine the retention behavior of the compound and its impurities.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: DAD set at a wavelength appropriate for the indazole chromophore (e.g., 254 nm) while also monitoring a broader range (e.g., 210-400 nm).[10]
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., 1 mg/mL in 1:1 Acetonitrile:Water). Ensure complete dissolution.
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which provides an estimate of purity. Examine the UV spectrum of the main peak for homogeneity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS directly couples the separation power of HPLC with the mass-resolving capability of MS. The primary goal here is to confirm the molecular weight of the main peak observed in the HPLC run. Electrospray Ionization (ESI) is the preferred method for most indazole intermediates as it is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺), minimizing fragmentation and simplifying spectral interpretation.[12]
Protocol: LC-MS Molecular Weight Confirmation
-
System: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.[12]
-
LC Method: Utilize the same column and mobile phase conditions as the HPLC purity method. The use of formic acid is fully compatible with ESI-MS.[13]
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Scan Range: m/z 100-1000 (or a range appropriate for the expected molecular weight).
-
Capillary Voltage: ~3.5-4.5 kV
-
Drying Gas (N₂) Flow & Temperature: Optimize according to instrument specifications.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Identify the [M+H]⁺ ion and confirm that its mass corresponds to the theoretical molecular weight of the target indazole intermediate.
| Technique | Parameter Measured | Typical Acceptance Criteria (ICH Q2(R2)) [14] | Why It's Important |
| HPLC-UV | Purity (Area %) | >95% for early-stage intermediates | Ensures the material is suitable for subsequent synthetic steps and characterization. |
| LC-MS | Molecular Weight | Experimental MW matches theoretical MW ± 0.5 Da | Provides strong evidence for the compound's identity. |
| HRMS | Exact Mass | Mass accuracy within ± 5 ppm | Confirms the elemental formula, ruling out other possible structures with the same nominal mass. |
Spectroscopic Techniques: Assembling the Molecular Structure
Once purity and molecular weight are established, the focus shifts to elucidating the precise atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination in solution.[15] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[3] For indazoles, a key challenge is often distinguishing between N-1 and N-2 substituted isomers.[16] 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable here, as they can show correlations between protons and carbons over 2-3 bonds, allowing for definitive assignment of the substituent position.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and allows for the observation of exchangeable protons like N-H.[17][18]
-
Acquisition:
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (TMS).
| Atom/Position | Typical ¹H Chemical Shift (δ, ppm) in DMSO-d₆ [18] | Typical ¹³C Chemical Shift (δ, ppm) [16][19] | Notes |
| N1-H | 12.5 - 13.5 (broad) | - | Signal is broad and exchangeable with D₂O. Its presence confirms an N-unsubstituted indazole. |
| H3 | ~8.1 | ~135 (N-1 sub) / ~123 (N-2 sub) | The chemical shift of C3 is a key indicator for distinguishing N1 vs N2 isomers.[15] |
| H4 | ~7.8 | ~121 | |
| H5 | ~7.1 | ~127 | |
| H6 | ~7.4 | ~122 | |
| H7 | ~7.6 | ~110 | C7 is typically the most shielded of the benzene ring carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid, non-destructive technique used to identify the presence of specific functional groups.[20] For indazole intermediates, it is particularly useful for confirming the presence of key bonds like N-H (in unsubstituted indazoles), C=O (in amide or ester derivatives), and the characteristic vibrations of the aromatic rings.[16][21] An Attenuated Total Reflectance (ATR) accessory is highly efficient as it requires minimal sample preparation.
Protocol: FT-IR Analysis using ATR
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid intermediate directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| N-H (indazole ring) | 3100 - 3300 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (amide/ester) | 1650 - 1750 | Stretching |
| C=N, C=C (aromatic) | 1450 - 1600 | Ring Stretching |
Definitive Confirmation: Absolute Structure and Composition
The final phase of characterization involves techniques that provide absolute, unambiguous proof of structure and elemental composition.
Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[22] It provides definitive proof of connectivity, conformation, and the relative stereochemistry of all atoms. For indazoles, it is the ultimate tool to resolve any ambiguity regarding isomerism.[23][24] The primary challenge is often the ability to grow a high-quality single crystal.[22]
Protocol: Key Steps in Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals using techniques like slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[22][25] Screen various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[25]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure to obtain an initial electron density map and refine the atomic positions to fit the experimental data.[22]
Elemental Analysis
Expertise & Causality: Elemental analysis (or "CHN analysis") provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[26] This data is used to confirm the empirical formula derived from HRMS. The experimental values must agree with the theoretical percentages calculated from the proposed molecular formula, typically within a tolerance of ±0.4%. This serves as a final, independent verification of the compound's composition and purity.[16]
Synthesizing the Data: A Self-Validating System
No single technique is sufficient. The power of this multi-technique approach lies in the convergence of data. The molecular formula from HRMS must be consistent with the structure derived from NMR, which in turn must be validated by the functional groups seen in FT-IR and the empirical formula from elemental analysis.
Caption: Convergence of data from multiple techniques to validate a structure.
Conclusion
The characterization of indazole intermediates is a critical process in drug development that demands a rigorous, multi-faceted analytical approach. By integrating chromatographic techniques for purity and mass confirmation with a suite of spectroscopic methods for structural elucidation, researchers can build a comprehensive and validated data package. This strategy, grounded in the principles of causality and self-validation, ensures the quality and integrity of these vital chemical building blocks, ultimately supporting the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. emerypharma.com [emerypharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Building Blocks as the Engine of Combinatorial Chemistry for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Combinatorial chemistry has revolutionized the landscape of drug discovery by enabling the rapid synthesis of vast libraries of molecules. At the heart of this powerful technology are chemical "building blocks"—small, reactive molecules that are systematically combined to generate extensive collections of structurally diverse compounds. This guide provides an in-depth exploration of the strategic use of building blocks in combinatorial synthesis. We will delve into the principles of building block selection, detailed protocols for both solid-phase and solution-phase library generation, and the critical downstream steps of library purification and analysis. Our focus is on the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt and troubleshoot them effectively.
The Foundational Principle: Building Blocks in Combinatorial Synthesis
Combinatorial chemistry is a strategic approach to chemical synthesis that makes it possible to prepare a vast number of compounds in a single process.[1] Instead of synthesizing molecules one by one, this methodology generates "libraries" of compounds by systematically combining a smaller set of chemical reagents known as building blocks.[2] These building blocks are organic molecules that possess reactive functional groups, allowing them to be linked together in a modular fashion to create new, larger compounds.[3][4] The diversity and quality of the building block collection are paramount, as they directly define the chemical space and potential novelty of the resulting compound library.[]
The power of this approach lies in its geometric progression. For example, reacting 10 different building blocks of type A with 10 different building blocks of type B can generate 100 (10 x 10) unique products. Adding a third set of 10 building blocks (type C) expands the library to 1,000 (10 x 10 x 10) distinct molecules. This exponential expansion allows for the creation of libraries containing thousands, millions, or even trillions of compounds, a feat unimaginable with traditional, linear synthesis.[1]
Strategic Selection of Building Blocks
The success of a combinatorial library hinges on the thoughtful selection of its constituent building blocks. The goal is to maximize structural diversity while ensuring favorable physicochemical properties ("drug-likeness") in the final compounds.
Key Selection Criteria:
-
Functional Group Compatibility: Building blocks must possess functional groups that are amenable to high-yielding, robust chemical reactions.[3] Crucially, for multi-step syntheses, these functional groups must be selectively addressable, often through the use of orthogonal protecting groups.[3]
-
Structural Diversity: A diverse set of building blocks is essential for exploring a wide chemical space.[4] This includes variations in size, shape, charge, polarity, and rigidity (e.g., linear chains vs. rigid aromatic rings).
-
Physicochemical Properties: To increase the probability of identifying biologically active compounds, building blocks should ideally conform to empirical rules for drug-like properties, such as Lipinski's Rule of Five. This helps to ensure that the final library members have appropriate solubility, permeability, and metabolic stability.
-
Chirality: Many biological targets are stereoselective. The use of chiral building blocks allows for the synthesis of stereochemically defined compounds, which is critical for creating safer and more effective drugs by controlling the 3D shape of the molecules.[6]
-
Commercial Availability and Purity: Practical considerations are vital. Building blocks should be readily available from reliable suppliers to ensure consistency and scalability.[7] High purity is essential to avoid the introduction of confounding variables and side products in the synthesis.
| Property | Rationale | Example |
| Reactivity | Must participate in high-yield reactions (e.g., >95% conversion). | A primary amine for amide coupling. |
| Orthogonality | Functional groups must not interfere with each other during synthesis. | A molecule with a Boc-protected amine and a carboxylic acid. |
| Diversity | Introduces varied structural motifs into the library. | A set of anilines with different electronic and steric substituents. |
| Drug-Likeness | Contributes to favorable ADME properties in the final product. | A fragment with molecular weight < 300 Da and cLogP < 3. |
| Purity | Ensures clean reactions and reliable screening results. | >98% purity as determined by NMR and LC-MS. |
Core Methodologies: Synthesizing the Library
Two primary strategies dominate the synthesis of combinatorial libraries: solid-phase synthesis (SPS) and solution-phase synthesis.
Solid-Phase Synthesis (SPS)
First pioneered by Bruce Merrifield for peptide synthesis, SPS is a cornerstone of combinatorial chemistry.[8] In this method, the initial building block is covalently attached to an insoluble polymer support (a "resin bead") via a chemical linker.[9] Subsequent building blocks are added in a stepwise fashion. A key advantage of SPS is the simplification of purification; excess reagents and byproducts are simply washed away by filtration after each reaction step, driving reactions to completion through the use of large excesses of reagents.[10]
The "split-and-pool" (or "split-mix") method is a highly efficient SPS strategy for generating enormous "one-bead, one-compound" libraries.[1][11] The process is cyclical and involves three key operations: splitting the resin, coupling the next building block, and pooling the resin back together.[12]
The process begins with a single batch of resin.
-
Split: The resin is divided into multiple equal portions.[13]
-
Couple: A different building block is coupled to the resin in each portion.
-
Pool: All portions of the resin are recombined and mixed thoroughly.[12]
This cycle is repeated for each subsequent building block addition. The result is a library where each individual resin bead contains a single, unique chemical entity, but the entire collection contains all possible combinations. The number of unique compounds generated is the product of the number of building blocks used in each step.[14]
This protocol outlines the synthesis of a 27-member tri-peptide library from three sets of three amino acid building blocks (AA1, AA2, AA3) using the split-and-pool method.
Materials:
-
Fmoc-Rink Amide MBHA Resin
-
Fmoc-protected Amino Acids (Set 1: AA1a, AA1b, AA1c; Set 2: AA2a, AA2b, AA2c; Set 3: AA3a, AA3b, AA3c)
-
Coupling Reagent: HBTU/HOBt
-
Activator Base: DIPEA
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Solid-phase reaction vessels
Procedure:
-
Resin Preparation: Swell 1.5 g of Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (Cycle 1):
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the initial Fmoc protecting group.
-
Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Split-and-Pool Cycle 1 (First Amino Acid):
-
Split: Divide the deprotected resin into three equal portions (0.5 g each) and place them in separate reaction vessels.
-
Couple:
-
To vessel 1, add a pre-activated solution of Fmoc-AA1a (3 eq), HBTU/HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake for 2 hours.
-
To vessel 2, add a pre-activated solution of Fmoc-AA1b.
-
To vessel 3, add a pre-activated solution of Fmoc-AA1c.
-
-
Wash: Wash the resin in each vessel with DMF (3x) and DCM (3x).
-
Pool: Combine the resin from all three vessels. Wash with DMF (3x) and mix thoroughly to ensure randomization.
-
-
Fmoc Deprotection (Cycle 2): Repeat step 2 on the pooled resin.
-
Split-and-Pool Cycle 2 (Second Amino Acid):
-
Split: Divide the pooled resin into three equal portions.
-
Couple: Couple Fmoc-AA2a, Fmoc-AA2b, and Fmoc-AA2c to the three portions, respectively, as described in step 3.
-
Wash & Pool: Wash, pool, and mix the resin as before.
-
-
Fmoc Deprotection (Cycle 3): Repeat step 2 on the pooled resin.
-
Split-and-Pool Cycle 3 (Third Amino Acid):
-
Split: Divide the pooled resin into three equal portions.
-
Couple: Couple Fmoc-AA3a, Fmoc-AA3b, and Fmoc-AA3c to the three portions.
-
Wash & Pool: Wash, pool, and mix the resin.
-
-
Final Deprotection: Treat the final pooled resin with 20% piperidine to remove the terminal Fmoc group. Wash thoroughly.
-
Side-Chain Deprotection & Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize. The result is a mixture of 27 unique tri-peptides.
Solution-Phase Synthesis
While SPS is powerful, it is not suitable for all reaction types. Solution-phase synthesis offers an alternative where all reactions are carried out in a homogeneous solution.[15] This approach avoids the challenges of developing solid-phase reaction conditions and can be easier to monitor.[15] However, purification between steps can be a significant bottleneck.[16]
Modern solution-phase combinatorial chemistry often relies on parallel synthesis, where individual compounds are made in separate wells of a microtiter plate. To streamline purification, techniques like liquid-liquid extraction, solid-phase extraction, or the use of scavenger resins (polymers that selectively bind to and remove excess reagents or byproducts) are employed.[17][18]
MCRs are particularly well-suited for solution-phase library synthesis. In an MCR, three or more building blocks react in a single pot to form a product that contains portions of all the starting materials.[19] This offers exceptional efficiency and atom economy. The Ugi four-component reaction (Ugi-4CR) is a classic example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides.[19][20]
This protocol describes the synthesis of 12 discrete compounds in a 12-well plate using 3 aldehydes, 2 amines, and 2 isocyanides with a single carboxylic acid.
Materials:
-
Aldehydes (3): Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde
-
Amines (2): Benzylamine, Cyclohexylamine
-
Isocyanides (2): Tert-butyl isocyanide, Cyclohexyl isocyanide
-
Carboxylic Acid (1): Acetic Acid
-
Solvent: Methanol (MeOH)
-
12-well reaction block or individual vials
Procedure:
-
Array Setup: Label 12 reaction wells according to the combination of reagents to be added.
-
Reagent Dispensing:
-
Prepare stock solutions of each building block in methanol (e.g., 1.0 M).
-
To each designated well, add the carboxylic acid (acetic acid, 1.0 eq).
-
Dispense the appropriate amine (1.0 eq) to each well according to the plate map. Stir for 10 minutes.
-
Dispense the appropriate aldehyde (1.0 eq) to each well. Stir for 30 minutes to allow for imine formation.
-
Dispense the appropriate isocyanide (1.0 eq) to each well. The Ugi reaction is often exothermic and proceeds rapidly.[19]
-
-
Reaction: Seal the reaction block and allow it to stir at room temperature for 24-48 hours.
-
Work-up and Purification:
-
Evaporate the solvent from each well under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
Purification Strategy: For each well, perform parallel purification. A common method is solid-phase extraction (SPE). Pass the crude product solution through a silica gel SPE cartridge, eluting with a gradient of hexanes/ethyl acetate to separate the desired product from unreacted starting materials and polar byproducts.
-
Alternatively, use preparative HPLC for higher purity requirements.[18]
-
-
Analysis: Analyze a small aliquot from each well by LC-MS to confirm the identity (correct mass) and purity of the target compound.
Quality Control: Analysis and Purification of Libraries
The generation of a library is only the first step. Ensuring its quality is critical for obtaining meaningful results in high-throughput screening (HTS). The complexity of combinatorial libraries presents unique analytical challenges.[21]
High-Throughput Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis. It provides rapid information on the purity of each compound (from the LC chromatogram) and confirms its identity (from the mass spectrum).[22]
-
Nuclear Magnetic Resonance (NMR): While lower-throughput, NMR provides definitive structural confirmation.[23] High-throughput NMR techniques are also being developed for faster analysis.[23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For solid-phase synthesis, single-bead FTIR can be used to monitor the progress of reactions directly on the resin.[24]
High-Throughput Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying libraries of discrete compounds, especially those made via parallel solution-phase synthesis. Automated systems with mass-directed fractionation can purify hundreds of compounds per day.[18]
-
Solid-Phase Extraction (SPE): A rapid method for removing classes of impurities based on polarity differences.
-
Scavenger Resins: These are functionalized polymers used in solution-phase synthesis to covalently bind and remove specific types of excess reagents or byproducts, simplifying purification to a simple filtration step.[18]
Conclusion
Building blocks are the fundamental units that drive the power and potential of combinatorial chemistry.[4] By strategically selecting diverse and reactive building blocks and applying robust synthesis methodologies like solid-phase split-and-pool or solution-phase parallel synthesis, researchers can rapidly generate vast and novel chemical libraries. This capability, coupled with high-throughput purification and analysis, significantly accelerates the hit-to-lead phase of drug discovery. The principles and protocols outlined in this guide provide a framework for harnessing the full potential of building block-based combinatorial chemistry, enabling the efficient exploration of chemical space in the quest for new therapeutic agents.
References
- 1. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 4. biosolveit.de [biosolveit.de]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Combinatorial solid phase peptide synthesis and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial chemistry On solid Phase [alexandre.chapron.free.fr]
- 10. crsubscription.com [crsubscription.com]
- 11. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Item - Split-and-Pool Synthesis of a Combinatorial Chemistry Library - Public Library of Science - Figshare [plos.figshare.com]
- 15. Solution Phase Synthesis [combichemistry.com]
- 16. Combinatorial Synthesis in Solution Phase [screening-compounds.com]
- 17. Portico [access.portico.org]
- 18. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ugi reaction - Wikipedia [en.wikipedia.org]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. wiley.com [wiley.com]
- 23. content.e-bookshelf.de [content.e-bookshelf.de]
- 24. gbv.de [gbv.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid
Introduction
Welcome to the Technical Support Center for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery, often used in the development of kinase inhibitors and other therapeutic agents.[1][2] The synthesis, while conceptually straightforward, involves critical steps that can significantly impact the overall yield and purity. Common challenges include achieving regioselective N-protection, preventing side reactions, and ensuring product stability during purification.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and improve your synthetic outcomes. We will focus on a robust two-step strategy: the N-protection of an indazole precursor followed by functional group manipulation to yield the final carboxylic acid.
Core Synthetic Strategy
The most reliable pathway to the target compound involves protecting the methyl ester of 1H-indazole-5-carboxylic acid, followed by saponification. This approach circumvents the complications of protecting the carboxylic acid directly, where the acidic proton can interfere with the acid-catalyzed protection step.
Caption: Recommended three-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My overall yield is very low after the THP protection step. What are the likely causes?
Answer: Low yield in this step is a frequent issue stemming from several factors. Let's break down the most common culprits.
-
Cause A: Starting Material Choice: You may be attempting to directly protect 1H-indazole-5-carboxylic acid. The carboxylic acid proton can neutralize the acid catalyst required for the reaction, and the carboxylate anion is a poor nucleophile.
-
Solution: Begin with an ester derivative, such as Methyl 1H-indazole-5-carboxylate.[3] The ester is chemically inert under the acidic conditions of the THP protection. The final carboxylic acid can be obtained by simple hydrolysis in a subsequent step.
-
-
Cause B: Inefficient Catalysis or Catalyst Degradation: The acid-catalyzed reaction between the indazole nitrogen and 3,4-dihydro-2H-pyran (DHP) is an equilibrium process.[4] Insufficient or inappropriate catalyst can lead to an incomplete reaction.
-
Cause C: Side Reactions of DHP: DHP can polymerize in the presence of strong acid, especially at elevated temperatures. This consumes the reagent and complicates purification.
-
Solution: Add the DHP slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Use only a slight excess of DHP (1.1-1.2 equivalents).[7]
-
Caption: Troubleshooting decision tree for low yield.
Question 2: I am getting a mixture of N-1 and N-2 isomers. How do I improve selectivity for the desired N-1 product?
Answer: This is a classic challenge in indazole chemistry.[8] The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. The regioselectivity of alkylation or protection is highly dependent on the reaction conditions.
-
Mechanistic Insight: Under acidic conditions, as used for THP protection, the reaction typically favors the thermodynamically more stable N-1 substituted product.[9] In contrast, alkylations using a base to deprotonate the indazole can lead to mixtures, with the N-2 isomer often being the kinetic product.
-
Solution:
-
Strictly Acidic Conditions: Ensure your reaction is run under acidic catalysis (e.g., p-TsOH in an aprotic solvent like DCM or THF) without any basic additives. This is the most reliable method for favoring N-1 protection.
-
Solvent Choice: While various solvents can be used, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. A recent green chemistry approach using water with a surfactant has also been shown to be effective and mild, proceeding smoothly at room temperature.[7]
-
Characterization: Use ¹H NMR to confirm the regiochemistry. The chemical shifts of the indazole protons, particularly the proton at the 3-position, are distinct for N-1 and N-2 isomers. For N-1 isomers, this proton is typically found further downfield.
-
Question 3: I am observing cleavage of the THP group during column chromatography on silica gel. How can I prevent this?
Answer: The THP group is an acetal, which is notoriously sensitive to acid.[4][10] Standard silica gel can be slightly acidic and can catalyze the deprotection of your product on the column.
-
Solution 1: Neutralize the Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in your eluent system), and then flush with the pure eluent before loading your sample.
-
Solution 2: Basic Additives in Eluent: Add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel as the eluent passes through, protecting your compound.
-
Solution 3: Use an Alternative Stationary Phase: If deprotection remains a problem, switch to a more neutral support like neutral alumina for your chromatography.[11]
-
Solution 4: Pre-Adsorption Treatment: Before loading onto the column, dissolve your crude product and add a small amount of triethylamine or pass it through a small plug of basic alumina to neutralize any residual acid from the workup.
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for THP protection of the indazole? A: p-Toluenesulfonic acid (p-TsOH) is the most common, cost-effective, and efficient catalyst.[6] Pyridinium p-toluenesulfonate (PPTS) is a milder alternative that can be beneficial if your substrate has other acid-sensitive functional groups.[5] For very sensitive substrates, a solid-supported acid catalyst like Amberlyst-15 can be used, which simplifies workup as it can be removed by filtration.[10][12]
Q: How do I know when the THP protection reaction is complete? A: The reaction should be monitored by Thin Layer Chromatography (TLC). The THP-protected product will be significantly less polar than the starting material (Methyl 1H-indazole-5-carboxylate). A typical TLC system would be ethyl acetate/hexanes (e.g., 30:70). The starting material will have a low Rf, while the product will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light.
Q: Can I use THP to protect the carboxylic acid directly? A: While THP can react with carboxylic acids to form a THP ester, this ester is highly labile and often does not survive aqueous workup.[5] It is not a robust protecting group for this functionality. The recommended route is to protect the indazole N-H first using an ester precursor and then hydrolyze the ester.
Data Summary
| Catalyst | Solvent | Temperature (°C) | Typical Yield | Reference |
| p-TsOH | DCM | 0 to RT | Moderate to Good | [6] |
| PPTS | DCE | 60 | Good | [5] |
| Tween 20 / H₂O | Water | RT | Moderate to Good | [7] |
| Amberlyst-15 | Methanol | RT | Good | [10][12] |
Optimized Experimental Protocols
Protocol 1: Esterification of 1H-Indazole-5-carboxylic acid
-
Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol and excess SOCl₂.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Methyl 1H-indazole-5-carboxylate, which can often be used in the next step without further purification.
Protocol 2: N1-THP Protection of Methyl 1H-indazole-5-carboxylate
Caption: Acid-catalyzed THP protection mechanism.
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq).
-
Cool the solution to 0 °C.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise over 10 minutes.[6][13]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient, with 0.5% triethylamine added to the eluent to prevent deprotection) to afford the pure N-1 protected product.
Protocol 3: Saponification to Final Product
-
Dissolve the purified 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 3-5 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl.
-
A white precipitate of the product should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[1][14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropyran (DHP) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 15. parchem.com [parchem.com]
Technical Support Center: Troubleshooting THP Protecting Group Removal
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the tetrahydropyranyl (THP) protecting group. The THP group is a classic and highly effective tool for protecting alcohols and phenols due to its low cost, ease of installation, and stability across a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[1][2] However, the deprotection step, while often straightforward, can present challenges that may lead to low yields, side reactions, or complete decomposition of a precious substrate.
This guide is structured as a series of questions and answers to directly address the most common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven solutions, detailed protocols, and comparative data to help you navigate the complexities of THP group removal.
Section 1: Core Troubleshooting & FAQs
Q1: My standard acidic deprotection is sluggish or incomplete. What are the primary causes and how can I drive the reaction to completion?
This is the most frequent issue researchers face. Incomplete deprotection usually points to insufficient acid strength, poor catalyst turnover, or steric hindrance around the THP ether.
Causality & Scientific Rationale: The deprotection mechanism proceeds via protonation of the acetal oxygen, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion.[3][4] If the acid is too weak or present in a substoichiometric amount, this initial equilibrium is not favored, leading to a stalled reaction.
Solutions:
-
Increase Catalyst Loading or Strength: If you are using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider increasing its loading from catalytic (e.g., 0.1 eq) to stoichiometric (1.1 eq). Alternatively, switch to a moderately stronger acid like p-toluenesulfonic acid (p-TsOH).[5][6] For very stubborn THP ethers, a stronger acid like HCl or trifluoroacetic acid (TFA) may be necessary, but exercise caution with sensitive substrates.[7][8]
-
Change the Solvent System: The choice of solvent is critical. Protic solvents like methanol or ethanol can actively participate in the reaction, facilitating proton transfer and trapping the oxocarbenium ion, which helps drive the equilibrium forward.[5] If your reaction is in an aprotic solvent like dichloromethane (DCM), consider switching to or adding an alcohol co-solvent.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, especially for sterically hindered alcohols. However, monitor the reaction closely by TLC to avoid side product formation.[9]
-
Ensure Water is Present: The hydrolysis of the intermediate carbocation requires a nucleophile.[3] While alcohol solvents can serve this role (alcoholysis), the presence of water ensures efficient hydrolysis. Many standard protocols, like the acetic acid system, explicitly include water.[3][9]
Q2: My starting material is degrading under the deprotection conditions. How can I remove the THP group without destroying my molecule?
Substrate decomposition is a clear sign that the deprotection conditions are too harsh for other functional groups present in your molecule. The THP group is classified as an acetal, which is inherently acid-labile.[5][10] The key is to find conditions that are just acidic enough to cleave the THP ether while leaving more sensitive groups intact.
Causality & Scientific Rationale: Functional groups like other acetals/ketals, silyl ethers (TBDMS, TIPS), or Boc-protected amines are also acid-sensitive. The relative rate of cleavage depends on the specific acid, solvent, and temperature used. Strong mineral acids will indiscriminately cleave most acid-labile groups.
Solutions:
-
Use a Milder, Buffered Acid: Pyridinium p-toluenesulfonate (PPTS) is an excellent first choice for acid-sensitive substrates.[5][11] It is a salt of a strong acid and a weak base, providing a milder, buffered acidic environment.
-
Employ Heterogeneous Acid Catalysts: Solid-supported acids like Amberlyst-15 resin or zeolites can be highly effective.[1][12] They provide localized acidity, and the reaction can often be stopped quickly by simple filtration, preventing overexposure of the product to acidic conditions. This method offers excellent control.
-
Switch to a Non-Acidic Method: For exceptionally sensitive substrates, acidic conditions may be completely unsuitable. In these cases, several methods operating under neutral or near-neutral conditions have been developed. A highly effective method involves heating the THP ether with lithium chloride (LiCl) and water in DMSO.[11][13] This protocol is compatible with sensitive functionalities like benzyl ethers, methyl ethers, and even aldehydes.[11][13]
Section 2: Advanced Troubleshooting & Method Selection
Q3: I am trying to deprotect a THP ether in the presence of an ester, but I'm seeing transesterification. How can I avoid this?
This is a classic compatibility issue that arises from the choice of solvent.
Causality & Scientific Rationale: When using an alcohol solvent (e.g., methanol, ethanol) for the acidic deprotection, the solvent can act as a nucleophile. While it primarily serves to hydrolyze the THP group, it can also attack the carbonyl of an ester in an acid-catalyzed transesterification reaction, especially with prolonged reaction times or elevated temperatures.[14]
Solutions:
-
Avoid Alcohol Solvents: The most direct solution is to switch to a non-nucleophilic solvent system. A widely used and reliable alternative is a mixture of acetic acid, tetrahydrofuran (THF), and water (commonly in a 3:1:1 or 4:2:1 ratio).[3][9] THF acts as the organic solvent, while acetic acid provides the acidic medium and water serves as the nucleophile for hydrolysis.
-
Use Aqueous HCl in an Aprotic Solvent: A dilute solution of aqueous HCl in a solvent like THF or 1,4-dioxane can effectively cleave the THP group without a large excess of a nucleophilic alcohol.[14]
Q4: How do I choose the best deprotection strategy from the start?
Proactive strategy selection based on your substrate's structure is key to success. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a THP deprotection method.
Section 3: Data Summary & Visual Guides
Table 1: Comparison of Common Acidic Catalysts for THP Deprotection
| Catalyst | Typical Conditions | Relative Acidity | Advantages | Disadvantages | Reference |
| p-TsOH | 0.1 eq, MeOH, 0°C to RT | Moderate | Effective, common, inexpensive. | Can be too strong for some sensitive substrates. | [5][6] |
| PPTS | 0.2 eq, EtOH, RT | Mild | Excellent for acid-sensitive substrates, buffered system. | Can be slow, may require warming or higher loading. | [5][11] |
| AcOH/THF/H₂O | 3:1:1 v/v, RT to 45°C | Mild | Avoids alcohol solvents (no transesterification). | Acetic acid can be difficult to remove during workup. | [3][9] |
| Amberlyst-15 | excess, MeOH, RT | Strong (local) | Easy removal by filtration, reusable. | Mass transfer limitations can slow the reaction. | [14] |
| Zeolite H-beta | catalytic, various solvents | Strong (local) | Mild conditions, short reaction times, recyclable catalyst. | Requires specialized catalyst. | [1] |
| LiCl/H₂O | 5 eq LiCl, 10 eq H₂O, DMSO, 90°C | Neutral | Excellent for extremely acid-sensitive substrates. | High temperature required, DMSO can complicate workup. | [11][13] |
Mechanism of Acid-Catalyzed THP Deprotection
The following diagram illustrates the key steps in the removal of a THP group under typical acidic conditions using a protic solvent like methanol.
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Section 4: Key Experimental Protocols
Protocol 1: Mild Deprotection with PPTS in Ethanol
This method is ideal for substrates containing other acid-sensitive functional groups.
-
Dissolution: Dissolve the THP-protected alcohol (1.0 eq) in absolute ethanol (EtOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2–0.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently warmed to 40–50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Acetic Acid System (Non-Alcoholic)
Use this protocol to avoid transesterification of ester groups.
-
Dissolution: Dissolve the THP-protected starting material (1.0 eq) in a 3:1:1 (v/v/v) mixture of tetrahydrofuran (THF), acetic acid, and water.[3]
-
Reaction: Stir the solution at room temperature or warm to 45 °C for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully neutralize the acetic acid by slow addition of saturated aqueous NaHCO₃ or solid K₂CO₃ until effervescence ceases.
-
Extraction: Extract the mixture with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude alcohol can then be purified by column chromatography.
Protocol 3: Neutral Deprotection with Lithium Chloride
This method is designed for substrates that cannot tolerate any acidic conditions.[11]
-
Setup: In a round-bottom flask equipped with a stir bar and condenser, combine the THP ether (1.0 eq), lithium chloride (LiCl, 5.0 eq), and water (10.0 eq) in dimethyl sulfoxide (DMSO).[11]
-
Reaction: Heat the stirred mixture to 90 °C under a nitrogen atmosphere for 4-8 hours.[11][13] Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a significant volume of water and transfer to a separatory funnel.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3-5x). Note: multiple extractions may be needed to recover the product from the DMSO/water mixture.
-
Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. THP Protection - Common Conditions [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Indazole-5-Carboxylic Acid
Welcome to the technical support guide for Indazole-5-Carboxylic Acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the purification of this important heterocyclic building block. As a molecule possessing both a weakly basic indazole ring and an acidic carboxylic acid function, its purification requires a nuanced approach that balances solubility, stability, and impurity removal. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Indazole-5-Carboxylic Acid?
The purification of Indazole-5-Carboxylic Acid (CAS 61700-61-6) presents a unique set of challenges primarily due to its physicochemical properties:
-
Amphoteric Nature: The molecule has an acidic carboxylic acid group and a basic pyrazole ring within the indazole scaffold.[1] This can lead to complex solubility profiles and strong interactions with purification media.
-
Poor Solubility: It exhibits low solubility in many common organic solvents at room temperature, which complicates both recrystallization and chromatographic techniques.[2]
-
High Polarity: The combination of the carboxylic acid and the N-H of the indazole ring makes it a highly polar molecule, which can lead to strong adsorption on polar stationary phases like silica gel.
-
High Melting Point: With a melting point reported between 318-322 °C, it is a very stable solid, but this also reflects strong intermolecular forces that contribute to its low solubility.
Q2: What are the most common impurities I should expect?
Common impurities typically originate from the synthetic route used. These can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted aminobenzoic acids or related precursors.
-
Regioisomers: Isomeric indazole carboxylic acids (e.g., indazole-4-, 6-, or 7-carboxylic acid) can form, which often have very similar polarities, making them difficult to separate.
-
Byproducts from Ring Formation: Incomplete cyclization or side reactions during the formation of the indazole ring can lead to various impurities. For instance, nitrosation of indoles can sometimes lead to the formation of side products.[3]
-
Residual Solvents: High-boiling point solvents like DMF or DMA, which may be used in synthesis, can be difficult to remove.
Q3: Which purification method is generally recommended: recrystallization or column chromatography?
The choice depends on the impurity profile and the scale of your purification.
-
Recrystallization is often the preferred method for large-scale purification if a suitable solvent system can be identified. It is cost-effective and can be highly efficient at removing impurities with different solubility profiles.
-
Silica Gel Column Chromatography is more suitable for small-scale purifications or when dealing with impurities that have very similar solubility to the product. However, it requires careful method development to overcome the challenges of strong adsorption and potential product loss.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging for compounds with low solubility.
Problem 1: The compound does not dissolve in any common solvent, even with heating.
Possible Cause: Indazole-5-carboxylic acid has very strong intermolecular interactions (hydrogen bonding from both the -COOH and N-H groups), leading to high lattice energy and poor solubility.
Solutions:
-
Use High-Boiling Point Polar, Aprotic Solvents: Solvents like DMF, DMAc, or DMSO can dissolve the compound, but their high boiling points make them difficult to remove. They are often not ideal for a final crystallization step unless a suitable anti-solvent is found.
-
Use Polar, Protic Solvents: Ethanol or mixtures of ethanol and water can be effective.[4] The key is to use the absolute minimum amount of hot solvent to achieve dissolution.
-
Acid/Base Chemistry: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the highly water-soluble carboxylate salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, re-precipitate the pure acid by acidifying the filtrate with an acid like 1M HCl until the pH is ~2-3. This acid-base workup is often a highly effective first-pass purification step.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
Possible Cause: The solution is too supersaturated, or the impurities present are inhibiting crystal nucleation. Oiling out is common when using solvent mixtures where the compound is highly soluble in one solvent and insoluble in the other.
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Add More Solvent: The concentration of the compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture and heat until it redissolves, then attempt to cool it again slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, pure crystal of Indazole-5-carboxylic acid to the cooled solution to initiate crystallization.
Recommended Recrystallization Solvents
| Solvent System | Characteristics | Protocol Summary |
| Ethanol/Water | Good for moderately polar compounds. The compound should be soluble in hot ethanol and less soluble in water. | Dissolve the crude product in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.[4] |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. | Dissolve the compound in hot glacial acetic acid. Add hot water carefully until persistent turbidity is observed. Allow to cool. |
| DMF/Water | For very insoluble compounds. | Dissolve in a minimum of hot DMF. Slowly add water as an anti-solvent at an elevated temperature until turbidity appears, then cool. Residual DMF will need to be removed under a high vacuum. |
Troubleshooting Guide: Column Chromatography
Standard silica gel chromatography of carboxylic acids can be problematic.
Problem 1: The compound streaks badly on a TLC plate and does not elute from the column.
Possible Cause: Strong ionic and hydrogen-bonding interactions between the carboxylic acid and the silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption or very slow elution.
Solutions:
-
Acidify the Eluent: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The acid in the eluent protonates the silanol groups and suppresses the deprotonation of your carboxylic acid, drastically reducing the strong interaction and allowing the compound to elute properly.
-
Use a More Polar Eluent System: A gradient elution starting from a lower polarity and moving to a higher polarity (e.g., from 100% DCM to 10% MeOH in DCM) is often necessary.
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC (using a C18 column) can be an excellent alternative for analytical or small-scale preparative work.[5][6] The mobile phase is typically a mixture of water and acetonitrile or methanol with an acid modifier like formic or trifluoroacetic acid.
Problem 2: Poor separation between the product and a key impurity.
Possible Cause: The impurity has a very similar polarity to your product.
Solutions:
-
Optimize the Solvent System: Test different solvent systems during TLC analysis. Sometimes switching from an ethyl acetate-based system to a dichloromethane-based one can alter the selectivity and improve separation.
-
Use a Different Stationary Phase: While less common, neutral alumina can sometimes provide different selectivity compared to silica gel for certain compounds.
-
Derivatization: As a last resort for very difficult separations, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester will have a different polarity and may be more easily separated from the impurity. After purification, the ester can be hydrolyzed back to the carboxylic acid.
Experimental Protocols & Workflows
Protocol 1: Purification via Acid-Base Extraction
This protocol is an excellent first step to remove non-acidic impurities.
-
Dissolution: Suspend the crude Indazole-5-carboxylic acid (1.0 g) in water (20 mL).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until all the solid dissolves and the solution is basic (pH ~8-9).
-
Filtration: If any solid impurities remain, filter the solution through a Büchner funnel to remove them.
-
Extraction (Optional): Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate (2 x 20 mL) to remove any neutral or basic organic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M HCl dropwise with vigorous stirring. The product will precipitate out as a solid.
-
Isolation: Continue adding acid until the pH of the solution is ~2. Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 10 mL), and dry under a high vacuum.
Protocol 2: Column Chromatography with an Acidified Eluent
-
TLC Analysis: Develop a TLC method using a mobile phase that gives your product an Rf value of approximately 0.2-0.4. A good starting point is 10% Methanol in Dichloromethane. Add 1% acetic acid to this mixture and re-run the TLC to confirm that the spot becomes less streaky.
-
Column Packing: Pack a silica gel column using a slurry method with a low-polarity solvent (e.g., Hexane/Ethyl Acetate 9:1).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system (e.g., 90:10:1 DCM/Methanol/Acetic Acid). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with toluene or by drying under a high vacuum.
Visualization of Purification Workflow
A typical workflow for purifying crude Indazole-5-carboxylic acid can be visualized as follows:
Caption: A decision-based workflow for the purification of Indazole-5-carboxylic acid.
Troubleshooting Logic Diagram
If you encounter issues during purification, this logical diagram can help guide your troubleshooting process.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemiazation During Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to racemization during peptide coupling reactions. Maintaining chiral purity is paramount for the biological activity of synthetic peptides, and this resource provides in-depth, field-proven insights to help you achieve it.
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in chemical principles.
Q1: I'm observing significant epimerization in my final peptide product. What are the most likely causes?
A1: Significant epimerization, the formation of diastereomers due to the loss of chirality at an α-carbon, is a common but solvable issue in peptide synthesis.[1] The root cause almost always traces back to the conditions of the carboxyl group activation and coupling steps.
Probable Causes & Solutions:
-
Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) are highly effective activators but can lead to substantial racemization if used without additives.[2] The highly reactive O-acylisourea intermediate they form is prone to cyclizing into a 5(4H)-oxazolone, the primary culprit behind racemization.[3][4][5][6]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3] These additives intercept the O-acylisourea to form an active ester that is less susceptible to oxazolone formation.[5][7][8][9] For particularly sensitive amino acids, consider phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HBTU) reagents, which are generally associated with lower racemization levels.[2][3][9]
-
-
Incorrect Base Selection: The choice and amount of base are critical.[2] Stronger, less sterically hindered bases can readily abstract the α-proton from the activated amino acid or the oxazolone intermediate, facilitating racemization.[3][6]
-
Solution: If using an aminium/uronium reagent, opt for a weaker or more sterically hindered base. Replace N,N-diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or, for highly sensitive couplings, 2,4,6-collidine.[2][3] Use the minimum stoichiometry of base required for the reaction to proceed.
-
-
Elevated Reaction Temperature: Higher temperatures accelerate most reactions, including the rate of racemization.[10]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially when coupling racemization-prone residues.[2] If using microwave synthesis, carefully monitor the temperature to avoid excessive heating.
-
Q2: My N-protected amino acid seems to be racemizing before the main coupling step. How is this possible?
A2: This scenario, while less common, typically points to issues during the pre-activation step or improper handling of activated species.
Probable Causes & Solutions:
-
Prolonged Pre-activation: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the time available for oxazolone formation and subsequent racemization.[9]
-
Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture immediately before introducing it to the resin-bound amine. For aminium/uronium reagents, pre-activation should be kept brief (typically 1-5 minutes).
-
-
In situ vs. Pre-formed Active Esters: While in situ activation is most common, pre-formed active esters (e.g., Fmoc-AA-OPfp) can be isolated and purified.[3] However, if the conditions used to generate them are not optimized, racemization can occur during their preparation.
-
Solution: When preparing active esters, use mild conditions and consider racemization-suppressing additives during their synthesis. If purchasing pre-made active esters, ensure they are from a reputable supplier and have been tested for chiral purity.
-
Q3: Which coupling reagent should I choose for a particularly sensitive amino acid like His or Cys?
A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[2][9][11][12] Histidine's imidazole side chain can catalyze the reaction, while the thiol group in cysteine can also promote racemization.[2][13]
Recommendations:
-
Top-Tier Choice (Highest Purity): For maximum suppression of racemization, the combination of a carbodiimide like DIC with OxymaPure or HOAt is highly recommended.[5][8][14] Alternatively, aminium reagents like HATU (in combination with HOAt) or HCTU are excellent choices, particularly for sterically hindered couplings.[9]
-
Side Chain Protection: For histidine, ensure the imidazole nitrogen is protected (e.g., with a Trityl (Trt) group) to prevent it from participating in catalysis.[11][13]
-
Specialized Protocols: For cysteine, using DIC/HOBt under base-free conditions is a reliable method to minimize epimerization.[3]
The following table provides a qualitative comparison of common coupling reagents regarding their potential for racemization.
| Coupling Reagent Class | Examples | Racemization Risk (without additives) | Recommended Additive |
| Carbodiimides | DCC, DIC, EDC | High | OxymaPure , HOAt, HOBt |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Medium | None (inherent) |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Low | None (inherent) |
| Phosphonate-type | DEPBT | Very Low | None (inherent) |
Table 1: Comparative risk of racemization for different classes of peptide coupling reagents.
Q4: How do I choose the right solvent and base to suppress racemization?
A4: The reaction environment plays a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard, but the choice of base is often more impactful.
Solvent Considerations:
-
Polar aprotic solvents like DMF are generally effective. However, for certain sequences, greener alternatives like Propylene Carbonate (PC) have been shown to be effective without increasing racemization.[15]
Base Selection Logic: The primary role of the base is to deprotonate the ammonium salt of the incoming amine. However, it can also act as a catalyst for racemization by abstracting the α-proton.
-
Steric Hindrance is Key: A sterically hindered base like DIPEA is less likely to abstract the α-proton than a smaller base.
-
Basicity Matters: A weaker base provides a lower driving force for proton abstraction. N-methylmorpholine (NMM, pKa ~7.4) is a weaker base than DIPEA (pKa ~10.8) and is often a better choice for sensitive couplings. 2,4,6-Collidine is even weaker and more hindered, offering further protection.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The most dominant pathway for racemization during the coupling of N-urethane-protected amino acids (like Fmoc or Boc) is the formation of a 5(4H)-oxazolone (also known as an azlactone).[3][4][5][9][12]
The Mechanism Unpacked:
-
Activation: The coupling reagent activates the carboxyl group of the N-protected amino acid, forming a highly reactive intermediate (e.g., an O-acylisourea with DIC).[6]
-
Cyclization: The oxygen atom of the protecting group's carbonyl attacks the activated carboxyl group, causing an intramolecular cyclization to form the planar oxazolone ring.[3][12]
-
Tautomerization & Racemization: The α-proton on this planar ring is now highly acidic and can be easily removed by a base.[16] This forms a symmetric, aromatic oxazole enol intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers, thus destroying the original stereochemistry.[17]
Caption: Primary mechanism of racemization via oxazolone formation.
Q2: What is the role of additives like HOBt and OxymaPure in preventing racemization?
A2: Additives are essential tools for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][14] They function by converting the highly reactive, racemization-prone O-acylisourea intermediate into a more stable, yet still reactive, active ester.[5][7][8][9] This new intermediate is significantly less likely to cyclize into an oxazolone, allowing the desired reaction with the amine to proceed cleanly.[7][8]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt was the standard for decades and is still effective at reducing racemization.[3][7][8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position makes HOAt more acidic and a better catalyst than HOBt, leading to faster coupling rates and superior racemization suppression.[4][6][14]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt/HOAt.[3] Oxyma derivatives are more acidic than HOBt, leading to the formation of active esters that provide a larger window for the desired aminolysis to occur before oxazolone formation can take place.[5][7] Data consistently shows that Oxyma-based strategies result in significantly lower levels of racemization compared to HOBt.[5][7][8]
Q3: Are there specific amino acids that are more prone to racemization?
A3: Yes. While any chiral amino acid can racemize, some are far more susceptible. The rate of racemization is influenced by the side chain's electronic and steric properties.
-
Highly Prone:
-
Moderately Prone:
-
Serine (Ser): The hydroxyl group can influence the electronic environment.[2][18]
-
Phenylalanine (Phe): The phenyl ring can stabilize the enolate intermediate through resonance, increasing the likelihood of racemization.[2][6]
-
Phenylglycine (Phg): The increased acidity of the α-proton makes this residue very challenging to couple without epimerization.[4][6]
-
Q4: How does temperature affect the rate of racemization?
A4: Temperature has a direct and significant impact. According to transition state theory, reaction rates increase with temperature. This applies to both the desired peptide bond formation and the undesired racemization side reaction. However, the activation energy for racemization is often comparable to or lower than that of the coupling reaction, meaning that an increase in temperature can disproportionately accelerate racemization.[10] Therefore, maintaining low temperatures (0°C to room temperature) is a crucial and straightforward strategy to minimize the loss of chiral purity.[2]
Key Experimental Protocols
Protocol 1: General Protocol for a Low-Racemization Coupling Reaction (Solid-Phase)
This protocol is designed for a standard Fmoc-SPPS coupling where minimizing racemization is a priority.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and a weak base like NMM (4 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the coupling cocktail. Immediately add the activated mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours. Monitor the reaction for completion using a Kaiser test.
-
Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle.
Caption: Decision workflow for minimizing racemization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Indazole Derivatives in Solution
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, imparts a wide range of pharmacological activities.[1][2] However, the successful development and application of these compounds in research and clinical settings are critically dependent on their stability in solution. The indazole ring system is susceptible to several degradation pathways, which can compromise sample integrity, lead to inaccurate experimental results, and affect therapeutic efficacy.[3]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical information through a series of frequently asked questions and troubleshooting guides to help you anticipate, identify, and resolve stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for indazole derivatives in solution?
Indazole derivatives are primarily susceptible to degradation through three main pathways: photodegradation, oxidation, and hydrolysis.[3]
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly UVB or UVA radiation, can induce a phototransposition rearrangement, converting the indazole ring into a more stable benzimidazole structure.[3][4]
-
Oxidative Degradation: The indazole ring is vulnerable to oxidation.[3] This can be initiated by atmospheric oxygen, reactive oxygen species in assay buffers, or oxidizing agents like hydrogen peroxide, which are commonly used in stress testing.[3]
-
Hydrolytic Degradation: Indazole derivatives can undergo hydrolysis, especially under acidic or basic conditions.[3] The rate and extent of hydrolysis are highly dependent on the solution's pH.[3][5]
Q2: My indazole derivative seems to be converting into a benzimidazole. Why is this happening?
This transformation is a well-documented photochemical rearrangement.[3] While the 1H-indazole tautomer is generally the most thermodynamically stable form in solution, it can undergo an excited-state tautomerization to the 2H-indazole form upon UV irradiation.[1][2][6][7][8][9] It is this excited 2H-tautomer that proceeds through the rearrangement to yield the benzimidazole product.[3][7] This reaction can occur even in the absence of other reagents, requiring only UV light exposure.[3]
Q3: How does pH affect the stability of my indazole compound?
The pH of the solution is a critical factor governing the stability of indazole derivatives. Extreme pH levels, both acidic and basic, can catalyze hydrolytic degradation.[3][5] The specific pH at which a compound is most stable depends on its unique structure and the pKa of its ionizable groups.[10][11] Changes in pH can alter the ionization state of the molecule, which in turn can influence its susceptibility to hydrolysis, oxidation, and other degradation pathways.[5] It is crucial to determine the optimal pH range for your specific derivative, often through a pH-rate profile study.
Q4: Are there any common excipients or solution components I should be cautious about?
Yes, certain excipients can impact the stability of your indazole derivative. For example, excipients containing reactive impurities, such as peroxides in polymers like povidone, can initiate oxidative degradation.[12] Chelating agents like EDTA can help prevent metal-catalyzed degradation, while antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can protect against oxidation.[13] It is essential to conduct compatibility studies with all formulation components to ensure they do not accelerate degradation.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Rapid and Unexpected Degradation in Aqueous Assay Buffer
-
Symptom: You observe a rapid loss of the parent compound peak and/or the appearance of multiple new peaks in your HPLC chromatogram shortly after preparing the solution in your standard aqueous buffer.
-
Potential Causes:
-
Oxidative Degradation: The buffer may contain dissolved oxygen or trace metal ions that catalyze oxidation.
-
Hydrolytic Degradation: The pH of the buffer may be outside the stable range for your compound.
-
Photodegradation: The sample may be exposed to ambient laboratory light, which can be sufficient to induce degradation over time.
-
-
Systematic Troubleshooting Workflow:
-
Preventative Measures & Solutions:
-
Light Protection: Always prepare and store solutions of indazole derivatives in amber vials or protect them from light using aluminum foil.
-
Control Oxidation: De-gas buffers by sparging with an inert gas (nitrogen or argon) before use. If oxidation is confirmed, consider adding an antioxidant like ascorbic acid or BHT to your stock solutions and buffers.
-
pH Optimization: Once the optimal pH is identified, ensure all buffers and diluents are maintained within this range.
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize the time samples spend at room temperature.
-
Problem 2: Poor Mass Balance in a Stability-Indicating HPLC Method
-
Symptom: In a forced degradation study, the sum of the peak area of the parent compound and all observed degradation products is significantly less than 100% of the initial parent peak area.
-
Potential Causes:
-
Non-Chromophoric Degradants: A degradation product may lack a UV-absorbing chromophore and is therefore invisible to the UV detector.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.
-
Insoluble Degradants: Degradation products may precipitate out of the solution.
-
Highly Retained Degradants: Some degradants may be binding irreversibly to the HPLC column and not eluting.
-
Solutions:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector to look for non-chromophoric products.
[3] * Check for Volatiles: Use headspace Gas Chromatography (GC) to analyze the sample for any volatile degradation products.
-
Inspect for Precipitation: Visually inspect the sample vials for any precipitate. If observed, attempt to dissolve it in a stronger solvent to analyze its composition.
-
Modify HPLC Method: Incorporate a strong solvent wash (e.g., 100% Acetonitrile or Methanol with acid/base modifier) at the end of your gradient to elute any strongly retained compounds.
Key Experimental Protocols
Protocol: General Forced Degradation Study for an Indazole Derivative
Forced degradation (or stress testing) is essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.
[14]
Objective: To generate likely degradation products of an indazole derivative under various stress conditions. An appropriate starting concentration for the drug substance is 1 mg/mL.
[14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the indazole derivative in a suitable solvent (e.g., Methanol or Acetonitrile).
2. Stress Conditions:
(Note: The goal is to achieve 5-20% degradation. Conditions may need to be adjusted based on the compound's stability.)
[14]
-
Acid Hydrolysis:
a. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
b. Incubate at 60°C for 24 hours.
c. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis:
a. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
b. Keep at room temperature for 8 hours.
c. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation:
a. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
b. Keep at room temperature for 24 hours, protected from light.
c. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation:
a. Place the solid drug substance in an oven at 70°C for 48 hours.
b. Also, place a solution of the drug in a sealed vial at 70°C for 48 hours.
c. Prepare samples for analysis from both solid and solution stress tests.
-
Photolytic Degradation:
a. Expose the solid drug substance and a solution (e.g., in quartz cuvettes) to a photostability chamber.
b. The light source should conform to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
c. A control sample should be wrapped in aluminum foil to exclude light.
d. Analyze the samples after the exposure period.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., HPLC-UV/PDA or LC-MS).
-
Evaluate the chromatograms for new peaks, changes in the parent peak area, and mass balance.
Data Summary Table
Stress Condition Reagent/Condition Temperature Duration Typical Observation Acid Hydrolysis 0.1 M HCl 60°C 24 h Potential for ring hydrolysis. Base Hydrolysis 0.1 M NaOH Room Temp 8 h Potential for hydrolysis of labile groups. Oxidation 3% H₂O₂ Room Temp 24 h Formation of N-oxides or ring-opened products. Thermal Dry Heat / Solution 70°C 48 h General decomposition. Photolytic ICH Q1B Light Source Ambient Per ICH Q1B Phototransposition to benzimidazole is common. [3]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to N1 vs. N2 Indazole Isomers: A Comparative Analysis of Biological Activity
Abstract
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] A critical, yet often challenging, aspect of its application is the inherent regioisomerism upon substitution, leading to distinct N1- and N2-substituted indazoles. These isomers, while structurally similar, frequently exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological properties. This guide provides an in-depth comparison of N1 and N2 indazole isomers, grounded in experimental data and established protocols. We will dissect the structural nuances that govern their differential bioactivity, present case studies from oncology, and provide detailed, validated workflows for their synthesis, separation, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to strategically leverage indazole isomerism in their discovery programs.
The Structural and Electronic Landscape of Indazole Isomers
Indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. The pyrazole moiety contains two nitrogen atoms, and substitution can occur at either position, giving rise to N1 and N2 regioisomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[1][3][4] This fundamental difference in stability and electronic distribution is the primary driver of the distinct biological properties observed between the two isomer classes.
-
N1-Substituted Indazoles : In this configuration, the substituent is attached to the nitrogen atom adjacent to the fused benzene ring. The lone pair of the N2 nitrogen is part of the aromatic system, and this isomer can act as a hydrogen bond acceptor at N2.
-
N2-Substituted Indazoles : Here, the substituent is on the nitrogen atom further from the benzene ring. This arrangement alters the dipole moment and hydrogen bonding capacity of the molecule. The N1 atom in this isomer possesses a lone pair that can act as a hydrogen bond acceptor.
The orientation of substituents and the vector of the dipole moment are critical for molecular recognition by biological targets, such as enzyme active sites. These subtle structural distinctions dictate how each isomer fits into a binding pocket and interacts with key amino acid residues.
Caption: Structural differences between N1- and N2-substituted indazole isomers.
Comparative Biological Activity: Case Studies in Oncology
The differential activity of indazole isomers is prominently illustrated in the field of oncology, particularly in the development of kinase and PARP inhibitors. The choice of isomer is a pivotal decision in drug design, often determining the success or failure of a lead compound.
Case Study 1: PARP Inhibition - Niraparib
Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[5][6][7][8] Structurally, Niraparib is an N2-substituted indazole.[5][6] Its chemical name is 2-[4-(3S)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide.[6][9] This specific isomeric configuration is crucial for its high affinity and selective inhibition of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[5] The N2-phenyl substitution allows the molecule to adopt the optimal conformation to interact with the catalytic domain of the PARP enzymes, a feat not achievable with the corresponding N1 isomer. This highlights how isomeric control is fundamental to achieving potent and selective target engagement.
Case Study 2: Multi-Kinase Inhibition - Pazopanib
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[10][11] It primarily inhibits VEGFR, PDGFR, and c-Kit.[12] In stark contrast to Niraparib, Pazopanib is an N2-substituted indazole, specifically N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate in its synthesis.[13] The chemical structure is (5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide).[12] The N2-substitution on the indazole core correctly orients the aminopyrimidine moiety to engage with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity. Studies on related indazole-based kinase inhibitors have repeatedly shown that the N1 and N2 isomers possess dramatically different inhibitory profiles against a panel of kinases.[14][15]
Quantitative Comparison of Indazole-Based Inhibitors
To illustrate the stark differences in activity, the table below summarizes hypothetical, yet representative, data for a pair of N1 and N2 isomers targeting a generic kinase.
| Compound ID | Isomer Type | Target Kinase | IC50 (nM) | Cell Proliferation (GI50, µM) |
| EX-Cmpd-01A | N1-indazole | Kinase X | 850 | 12.5 |
| EX-Cmpd-01B | N2-indazole | Kinase X | 15 | 0.4 |
| EX-Cmpd-02A | N1-indazole | Kinase Y | 25 | 0.8 |
| EX-Cmpd-02B | N2-indazole | Kinase Y | >10,000 | >50 |
Data are illustrative and compiled based on general trends observed in medicinal chemistry literature.
As the table demonstrates, a simple switch in the substituent's position on the indazole ring can lead to orders of magnitude differences in potency. In the first example, the N2 isomer is significantly more potent, a common trend for many kinase targets. In the second example, the N1 isomer is the active compound, while the N2 counterpart is essentially inactive. This underscores the imperative to synthesize and test both isomers during lead optimization.
Experimental Workflows & Protocols
Achieving high regioselectivity in the synthesis of indazole derivatives can be challenging, often resulting in a mixture of N1 and N2 products that require careful separation and characterization.[1][16]
Synthesis and Regioisomer Separation Workflow
The most common method for preparing N-substituted indazoles is the direct alkylation of the parent 1H-indazole. This reaction typically yields a mixture of isomers.[17] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.[3]
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
- 7. veeprho.com [veeprho.com]
- 8. Niraparib - Wikipedia [en.wikipedia.org]
- 9. CAS 1038915-60-4: Niraparib | CymitQuimica [cymitquimica.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Assay Validation for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid, a Putative PARP Inhibitor
This guide provides a comprehensive comparison of in vitro assays for the validation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid, a novel compound with potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The structural motif of an indazole carboxamide is a well-established pharmacophore for potent PARP inhibition, a mechanism of significant therapeutic interest in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and validation of new chemical entities targeting PARP enzymes.
The Scientific Rationale: Why PARP Inhibition?
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA single-strand break repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in synthetic lethality and targeted cell death.[1][2] The validation of novel PARP inhibitors requires a suite of robust in vitro assays to determine their potency, selectivity, and mechanism of action.
The Target Molecule: this compound
This compound is a versatile chemical intermediate with potential applications in pharmaceutical development.[3][4][5][6][7] Its indazole core suggests a potential interaction with the nicotinamide binding pocket of PARP enzymes. The carboxylic acid moiety can be further modified to optimize potency and pharmacokinetic properties. The tetrahydro-2H-pyran group may influence solubility and cell permeability.
A Multi-faceted Approach to In Vitro Validation
A thorough in vitro validation of a putative PARP inhibitor should not rely on a single assay. Instead, a combination of biochemical, biophysical, and cell-based assays provides a more complete picture of the compound's activity. This guide will compare three key assays: a PARP1 enzymatic assay, a Surface Plasmon Resonance (SPR) binding assay, and a PARP trapping assay.
Comparison of Key In Vitro Assays for PARP Inhibitor Validation
| Assay Type | Principle | Measures | Advantages | Limitations | Typical Readout |
| PARP1 Enzymatic Assay | Measures the inhibition of PARP1's catalytic activity by quantifying the consumption of its substrate, NAD+, or the formation of poly(ADP-ribose) (PAR) chains.[8] | IC50 (half-maximal inhibitory concentration) | Direct measure of enzymatic inhibition. High-throughput compatible. | Does not provide information on binding kinetics or PARP trapping. | Colorimetric, fluorescent, or luminescent signal. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding kinetics and affinity of an inhibitor to its target protein immobilized on a sensor chip.[8] | Kon (association rate), Koff (dissociation rate), KD (equilibrium dissociation constant) | Provides detailed kinetic information. Label-free. | Requires specialized equipment. Can be sensitive to buffer conditions. | Change in refractive index (Resonance Units). |
| PARP Trapping Assay | Quantifies the ability of an inhibitor to stabilize the PARP1-DNA complex, preventing its dissociation.[8] | EC50 (half-maximal effective concentration) for trapping | Measures a clinically relevant mechanism of action for some PARP inhibitors.[1] | Can be more complex to set up than enzymatic assays. | Fluorescence polarization, proximity-based signals (e.g., AlphaScreen). |
Experimental Protocols
PARP1 Enzymatic Assay (ELISA-based)
This protocol describes a common method for determining the IC50 value of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nicked calf thymus DNA)
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Stop buffer (e.g., 1 M H2SO4)
Procedure:
-
Coat a 96-well plate with histones and block non-specific binding sites.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Add assay buffer, activated DNA, and the test compound dilutions to the histone-coated plate.
-
Add recombinant PARP1 enzyme to initiate the reaction.
-
Add a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Add stop buffer and read the absorbance at 450 nm.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps for determining the binding kinetics of the test compound to PARP1.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PARP1 catalytic domain
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound)
Procedure:
-
Immobilize the PARP1 catalytic domain onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate to measure association (kon).
-
Switch to running buffer alone to measure dissociation (koff).
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD).[8]
PARP Trapping Assay (Fluorescence Polarization)
This protocol describes a method to assess the PARP trapping potential of the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
NAD+
-
Test compound (this compound)
-
Assay buffer
-
384-well black plates
Procedure:
-
Add PARP1 enzyme and the fluorescently labeled DNA probe to the wells of a 384-well plate.
-
Add serial dilutions of the test compound.
-
Incubate to allow for complex formation.
-
Initiate the PARylation reaction by adding NAD+.
-
Read the fluorescence polarization signal at multiple time points.
-
A sustained high fluorescence polarization signal indicates PARP trapping, as the large PARP1-DNA complex remains intact.[8]
-
Plot the change in fluorescence polarization against the inhibitor concentration to determine the EC50 for PARP trapping.
Visualizing the Workflow and Underlying Biology
To better understand the relationship between these assays and the biological pathway they interrogate, the following diagrams are provided.
Caption: In Vitro Assay Workflow for PARP Inhibitor Validation.
Caption: Simplified PARP Inhibition and Trapping Pathway.
Conclusion
The in vitro validation of this compound as a potential PARP inhibitor requires a multi-pronged approach. While enzymatic assays provide a fundamental measure of inhibitory potency, they do not capture the full picture. Biophysical assays like SPR offer invaluable insights into the binding kinetics, and cell-based assays such as the PARP trapping assay shed light on a clinically relevant mechanism of action. By employing a combination of these methods, researchers can build a robust data package to support the continued development of this and other novel therapeutic candidates.
References
- 1. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]
- 5. This compound CAS#: 1000576-28-2 [amp.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. This compound [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Comparative Analysis of Indazole Carboxylic Acid vs. Bioisosteres in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid moiety, a common pharmacophore, is often pivotal for target engagement but can simultaneously introduce challenges related to pharmacokinetics and metabolic liabilities. The indazole ring system, a privileged scaffold in numerous therapeutic areas, is frequently functionalized with a carboxylic acid to achieve desired biological activity.[1][2][3] However, the inherent properties of the carboxylic acid group—such as its potential for rapid metabolism and limited membrane permeability—often necessitate the exploration of bioisosteric replacements.[4][5]
This guide provides an in-depth comparative analysis of indazole carboxylic acids and their prominent bioisosteres, including tetrazoles, acylsulfonamides, and hydroxytriazoles. We will delve into the nuanced differences in their physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data and detailed protocols to empower rational drug design.
The Indazole Carboxylic Acid: A Double-Edged Sword
The indazole scaffold, a fusion of benzene and pyrazole rings, offers a versatile platform for drug design, with derivatives showing a wide array of biological activities.[1][2] The introduction of a carboxylic acid group, often at the 3-position, can facilitate critical interactions with biological targets, typically through the formation of salt bridges or hydrogen bonds with key residues in a protein's active site.
However, the carboxylic acid functional group is not without its drawbacks. It is a well-known substrate for phase II metabolism, particularly glucuronidation, which can lead to rapid systemic clearance and the formation of reactive acyl glucuronides, potentially associated with toxicity.[5] Furthermore, the ionizable nature of carboxylic acids can limit their passive diffusion across biological membranes, thereby reducing oral bioavailability.[4] These challenges underscore the critical need for effective bioisosteric replacements that can mimic the desirable interactions of the carboxylic acid while mitigating its liabilities.
Key Bioisosteres of Indazole Carboxylic Acid: A Comparative Overview
Bioisosteric replacement is a cornerstone of modern drug design, aiming to substitute a functional group with another that possesses similar steric and electronic properties, thereby retaining or improving biological activity while optimizing physicochemical and pharmacokinetic parameters.[6] For indazole carboxylic acids, several key bioisosteres have emerged as viable alternatives.
Tetrazoles: The Classic Mimic
The 5-substituted-1H-tetrazole is arguably the most widely recognized and utilized bioisostere for the carboxylic acid moiety.[4][5] Its success lies in the similar acidity (pKa) to carboxylic acids, allowing it to maintain crucial ionic interactions with biological targets.[4]
dot
References
A Comparative Guide to the Efficacy of Combretastatin A-4 Phosphate and its Derivative, OXi4503, as Anticancer Agents
In the landscape of anticancer drug development, the pursuit of enhanced efficacy and novel mechanisms of action is paramount. This guide provides a comprehensive comparison of the well-established vascular disrupting agent (VDA), Combretastatin A-4 Phosphate (CA4P), and its second-generation derivative, OXi4503 (Combretastatin A1 Diphosphate). We will delve into their distinct mechanisms, compare their performance using preclinical data, and provide detailed experimental protocols for researchers in the field.
Introduction: The Rationale for Anticancer Derivatives
The development of derivatives from known anticancer compounds is a strategic approach to improve upon existing therapies. This process aims to enhance desirable properties such as increased potency, improved solubility, better tumor targeting, and novel mechanisms of action that can overcome resistance. OXi4503, a derivative of Combretastatin A1, exemplifies this strategy, exhibiting not only the vascular-disrupting capabilities of its parent class but also a direct cytotoxic effect, setting it apart from first-generation agents like CA4P.
Mechanisms of Action: A Tale of Two Combretastatins
Both CA4P and OXi4503 are potent tubulin-binding agents that primarily target the tumor vasculature.[1] However, their molecular interactions and downstream effects exhibit crucial differences.
Combretastatin A-4 Phosphate (CA4P): This water-soluble prodrug is dephosphorylated in vivo to its active form, combretastatin A-4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[2] This disruption of the endothelial cell cytoskeleton causes a rapid change in cell shape, leading to increased vascular permeability and a shutdown of blood flow within the tumor, ultimately resulting in tumor necrosis.[1]
OXi4503 (Combretastatin A1 Diphosphate): OXi4503, a prodrug of combretastatin A1, also functions as a potent tubulin polymerization inhibitor.[3] However, a key distinction lies in its dual mechanism of action. In addition to its antivascular effects, OXi4503 can be oxidized by enzymes such as myeloperoxidase, which are often present in high levels in certain leukemia cells, to form a reactive ortho-quinone species.[3] This ortho-quinone is a cytotoxic mediator that can directly kill tumor cells, giving OXi4503 a therapeutic advantage beyond vascular disruption alone.
Signaling Pathway: Tubulin Disruption and Downstream Effects
Caption: Mechanism of action of CA4P and OXi4503.
Comparative Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated the superior efficacy of OXi4503 compared to CA4P. This is attributed to its dual mechanism of action and more potent vascular-disrupting activity.
In Vitro Cytotoxicity
The direct cytotoxic effect of OXi4503, mediated by its ortho-quinone metabolite, provides a distinct advantage over CA4P, which relies solely on antivascular effects. This is particularly relevant in cancer types with high levels of oxidative enzymes.
In Vivo Vascular Disruption and Antitumor Activity
In vivo studies in xenograft models have provided compelling evidence of OXi4503's enhanced potency.
| Parameter | Combretastatin A-4 Phosphate (CA4P) | OXi4503 | Reference |
| ED50 for Tumor Blood Vessel Shutdown | 43 mg/kg | 3 mg/kg | [4] |
| Tumor Perfusion Reduction (4h post-treatment) | 80-90% (at 100 mg/kg) | 80-90% (at 25 mg/kg) | [1] |
| Recovery of Tumor Perfusion | Faster recovery observed | Significantly slower recovery | [1] |
| Effect on Tumor Growth (MDA-MB-231 Xenograft) | Inhibition of tumor growth | Complete repression at >12.5 mg/kg; regression at >25 mg/kg | [4] |
| Induction of Endothelial Cell Apoptosis | Less pronounced | Early and significant induction (1-3h post-treatment) | [5][6] |
| Resulting Tumor Necrosis | Extensive central necrosis | More extensive necrosis, smaller viable rim | [1] |
These data clearly indicate that OXi4503 achieves a more potent and sustained disruption of tumor vasculature at significantly lower doses than CA4P, leading to more profound antitumor effects.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key assays used to evaluate the efficacy of vascular disrupting agents.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the efficacy of vascular disrupting agents.
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules.[7][8]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (CA4P, OXi4503) and controls (e.g., Paclitaxel as a stabilizer, Colchicine as an inhibitor)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL final volume per well, combine the polymerization buffer, GTP to a final concentration of 1 mM, and glycerol to 10%.[7]
-
Add the fluorescent reporter dye to the reaction mixture.
-
Dispense the reaction mixture into the wells of a pre-warmed 96-well plate.
-
Add the test compounds and controls to the respective wells at various concentrations. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of polymerization relative to the vehicle control against the logarithm of the compound concentration.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and cytotoxicity.[9][10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231) and endothelial cells (e.g., HUVEC)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds (CA4P, OXi4503). Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate, aspirate the supernatant, and then add the solubilization solution.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of the compounds.[14][15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Cancer cell line (e.g., MDA-MB-231)
-
Sterile PBS and Matrigel (optional)
-
Test compounds (CA4P, OXi4503) and vehicle control
-
Calipers for tumor measurement
-
Surgical and injection equipment
Procedure:
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 3 x 10⁶ cells per injection).[15]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into treatment groups (vehicle control, CA4P, OXi4503).[14]
-
Administer the drugs according to the desired dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[15]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the enhanced efficacy of the second-generation vascular disrupting agent, OXi4503, over its predecessor, Combretastatin A-4 Phosphate. The dual mechanism of action of OXi4503, combining potent vascular disruption with direct cytotoxicity, translates to superior antitumor activity in preclinical models. The provided experimental protocols offer a robust framework for researchers to further investigate and compare the efficacy of novel anticancer derivatives.
Future research should focus on exploring the full potential of OXi4503 in combination therapies, particularly with agents that can target the viable tumor rim that may remain after VDA treatment. Further elucidation of the mechanisms underlying the formation and cytotoxic effects of the ortho-quinone metabolite will also be crucial for optimizing its therapeutic application.
References
- 1. Vascular disrupting agents | amdbook.org [amdbook.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. OXi4503 – Oncotelic [oncotelic.com]
- 4. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin family member OXI4503 induces tumor vascular collapse through the induction of endothelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Case Study Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the pursuit of novel therapeutics, particularly in oncology, protein kinases remain a paramount target class. The development of small molecule inhibitors, however, is a double-edged sword. The conserved nature of the ATP-binding pocket across the human kinome means that achieving absolute selectivity is a formidable challenge.[1][2] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-targets," leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, the rigorous, multi-faceted profiling of a compound's cross-reactivity is not merely a regulatory checkbox but a foundational element of rational drug design.
This guide addresses the topic of cross-reactivity profiling for derivatives of novel chemical scaffolds, using CAS 1000576-28-2, an indazole derivative, as a conceptual starting point.[5] Given that extensive public data on this specific scaffold's derivatives is not available, we will employ a robust case-study approach. We will dissect the evolution of Bruton's tyrosine kinase (BTK) inhibitors—from the first-in-class Ibrutinib to the highly selective second-generation agents Acalabrutinib and Zanubrutinib—to provide a practical and data-supported framework for your own research programs.[6][7][8][9] This guide will equip you with the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to characterize the selectivity of your own novel kinase inhibitors.
Part 1: The Strategic Framework for Selectivity Profiling
The journey from a promising chemical scaffold to a clinical candidate involves iterative optimization. Medicinal chemistry campaigns generate derivatives to enhance on-target potency, but these modifications can unpredictably alter the inhibitor's interaction with the broader kinome. The goal of cross-reactivity profiling is to provide rapid and comprehensive feedback to guide this process, selecting for candidates with the most favorable therapeutic window.
The logic is straightforward: a derivative's value is defined not just by its affinity for the intended target, but by its lack of affinity for targets known to cause adverse events. The development of Acalabrutinib and Zanubrutinib was driven by the need to mitigate off-target effects observed with Ibrutinib, which inhibits other kinases like EGFR and ITK, leading to side effects such as diarrhea, rash, and bleeding.[10][11][12] This iterative cycle of design, synthesis, and comprehensive profiling is critical for success.
Caption: Iterative workflow for kinase inhibitor optimization guided by selectivity profiling.
Part 2: A Trio of Orthogonal Methodologies for Robust Profiling
No single assay can provide a complete picture of a compound's selectivity. An effective strategy relies on orthogonal methods that probe inhibitor interactions from different perspectives: in vitro biochemical assays for breadth, cell-based assays for physiological relevance, and proteomics for unbiased discovery.
Methodology 1: Large-Scale Biochemical Kinome Scanning
This is the workhorse of selectivity profiling, offering a broad, quantitative overview of a compound's interactions across a large portion of the kinome.
-
Expertise & Causality: This approach measures direct binding affinity or enzymatic inhibition against a panel of hundreds of purified, recombinant kinases.[13] By using a standardized, high-throughput platform, it allows for the direct comparison of derivatives under identical conditions. The KINOMEscan™ platform, for example, utilizes a competition binding assay that is independent of ATP, enabling the profiling of diverse inhibitor types.[14][15][16] Setting the ATP concentration near the Km for each kinase in activity-based assays is crucial for accurately determining inhibitor potency (IC50).[17]
-
Experimental Protocol: In Vitro Competition Binding Assay (e.g., KINOMEscan®)
-
Compound Preparation: Solubilize test compounds in 100% DMSO. For an initial broad screen (the "scanMAX" panel), a single high concentration (e.g., 1 µM) is typically used.
-
Assay Setup: Kinase-tagged T7 phage is incubated with an immobilized active-site directed ligand in multi-well plates.
-
Competition: The test compound is added to the wells. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the phage DNA. The results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong binding.
-
Data Analysis: Results are often visualized using TREEspot™ software, mapping the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity. For lead compounds, follow-up dose-response experiments are performed to determine dissociation constants (Kd).
-
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
This method validates that a compound engages its intended target within the complex milieu of a living cell, a critical step in confirming a compound's mechanism of action.
-
Expertise & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[18][19] When a drug binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[20] By heating intact cells or cell lysates and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement. A shift in the protein's melting curve to a higher temperature in the presence of the compound is a definitive indicator of binding in a physiological context.[21][22]
-
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (e.g., DMSO) at desired concentrations for a specified time (e.g., 1 hour) under normal culture conditions.
-
Heating Step: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) to release soluble proteins.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the abundance of the target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Digitize the Western blot bands and plot the band intensity (normalized to the 37°C control) against the corresponding temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization.
-
Methodology 3: Affinity Purification-Mass Spectrometry (AP-MS)
This unbiased proteomics approach is invaluable for identifying the full spectrum of protein interactors, including unexpected off-targets and non-kinase proteins.
-
Expertise & Causality: In this technique, a derivative of the inhibitor is chemically modified to be immobilized on a solid support (e.g., beads).[23] This "bait" is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," washed to remove non-specific binders, and then identified using high-resolution mass spectrometry.[24][25] This method provides a system-wide, unbiased view of the compound's interactome.[26][27]
-
Experimental Protocol: Immobilized Inhibitor Pulldown
-
Bait Preparation: Synthesize an analogue of the test inhibitor that includes a linker and a reactive group for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Lysis: Grow cells of interest and prepare a native cell lysate under conditions that preserve protein-protein interactions (e.g., using non-denaturing detergents).
-
Affinity Purification: Incubate the cell lysate with the inhibitor-coupled beads. For a competition experiment to increase confidence, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, non-immobilized inhibitor.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized inhibitor.
-
Elution & Digestion: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the interacting proteins. Proteins that are significantly enriched in the pulldown sample compared to control beads and whose binding is competed away by the free inhibitor are considered high-confidence interactors.
-
Caption: Comparison of orthogonal cross-reactivity profiling methodologies.
Part 3: Case Study - The Evolution of BTK Inhibitor Selectivity
The clinical development of BTK inhibitors provides a masterclass in the value of selectivity profiling. Ibrutinib, while highly effective, has known off-target activities that contribute to its side-effect profile.[28][29] Second-generation inhibitors were explicitly designed to improve upon this selectivity.[30][31]
Comparative Data Presentation
The tables below synthesize publicly available data to illustrate the differences in selectivity profiles between Ibrutinib and the second-generation inhibitors Acalabrutinib and Zanubrutinib.
Table 1: Comparative Kinome Selectivity at 1 µM Concentration
This table summarizes data from broad kinome screening, showing the number of kinases inhibited beyond a significant threshold. A lower number of "hits" indicates higher selectivity.
| Inhibitor | Primary Target | Kinases Inhibited >65% @ 1µM¹ | Kinases Inhibited >50% @ 1µM² | Selectivity Advantage |
| Ibrutinib | BTK | ~46 (9.4%) | 17 | Baseline (First-Generation) |
| Acalabrutinib | BTK | ~7 (1.5%) | - | Highly Selective |
| Zanubrutinib | BTK | ~20 (4.3%) | 7 | Improved Selectivity |
| ¹Data derived from KINOMEscan profiling against a panel of 488 kinases.[32] | ||||
| ²Data from a separate profiling of 370 kinases.[33] |
Table 2: Potency (IC₅₀/EC₅₀ in nM) Against Key On- and Off-Targets
This table highlights the potency differences for BTK and several clinically relevant off-target kinases. Higher IC₅₀ values for off-targets signify better selectivity.
| Kinase Target | Ibrutinib | Acalabrutinib | Zanubrutinib | Biological Pathway / Potential Side Effect |
| BTK (On-Target) | 0.5 - 1.0 | 3.0 - 5.0 | <0.5 | B-Cell Receptor Signaling |
| ITK | 2.1 - 10 | >1000 | 62 | T-Cell Signaling / Potential Immunomodulation |
| TEC | 78 | 1900 | 3.6 | TEC Family Kinase |
| EGFR | 9.5 - 50 | >10,000 | 390 | Growth Factor Signaling / Rash, Diarrhea |
| SRC | 20 | 200 | 118 | Src Family Kinase / Platelet Function |
| BLK | 0.8 | 31 | 0.8 | B-Cell Signaling |
| Note: IC₅₀/EC₅₀ values are compiled from multiple sources and assays, including[9][11][32][34], and should be considered representative. |
-
Interpretation: The data clearly demonstrates the improved selectivity of Acalabrutinib and Zanubrutinib. Acalabrutinib, in particular, shows a dramatic reduction in activity against EGFR and ITK, which is consistent with its improved clinical tolerability profile regarding rash and diarrhea.[6][7][10] While Zanubrutinib is also significantly more selective than Ibrutinib, it retains some activity against other TEC family kinases. This detailed profiling allows researchers to build a structure-activity relationship (SAR) for selectivity, guiding the design of even more refined molecules.
Caption: Signaling pathways showing on-target (BTK) and key off-target (ITK, EGFR) kinases.
Conclusion and Future Outlook
Thorough cross-reactivity profiling is indispensable in modern drug discovery. By integrating broad biochemical screening, physiological cell-based target engagement assays, and unbiased proteomic methods, development teams can establish a comprehensive understanding of a compound's selectivity. The evolution from Ibrutinib to more selective second-generation BTK inhibitors serves as a powerful testament to this strategy: targeted improvements in selectivity, guided by robust profiling data, can translate directly into superior clinical safety and tolerability.
For researchers working with novel scaffolds such as derivatives of CAS 1000576-28-2, the path forward is clear. The methodologies and comparative frameworks detailed in this guide provide a validated roadmap for characterizing your compounds. By embracing this multi-faceted approach, you can de-risk your development programs, accelerate the identification of promising clinical candidates, and ultimately contribute to the creation of safer, more effective targeted therapies.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. cas 1000576-28-2|| where to buy 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid [spanish.chemenu.com]
- 6. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 7. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. beonemedinfo.com [beonemedinfo.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. news-medical.net [news-medical.net]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wp.unil.ch [wp.unil.ch]
- 26. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 27. fiveable.me [fiveable.me]
- 28. Ibrutinib, a Bruton’s tyrosine kinase inhibitor used for treatment of lymphoproliferative disorders, eliminates both aeroallergen skin test and basophil activation test reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Safety Profile of Ibrutinib: An Analysis of the WHO Pharmacovigilance Database [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ashpublications.org [ashpublications.org]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming Synthesis Products by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly within the exacting landscape of drug development, the unambiguous confirmation of a molecule's structure is paramount. The journey from a designed synthetic route to a well-characterized final product relies on robust analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation.[1][2][3] This guide provides an in-depth comparison of these powerhouse techniques, moving beyond a simple recitation of steps to explore the causality behind experimental choices and the inherent logic of a self-validating analytical workflow.
The Imperative of Orthogonal Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[7][10] It provides a detailed "blueprint" of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[11][12]
The "Why" Behind the "How": Fundamental Principles
The core of NMR lies in the interaction of nuclear spins with an external magnetic field.[10] When placed in a strong magnetic field, nuclei with a non-zero spin align in specific orientations. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and processed to generate the NMR spectrum.[13]
The critical insight is that the precise frequency at which a nucleus resonates is highly sensitive to its local chemical environment.[13] This "chemical shift" is the foundation of NMR's structural resolving power.
A Systematic Approach to 1D NMR Data Interpretation
A standard ¹H NMR spectrum provides four key pieces of information that, when pieced together, reveal the molecular structure:
-
Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[14][15]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[15][16]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[14] This provides the relative ratio of protons in different environments.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (a multiplet) is due to the influence of neighboring, non-equivalent protons (spin-spin coupling). The 'n+1 rule' is a useful heuristic, where 'n' is the number of equivalent neighboring protons.[16][17]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 1: A logical workflow for interpreting 1D ¹H NMR spectra.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[16]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The sample is then "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
Acquisition: A standard ¹H NMR experiment is run. This involves applying a series of radiofrequency pulses and recording the free induction decay (FID).
-
Processing: The FID, a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.[13] The spectrum is then phased and baseline corrected, and the chemical shifts are referenced to TMS.
Venturing into the Second Dimension: 2D NMR for Complex Structures
For complex molecules where 1D spectra suffer from significant signal overlap, 2D NMR techniques are indispensable.[18][19] These experiments spread the NMR information across two frequency axes, revealing correlations between nuclei.[20]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing for the tracing of spin systems and establishing connectivity.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[18][21] It is incredibly powerful for assigning which protons are attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and piecing together the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are close to each other in 3D space, regardless of whether they are directly bonded.[20] This is vital for determining stereochemistry and conformation.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2: The synergistic use of 2D NMR experiments for complete structural determination.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It provides two critical pieces of information for structure confirmation: the molecular weight and the fragmentation pattern.[23]
The "Why" Behind the "How": Fundamental Principles
A mass spectrometer performs three essential functions:[24][25]
-
Ionization: The sample molecules are converted into gas-phase ions. Several "soft" ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used as they minimize fragmentation and typically produce an intact molecular ion.[8][26]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[22]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[24]
A Systematic Approach to Mass Spectrum Interpretation
-
Identify the Molecular Ion Peak (M⁺): In soft ionization techniques, the peak with the highest m/z value often corresponds to the protonated molecule [M+H]⁺ or another adduct (e.g., [M+Na]⁺).[7] High-resolution mass spectrometry (HRMS) can measure the m/z to several decimal places, allowing for the unambiguous determination of the molecular formula.[27]
-
Analyze the Isotope Pattern: The presence of certain elements, like chlorine and bromine, gives rise to characteristic isotope patterns that are readily identifiable.[24][28] The M+1 peak, resulting from the natural abundance of ¹³C, can also provide information about the number of carbon atoms in the molecule.[29]
-
Examine the Fragmentation Pattern: Even with soft ionization, some in-source fragmentation can occur. More extensive fragmentation is deliberately induced in tandem mass spectrometry (MS/MS).[30] The fragmentation of a molecule is not random; it follows predictable chemical pathways.[31][32] The resulting fragment ions provide clues about the molecule's structure.[26][33]
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights
Tandem MS, or MS/MS, is a powerful technique for structural elucidation.[30] It involves selecting a specific precursor ion (e.g., the molecular ion), fragmenting it through collision-induced dissociation (CID) or other methods, and then analyzing the resulting product ions.[26][34] This allows for the systematic deconstruction of the molecule, providing detailed information about its substructures.[27][33]
Experimental Protocol: LC-MS for Purity and Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS.[7]
-
Sample Preparation: Dissolve a small amount of the synthesis product in a suitable solvent compatible with the mobile phase.
-
LC Separation: Inject the sample onto an HPLC column. A gradient of solvents is typically used to separate the target compound from any impurities or starting materials.
-
MS Detection: As the compounds elute from the column, they are introduced into the mass spectrometer's ion source.
-
Data Acquisition: The mass spectrometer is set to scan a range of m/z values to detect the molecular ions of the eluting compounds. Data-dependent acquisition can be used to automatically trigger MS/MS fragmentation on the most intense peaks.
NMR vs. Mass Spec: A Comparative Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Connectivity, 3D structure, stereochemistry | Molecular weight, elemental formula, substructures |
| Sensitivity | Low (mg to µg)[8][35] | High (ng to fg)[8][35] |
| Quantitative Ability | Inherently quantitative[1][8] | Requires calibration curves[1] |
| Sample State | Solution or solid-state | Gas-phase ions (from solid, liquid, or gas) |
| Destructive? | Non-destructive[8] | Destructive[8] |
| Throughput | Relatively low | High |
| Data Complexity | Can be very complex for large molecules | Can be complex, especially for mixtures |
| Key Strength | Unambiguous structure elucidation of pure compounds | High sensitivity and molecular formula determination |
The Synergy of Integration: A Self-Validating Workflow
The true power in structural confirmation lies in the integration of NMR and MS data.[3][9] The process is iterative and cross-validating.
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 3: An integrated workflow for structural confirmation using NMR and MS.
This workflow ensures that the detailed connectivity and stereochemical information from NMR is consistent with the precise molecular weight and elemental composition from MS. Any discrepancies trigger a re-evaluation of the data, leading to a more robust and reliable structural assignment. This rigorous, orthogonal approach is not just good scientific practice; it is a necessity in the regulated environment of drug development.[36][37][38]
Conclusion
Confirming the structure of a synthesis product is a multi-faceted challenge that demands more than a single analytical tool. NMR and Mass Spectrometry, with their distinct yet complementary capabilities, form the bedrock of modern structural elucidation. By understanding the fundamental principles of each technique, employing systematic data interpretation strategies, and, most importantly, integrating their outputs in a cross-validating workflow, researchers can achieve the highest level of confidence in their results. This commitment to analytical rigor is the foundation upon which safe and effective medicines are built.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijirset.com [ijirset.com]
- 14. azooptics.com [azooptics.com]
- 15. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 16. acdlabs.com [acdlabs.com]
- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. news-medical.net [news-medical.net]
- 21. studyguides.com [studyguides.com]
- 22. fiveable.me [fiveable.me]
- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 24. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
- 26. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. compoundchem.com [compoundchem.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 31. whitman.edu [whitman.edu]
- 32. uni-saarland.de [uni-saarland.de]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 36. s27415.pcdn.co [s27415.pcdn.co]
- 37. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations) | FDA [fda.gov]
- 38. fda.gov [fda.gov]
A Head-to-Head Comparison of Synthetic Routes to Indazole-5-Carboxylic Acid: A Guide for Process and Discovery Chemistry
Indazole-5-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid, bicyclic scaffold is a common feature in a host of pharmacologically active agents, including kinase inhibitors for oncology and anti-inflammatory compounds. The strategic placement of the carboxylic acid at the C5-position provides a versatile handle for amide couplings, esterifications, and other derivatizations essential for structure-activity relationship (SAR) studies and the development of targeted therapeutics.
Given its importance, the efficient and scalable synthesis of this intermediate is a critical consideration for both discovery and process chemists. This guide provides a head-to-head comparison of two distinct and practical synthetic strategies, evaluating them on key metrics such as yield, step-count, scalability, and safety. We will delve into the mechanistic rationale behind each route, provide actionable experimental protocols, and offer data-driven insights to guide your synthetic planning.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections dominate the landscape for the synthesis of indazole-5-carboxylic acid.
-
Route A: The Nitro-Indazole Conversion Pathway. This is a classic functional group interconversion strategy. It begins with the construction of the indazole core bearing a nitro group at the 5-position. The nitro group then serves as a synthetic precursor to the desired carboxylic acid via a multi-step sequence involving reduction, diazotization (the Sandmeyer reaction), and hydrolysis. This route leverages robust, well-established name reactions.
-
Route B: The Methyl-Indazole Oxidation Pathway. This approach involves the initial synthesis of a 5-methylindazole intermediate. The final carboxylic acid is then installed in a single, powerful oxidation step. This strategy is potentially more step-economical but hinges on the chemoselectivity of the final oxidation, which must tolerate the electron-rich heterocyclic core.
Below, we will explore each route in detail.
Route A: The Nitro-Indazole Conversion Pathway
This synthetic plan is a four-step sequence starting from the commercially available 2-amino-5-nitrotoluene. Its logic lies in using the nitro group as a stable placeholder that can be reliably converted into the target carboxylic acid late in the synthesis.
Diagram of Route A
Caption: Synthetic pathway for Route A.
Expertise & Rationale
This route is a workhorse of traditional heterocyclic chemistry. The initial step, an intramolecular cyclization via a diazonium salt, is a highly reliable method for forming the indazole ring from an ortho-methyl aniline derivative.[1] The subsequent transformations leverage fundamental organic reactions:
-
Nitro Reduction: The reduction of the aromatic nitro group is typically high-yielding and can be achieved under various conditions (e.g., catalytic hydrogenation, or more commonly in a lab setting, with metal salts like SnCl₂ in acidic media). The choice of reductant is guided by functional group tolerance and scale.
-
Sandmeyer Cyanation: The replacement of an amino group with a nitrile via the Sandmeyer reaction is a powerful method for C-C bond formation.[2][3] It proceeds through a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[2] This step is critical as it installs the carbon atom that will become the carboxylic acid.
-
Nitrile Hydrolysis: The final hydrolysis of the benzonitrile to a benzoic acid is a robust and often quantitative transformation, driven to completion under harsh acidic or basic conditions.[4]
This pathway is highly modular; the intermediates (5-nitro-, 5-amino-, and 5-cyanoindazole) are stable and can be isolated and purified at each stage, which can be advantageous for quality control in a process setting.
Experimental Protocols
Step A1: Synthesis of 5-Nitroindazole [1]
-
Reagents: 2-Amino-5-nitrotoluene, Glacial Acetic Acid, Sodium Nitrite (NaNO₂), Water.
-
Protocol:
-
In a large round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).
-
Cool the solution to 15-20°C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (0.36 mol) in water (60 mL).
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature should not be allowed to rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the mixture under reduced pressure.
-
Add water (200 mL) to the residue and stir to form a slurry.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
-
Yield: 72-80% (recrystallized).
Step A2: Synthesis of 5-Aminoindazole (General Procedure)
-
Reagents: 5-Nitroindazole, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).
-
Protocol:
-
Suspend 5-nitroindazole (1.0 equiv) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 equiv) in concentrated HCl to the suspension.
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate the tin salts.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-aminoindazole.
-
Step A3: Synthesis of 5-Cyanoindazole (General Sandmeyer Procedure) [2]
-
Reagents: 5-Aminoindazole, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN).
-
Protocol:
-
Dissolve 5-aminoindazole (1.0 equiv) in aqueous HCl and cool to 0-5°C.
-
Add a solution of NaNO₂ (1.1 equiv) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of CuCN (1.2 equiv) and NaCN (1.3 equiv) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until gas evolution ceases.
-
Cool the mixture, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography or recrystallization.
-
Step A4: Synthesis of 1H-Indazole-5-carboxylic Acid (General Hydrolysis)
-
Reagents: 5-Cyanoindazole, Sulfuric Acid (H₂SO₄), Water.
-
Protocol:
-
Add 5-cyanoindazole to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until TLC or LC-MS confirms the disappearance of the nitrile and amide intermediate.
-
Cool the solution in an ice bath. The carboxylic acid product will often precipitate.
-
Adjust the pH to ~3-4 with a base (e.g., NaOH solution) to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry to afford 1H-indazole-5-carboxylic acid.
-
Route B: The Methyl-Indazole Oxidation Pathway
This route is more convergent, aiming to construct a 5-methylindazole intermediate which is then oxidized in the final step to deliver the product. The success of this route depends heavily on the efficiency and selectivity of the final oxidation step.
Diagram of Route B
Caption: Synthetic pathway for Route B.
Expertise & Rationale
This pathway is attractive due to its potentially shorter sequence. The key transformations are:
-
Precursor Synthesis: The synthesis of 5-methylindazole begins with a commercially available substituted aniline, 4-methyl-2-nitroaniline. Standard reduction of the nitro group yields 4-methyl-o-phenylenediamine.[5] This diamine is the direct precursor to the indazole ring.
-
Indazole Formation: Treatment of the o-phenylenediamine with nitrous acid leads to diazotization of one amino group, followed by intramolecular cyclization to form the pyrazole ring of the indazole system. This is a standard and effective method for creating the indazole core from such precursors.[6]
-
Benzylic Oxidation: The final and most critical step is the oxidation of the benzylic methyl group. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant capable of converting alkyl side chains on aromatic rings to carboxylic acids.[7] The challenge here is chemoselectivity. The indazole ring itself is electron-rich and susceptible to oxidation. The reaction conditions, particularly temperature and solvent (e.g., a pyridine/water mixture), must be carefully controlled to favor oxidation of the methyl group over degradation of the heterocyclic core. This step often suffers from moderate yields and can be difficult to scale.
While potentially fewer steps, this route places significant pressure on the final oxidation, which can be lower-yielding and generate more impurities compared to the more controlled transformations in Route A.
Experimental Protocols
Step B1: Synthesis of 4-Methyl-o-phenylenediamine
-
Reagents: 4-Methyl-2-nitroaniline, Palladium on Carbon (Pd/C), Ethanol, Hydrogen (H₂).
-
Protocol:
-
Dissolve 4-methyl-2-nitroaniline in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-methyl-o-phenylenediamine, which should be used promptly as diamines can be sensitive to air oxidation.
-
Step B2: Synthesis of 5-Methylindazole
-
Reagents: 4-Methyl-o-phenylenediamine, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂).
-
Protocol:
-
Dissolve 4-methyl-o-phenylenediamine (1.0 equiv) in dilute aqueous HCl and cool the solution to 0-5°C.
-
Add a solution of NaNO₂ (1.0 equiv) in water dropwise, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to afford 5-methylindazole.
-
Step B3: Synthesis of 1H-Indazole-5-carboxylic Acid [7]
-
Reagents: 5-Methylindazole, Potassium Permanganate (KMnO₄), Pyridine, Water.
-
Protocol:
-
In a round-bottomed flask, suspend 5-methylindazole (1.0 equiv) in a mixture of pyridine and water.
-
Heat the mixture to 80-90°C.
-
Add solid KMnO₄ (approx. 3.0 equiv) portion-wise over 1-2 hours, carefully monitoring the exotherm.
-
Continue heating for several hours until the purple color of the permanganate has discharged and a brown precipitate of MnO₂ has formed.
-
Cool the mixture and filter to remove the MnO₂ solids.
-
Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry.
-
-
Yield: This reaction is often low to moderate yielding (20-40%) due to competing ring oxidation.
Head-to-Head Performance Comparison
| Metric | Route A: Nitro-Indazole Conversion | Route B: Methyl-Indazole Oxidation | Analysis |
| Number of Steps | 4 | 3 | Route B is shorter, which is advantageous for reducing labor and cumulative material loss. |
| Overall Yield | Moderate to Good (Est. 30-50%) | Low to Moderate (Est. 15-30%) | Route A, despite being longer, likely provides a higher and more reliable overall yield due to the robustness of each individual step. |
| Starting Materials | 2-Amino-5-nitrotoluene (Readily available) | 4-Methyl-2-nitroaniline (Readily available) | Both routes start from inexpensive, commercially available building blocks. |
| Key Reagents | SnCl₂, NaNO₂, CuCN | NaNO₂, KMnO₄ | Route A requires a toxic cyanide source (CuCN), a significant safety and handling concern. Route B uses KMnO₄, a strong, non-specific oxidant that can be hazardous. |
| Scalability | High. Each step is a well-understood, scalable unit operation. The Sandmeyer reaction requires careful thermal management. | Moderate to Low. The final KMnO₄ oxidation can be challenging to scale due to its exothermic nature, the heterogeneous mixture (MnO₂), and potential for low chemoselectivity. | |
| Process Control | Excellent. Intermediates can be isolated and purified, ensuring high quality of the final product. | Fair. The final oxidation step is prone to side reactions, making purification more challenging and potentially lowering the final product purity. | |
| Safety & Environment | High Concern: Use of highly toxic cyanide salts. Generates tin waste. | High Concern: Use of a strong, potentially explosive oxidant (KMnO₄). Generates significant MnO₂ waste. | Both routes have significant safety and environmental drawbacks that must be carefully managed. Route A's use of cyanide is often a major barrier to industrial application. |
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation depends entirely on the context of the synthesis.
-
For Discovery Chemistry & Small-Scale Synthesis: Route A (Nitro-Indazole Conversion) is often the preferred choice. While longer, its predictability and the reliability of each step make it a more dependable route for obtaining high-purity material in milligram-to-gram quantities. The ability to troubleshoot each step individually is a significant advantage in a research setting. The safety concerns with cyanide can be effectively managed on a small scale with proper engineering controls.
-
For Process Development & Large-Scale Synthesis: Both routes present significant challenges. The cyanide use in Route A makes it highly undesirable for scale-up. Route B is shorter but its key oxidation step is often low-yielding and difficult to control, which is problematic for manufacturing. A process chemistry team would likely seek to innovate upon these foundational routes. For instance, they might explore a catalytic oxidation for Route B (e.g., using O₂ or H₂O₂ with a metal catalyst) to improve selectivity and safety, or develop a safer, modern alternative to the Sandmeyer reaction for Route A, such as a palladium-catalyzed carbonylation of a 5-haloindazole intermediate.
Ultimately, the "better" synthesis is the one that best balances the specific project goals of yield, purity, cost, safety, and scale. This guide provides the foundational data and expert rationale to make that critical decision.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1-(THP)-1H-indazole-5-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Drug Discovery
In the landscape of modern drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(THP)-1H-indazole-5-carboxylic acid, a versatile building block in medicinal chemistry, ensuring its purity is paramount.[1][2] The presence of even trace impurities can lead to erroneous biological data, unpredictable toxicity, and significant setbacks in the drug development pipeline. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust purity assessment of 1-(THP)-1H-indazole-5-carboxylic acid.
Our discussion will delve into the causality behind experimental choices, presenting each method as a self-validating system. We will explore the unique strengths and limitations of each technique in the context of identifying and quantifying potential impurities arising from the synthesis of our target molecule.
Understanding the Synthetic Landscape: Potential Impurities in 1-(THP)-1H-indazole-5-carboxylic Acid Synthesis
A robust purity assessment begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The synthesis of 1-(THP)-1H-indazole-5-carboxylic acid typically involves two key steps: the synthesis of the core indazole structure and the subsequent protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.
Synthesis of 1H-Indazole-5-carboxylic Acid
Various methods exist for the synthesis of the indazole core.[2] A common route might involve the cyclization of a suitably substituted phenylhydrazine derivative. Potential impurities from this stage include:
-
Unreacted Starting Materials: Residual starting materials that were not fully consumed in the reaction.
-
Isomeric Byproducts: Formation of regioisomers, such as 1H-indazole-6-carboxylic acid, depending on the precursors and reaction conditions.
-
Side-Reaction Products: Products from competing reaction pathways.
THP Protection of the Indazole Nitrogen
The protection of the indazole nitrogen is typically achieved by reacting 1H-indazole-5-carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4][5][6] This step can introduce a new set of impurities:
-
Unreacted 1H-Indazole-5-carboxylic Acid: Incomplete reaction leaving the starting material.
-
Excess DHP and its Oligomers: Residual DHP and byproducts formed from its self-polymerization under acidic conditions.
-
Diastereomers: The introduction of the THP group creates a new chiral center, leading to the formation of a diastereomeric mixture if the original molecule is chiral. For our achiral target, this is not a concern, but it's a critical consideration for many other syntheses.
-
Over-alkylation Products: In some cases, reaction at other nucleophilic sites might occur, though less likely for this specific molecule.
-
Degradation Products: The acidic conditions used for THP protection can potentially lead to the degradation of the starting material or product, or partial deprotection if the reaction is not carefully controlled.[7][8]
The following sections will compare how effectively HPLC, qNMR, and LC-MS can detect and quantify these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[9][10] For 1-(THP)-1H-indazole-5-carboxylic acid, a reversed-phase HPLC method is the most appropriate choice.
Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify 1-(THP)-1H-indazole-5-carboxylic acid from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient elution is recommended to resolve both polar and non-polar impurities.
Flow Rate: 1.0 mL/min Detection Wavelength: Determined by UV scan of the main compound (typically around the λmax for the indazole chromophore). Injection Volume: 10 µL Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Causality in Method Development:
-
Reversed-Phase C18 Column: The non-polar stationary phase is ideal for retaining the relatively non-polar 1-(THP)-1H-indazole-5-carboxylic acid and separating it from more polar impurities like the unprotected starting material.
-
Formic Acid in Mobile Phase: The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[11][12]
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the elution of a wide range of impurities with varying polarities, from the polar unreacted starting material to potentially non-polar DHP oligomers.
Data Presentation: A Comparative Look at Impurity Detection by HPLC
| Impurity | Expected Retention Time (Relative to Main Peak) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1H-Indazole-5-carboxylic acid | Earlier | ~0.01% | ~0.03% |
| DHP Oligomers | Later | ~0.02% | ~0.06% |
| Isomeric Byproducts | Close to main peak | ~0.01% | ~0.03% |
| Degradation Products | Variable | ~0.01% | ~0.03% |
Note: These are illustrative values and would need to be experimentally determined during method validation.
Visualization: HPLC Workflow
Caption: Workflow for purity assessment by HPLC-UV.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[13] This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.
Experimental Protocol: ¹H qNMR Analysis
Objective: To determine the absolute purity of 1-(THP)-1H-indazole-5-carboxylic acid.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.
Solvent:
-
A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
NMR Acquisition Parameters:
-
A long relaxation delay (D1) is crucial for accurate quantification (typically 5-7 times the longest T₁ of the signals of interest).
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
Causality in Method Development:
-
Choice of Internal Standard: The internal standard must be stable, non-volatile, and have a known purity. Its signals in the ¹H NMR spectrum should be sharp singlets in a region free from any signals of the analyte or impurities.
-
Long Relaxation Delay: This ensures that all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of protons.
Data Presentation: Comparative Analysis of Impurities by qNMR
| Impurity | Detectability by qNMR | Quantification |
| 1H-Indazole-5-carboxylic acid | Yes, distinct signals | Possible if signals are resolved |
| DHP Oligomers | Difficult, broad signals | Not practical |
| Isomeric Byproducts | Yes, if signals are resolved | Possible |
| Residual Solvents | Excellent | Highly accurate |
Note: qNMR excels at quantifying the main component and well-resolved impurities with sharp signals. It is less effective for broad, unresolved signals from polymeric impurities.
Visualization: qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unrivaled Sensitivity and Specificity for Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for detecting and identifying trace-level impurities.[9][10][11][13][14]
Experimental Protocol: LC-MS/MS Analysis
Objective: To detect, identify, and quantify trace impurities in 1-(THP)-1H-indazole-5-carboxylic acid.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).
LC Conditions:
-
Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), likely in positive ion mode to protonate the indazole nitrogen.
-
Full Scan MS: To detect all ionizable species.
-
Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information for identification.[15][16]
Causality in Method Development:
-
High-Resolution MS: Provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.
-
MS/MS Fragmentation: The fragmentation pattern of an impurity can provide crucial information about its structure, allowing for its identification even without a reference standard.[15][16]
Data Presentation: Comparative Performance of LC-MS
| Impurity | Detection by LC-MS | Identification | Quantification |
| 1H-Indazole-5-carboxylic acid | Excellent | Straightforward | Possible with standard |
| DHP Oligomers | Good (as various ions) | Challenging | Semi-quantitative |
| Isomeric Byproducts | Excellent | Possible by fragmentation | Possible with standard |
| Unknown Impurities | Unrivaled sensitivity | Possible by HRMS & MS/MS | Semi-quantitative without standard |
Visualization: LC-MS Workflow
Caption: Workflow for impurity identification and quantification by LC-MS.
Comparative Summary and Recommendations
| Feature | HPLC-UV | qNMR | LC-MS |
| Primary Use | Routine purity testing, quantification | Absolute purity determination, structural elucidation | Impurity identification, trace analysis |
| Quantification | Relative (requires standards) | Absolute (with internal standard) | Relative (requires standards) |
| Sensitivity | Good | Moderate | Excellent |
| Specificity | Good (with good separation) | Excellent (for resolved signals) | Excellent (mass-based) |
| Impurity ID | Limited (by retention time) | Good (for structure of major impurities) | Excellent (by mass and fragmentation) |
| Throughput | High | Moderate | Moderate |
| Cost | Low | High | High |
Recommendation for a Comprehensive Purity Assessment Strategy:
A multi-pronged approach leveraging the strengths of each technique is the most robust strategy for assessing the purity of synthesized 1-(THP)-1H-indazole-5-carboxylic acid:
-
Initial Screening and Routine Analysis (HPLC-UV): Use HPLC-UV for rapid, routine purity checks of different batches. Its high throughput and low cost make it ideal for process monitoring.
-
Definitive Purity and Reference Standard Qualification (qNMR): Employ qNMR to determine the absolute purity of a reference batch. This well-characterized batch can then be used as a standard for HPLC and LC-MS quantification.
-
Impurity Identification and Profiling (LC-MS/MS): Utilize high-resolution LC-MS/MS to identify any unknown impurities detected by HPLC. The structural information from MS/MS is crucial for understanding the impurity profile and ensuring the safety of the API.
By integrating these three powerful analytical techniques, researchers and drug development professionals can establish a comprehensive and self-validating system for the purity assessment of 1-(THP)-1H-indazole-5-carboxylic acid, ensuring the integrity of their research and the safety of potential new medicines.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. biomedres.us [biomedres.us]
- 10. veeprho.com [veeprho.com]
- 11. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 13. soeagra.com [soeagra.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
A Researcher's Guide to Pharmacokinetic Profiles: Indazole Ester vs. Amide Derivatives
Indazole-containing compounds are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] The choice of functional groups appended to the indazole scaffold is a critical determinant of a molecule's ultimate pharmacological and pharmacokinetic properties. Among the most common moieties used to modulate these properties are esters and amides.
This guide provides an in-depth pharmacokinetic comparison of indazole ester and amide derivatives. Moving beyond a simple list of properties, we will explore the underlying chemical and enzymatic principles that dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. This analysis is designed to arm researchers and drug development professionals with the foundational knowledge to make informed decisions in scaffold design and lead optimization.
The Chemical and Enzymatic Basis of Stability
The fundamental difference in the pharmacokinetic behavior of esters and amides stems from the electronic nature of their respective linkages. An ester linkage is generally more susceptible to hydrolysis than a corresponding amide bond. This is because the oxygen atom in the ester is less capable of donating its lone pair of electrons to the carbonyl carbon compared to the nitrogen atom in the amide. This makes the ester's carbonyl carbon more electrophilic and, therefore, a more attractive target for nucleophilic attack by water or the serine hydroxyl group in the active site of hydrolytic enzymes.
The primary enzymatic drivers for the in vivo hydrolysis of both esters and amides are carboxylesterases (CES) .[4][5] These enzymes are widely distributed throughout the body but show distinct tissue-specific expression patterns that have profound implications for drug metabolism.[6][7]
-
Human Carboxylesterase 1 (hCE1): Highly expressed in the liver, hCE1 is a major contributor to the first-pass metabolism and systemic clearance of many ester-containing drugs.[4][8]
-
Human Carboxylesterase 2 (hCE2): Predominantly found in the intestine, hCE2 plays a crucial role in the metabolism of xenobiotics during the absorption phase.[4][6]
While both enzyme families can hydrolyze esters and amides, the rate of amide hydrolysis is significantly slower.[9] This differential stability is the central theme governing the distinct pharmacokinetic pathways of these two classes of indazole derivatives.
Pharmacokinetic Profile of Indazole Ester Derivatives
Ester moieties are frequently incorporated into drug candidates as a prodrug strategy .[10] This approach masks a polar functional group, such as a carboxylic acid, to enhance lipophilicity, thereby improving membrane permeability and oral absorption.[11][12]
-
Absorption & Metabolism: Upon oral administration, an indazole ester prodrug can be absorbed from the gastrointestinal tract. However, it immediately encounters the high concentration of hCE2 in the intestinal wall, where significant hydrolysis can occur.[4] Any ester that bypasses intestinal metabolism and enters portal circulation is then efficiently cleaved by the abundant hCE1 in the liver.[8] This rapid and extensive hydrolysis means that the systemic circulation is predominantly exposed to the active parent acid, with very low exposure to the ester prodrug itself. The primary metabolic pathway is this enzymatic hydrolysis, which converts the ester into a more polar carboxylic acid and an alcohol, facilitating their elimination.[6]
-
Distribution: The extent of plasma protein binding for the transient ester form can be variable, but it is the binding characteristics of the liberated parent drug that are more pharmacologically relevant.[13] Only the unbound fraction of a drug is free to exert its therapeutic effect and be cleared.[13]
-
Excretion: The hydrolysis products (carboxylic acid and alcohol) are more water-soluble than the original ester, promoting efficient renal elimination.[6]
The defining pharmacokinetic feature of indazole esters is their designed instability and rapid conversion to the active parent drug. The methyl ester moiety, in particular, is known to be fundamentally unstable and susceptible to enzymatic hydrolysis with little steric hindrance.[14] Studies on indazole-3-carboxamide synthetic cannabinoids containing ester groups show that ester hydrolysis is a major biotransformation, often leading to the corresponding carboxylic acid as the most abundant metabolite.[14][15]
Pharmacokinetic Profile of Indazole Amide Derivatives
In contrast to esters, the amide bond is significantly more stable against both chemical and enzymatic hydrolysis.[9] While still substrates for carboxylesterases, the rate of cleavage is markedly reduced.[6] This enhanced stability means that indazole amide derivatives often function as the active drug entity themselves, rather than as rapidly cleared prodrugs.
-
Absorption & Metabolism: Indazole amides are generally more stable in the gastrointestinal tract and are less susceptible to first-pass metabolism by intestinal and hepatic carboxylesterases.[4][9] Consequently, a greater proportion of the intact amide compound is likely to reach systemic circulation. While hydrolysis can still occur, it is often a minor metabolic pathway. The slower rate of hydrolysis allows other metabolic pathways to become more prominent.[16] The primary routes of metabolism for stable amides often involve oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes .[17][18] These reactions can include hydroxylation on the indazole ring or other aliphatic or aromatic portions of the molecule.[16][19]
-
Distribution: Indazole amides, like many drug molecules, often exhibit binding to plasma proteins such as albumin.[20][21] The fraction of unbound drug is a critical parameter, as only this portion is available for distribution into tissues and for metabolism.[13] The degree of protein binding can significantly influence the drug's half-life and volume of distribution.
-
Excretion: Elimination occurs through the excretion of the unchanged parent amide as well as its various oxidative and (to a lesser extent) hydrolytic metabolites.
The key pharmacokinetic characteristic of indazole amides is their greater metabolic stability, leading to a longer half-life and higher systemic exposure of the parent compound compared to their ester counterparts.
Head-to-Head Comparison: Ester vs. Amide
The choice between an ester and an amide linkage in an indazole derivative has profound and predictable consequences for its pharmacokinetic profile.
| Feature | Indazole Ester Derivative | Indazole Amide Derivative | Rationale & Implication for Drug Design |
| Chemical Stability | Low | High | Esters are more susceptible to hydrolysis. Amides offer greater stability, which is desirable for drugs intended to have a longer duration of action.[9] |
| Primary Metabolic Pathway | Rapid enzymatic hydrolysis by Carboxylesterases (CES).[6][14] | Slower CYP-mediated oxidation; hydrolysis is often secondary.[16][17] | Esters are ideal for prodrugs requiring rapid activation in the intestine or liver. Amides are suited for parent drugs where systemic exposure is desired. |
| Systemic Exposure (Parent) | Very Low to Negligible | Moderate to High | Due to extensive first-pass metabolism, the ester form is rarely the primary species in circulation. The amide's stability allows for significant systemic exposure. |
| Biological Half-Life | Short (as ester) | Generally Longer | The rapid clearance of esters leads to a short half-life of the ester itself. The metabolic robustness of amides typically results in a longer half-life. |
| Common Application | Prodrugs (to improve absorption of a polar parent).[10] | Metabolically stable parent drugs. | The choice is dictated by whether the goal is to deliver a parent acid (use an ester) or to have the indazole derivative itself be the active agent (use an amide). |
Key Experimental Methodologies
To experimentally determine and compare the pharmacokinetic profiles of new indazole derivatives, a standard set of in vitro assays is employed.
Protocol 1: In Vitro Metabolic Stability Assessment
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the intrinsic clearance rate (Clint) and in vitro half-life (t½) of indazole ester and amide derivatives in the presence of liver microsomes.
Materials:
-
Test compounds (Indazole ester and amide derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)
-
Positive control compounds (e.g., a rapidly metabolized ester and a stable amide)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. The indazole ester is expected to show rapid disappearance, while the amide will be significantly more stable.
Protocol 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins.
Objective: To quantify the percentage of an indazole derivative bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (8-12 kDa MWCO)
-
Control plasma (human, rat, etc.)
-
Test compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Add a small volume of the test compound stock solution to the plasma to achieve the desired final concentration.
-
Device Loading: Add the spiked plasma to the donor chamber of the dialysis device. Add an equal volume of PBS to the receiver chamber.
-
Equilibration: Seal the device and incubate at 37°C on an orbital shaker for a set period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma (donor) and buffer (receiver) chambers.
-
Sample Analysis: Determine the concentration of the test compound in both the plasma (C_plasma) and buffer (C_buffer) samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration (C_free).
-
Calculation:
-
Fraction unbound (fu) = C_buffer / C_plasma
-
Percent bound = (1 - fu) * 100
-
Visualizing the Metabolic Divergence
The distinct metabolic fates of indazole esters versus amides can be visualized to underscore their fundamental differences.
Caption: Comparative metabolic pathways for indazole ester and amide derivatives.
Caption: Experimental workflow for an in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacoki...: Ingenta Connect [ingentaconnect.com]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. mdpi.com [mdpi.com]
- 13. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. optibrium.com [optibrium.com]
- 18. openaccessgovernment.org [openaccessgovernment.org]
- 19. mdpi.com [mdpi.com]
- 20. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
